2-Bromoestradiol
Description
The exact mass of the compound 2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105460. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
15833-07-5 |
|---|---|
Molecular Formula |
C18H23BrO2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 |
InChI Key |
SORISAYAZBCIQH-XSSYPUMDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)Br)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
2-Bromo-estradiol; 2-Bromo-1,3,5(10)-estratriene-3,17β-diol; 2-Bromo-β-estradiol; 2-Bromoestradiol; NSC 105460 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromoestradiol: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromoestradiol, a halogenated derivative of the natural estrogen, 17β-estradiol. This document details its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its role as an inhibitor of estrogen metabolism and its potential implications in research and drug development.
Chemical Structure and Properties
This compound, also known as 2-bromo-1,3,5(10)-estratriene-3,17β-diol, is a synthetic steroid characterized by the introduction of a bromine atom at the C2 position of the estradiol (B170435) aromatic A-ring.[1] This modification significantly influences its biological properties.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₈H₂₃BrO₂ | [1][2][3][4][5] |
| Molecular Weight | 351.28 g/mol | [2][3][4][5] |
| CAS Number | 15833-07-5 | [1][3][4] |
| Appearance | Off-white solid | [3] |
| Melting Point | 197-199 °C | [3] |
| Solubility | Soluble in DMSO and Methanol | [1][3] |
| Purity | ≥98% | [1] |
| SMILES | C[C@@]12--INVALID-LINK--([H])[C@@]3([H])--INVALID-LINK--([H])C4=CC(Br)=C(O)C=C4CC3 | [1] |
| InChI | InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 | [1] |
Synthesis and Purification
Synthesis Protocol
An improved method for the synthesis of this compound involves the direct bromination of estradiol-17β using 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCO).[1] This method provides good yields of both 2- and 4-bromoestradiols.
Experimental Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Detailed Methodology: A detailed experimental protocol for the synthesis is not readily available in the public domain. The general procedure involves the slow addition of a solution of 2,4,4,6-tetrabromocyclohexa-2,5-dienone in a mixture of chloroform and tetrahydrofuran (B95107) to a stirred solution of estradiol-17β in the same solvent system at a reduced temperature (e.g., -10°C).[1] After the addition is complete, the reaction is typically stirred for a short period before being quenched and worked up. The workup involves washing with an aqueous solution of sodium carbonate and then with water, followed by drying the organic layer and removing the solvent under reduced pressure.
Purification
The crude product from the synthesis is a mixture of this compound and its isomer, 4-Bromoestradiol. These isomers can be separated by fractional crystallization.[2]
Experimental Protocol for Fractional Crystallization: Detailed, specific protocols for the fractional crystallization of this compound are not publicly available. However, the general principle of fractional crystallization involves dissolving the mixture of isomers in a suitable hot solvent and then allowing the solution to cool slowly.[2] The less soluble isomer will crystallize out first, and can be collected by filtration. The process may need to be repeated to achieve high purity. The choice of solvent is critical and would require experimental optimization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, high-resolution 1H and 13C NMR spectra for this compound are not widely published, the structural confirmation would rely on the characteristic shifts induced by the bromine atom on the aromatic A-ring. The proton and carbon signals of the steroidal backbone would be assigned based on standard 2D NMR techniques like COSY, HSQC, and HMBC. The presence of the bromine at the C2 position would be confirmed by the splitting pattern and chemical shifts of the remaining aromatic protons at C1 and C4.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. Due to the presence of a bromine atom, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M+) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[6] The fragmentation pattern would likely involve the loss of the bromine atom and characteristic cleavages of the steroid rings.
Biological Activity and Experimental Protocols
This compound is primarily known for its inhibitory activity against estrogen 2-hydroxylase, an enzyme involved in the metabolic pathway of estrogens.[1][2][7]
Inhibition of Estrogen 2-Hydroxylase
Experimental Protocol for Estrogen 2-Hydroxylase Inhibition Assay (Radiometric Method):
This assay measures the ability of a test compound, such as this compound, to inhibit the conversion of a radiolabeled estradiol substrate to its 2-hydroxylated product.[3][8][9]
Experimental Workflow:
Caption: Workflow for Estrogen 2-Hydroxylase Inhibition Assay.
Detailed Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from male rats by differential centrifugation.
-
Incubation: The assay is typically carried out in a phosphate (B84403) buffer containing the liver microsomes, a radiolabeled substrate such as [2-³H]estradiol, and an NADPH-generating system.
-
Inhibition: Various concentrations of this compound are added to the incubation mixture.
-
Reaction: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific time.
-
Termination and Extraction: The reaction is stopped, and the mixture is extracted to separate the product (³H₂O) from the unreacted substrate.
-
Quantification: The amount of radioactivity in the aqueous phase, which corresponds to the amount of ³H₂O formed, is determined by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined.
Estrogen Receptor Binding
While this compound is primarily studied as an enzyme inhibitor, its structural similarity to estradiol suggests potential interaction with estrogen receptors (ERs). The following is a general protocol for a competitive estrogen receptor binding assay.[10]
Experimental Protocol for Estrogen Receptor Alpha (ERα) Competitive Binding Assay:
Detailed Methodology:
-
Preparation of Uterine Cytosol: Uterine cytosol, which is rich in ERα, is prepared from ovariectomized rats.
-
Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of specifically bound [³H]E₂ against the logarithm of the competitor concentration. The IC₅₀ value is determined from this curve, which represents the concentration of the test compound required to displace 50% of the specifically bound radioligand. The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of the test compound to that of unlabeled 17β-estradiol.
Signaling Pathways
The biological effects of estrogens are mediated through complex signaling pathways. While the specific signaling consequences of this compound binding and enzyme inhibition are not extensively detailed in the literature, it is plausible that it could modulate pathways downstream of estrogen metabolism and potentially estrogen receptor signaling. The primary signaling pathways influenced by estrogens include the MAPK/ERK and PI3K-Akt pathways.[11][12][13][14][15][16][17][18]
MAPK/ERK Signaling Pathway:
Caption: Overview of the MAPK/ERK signaling pathway.
PI3K-Akt Signaling Pathway:
Caption: Overview of the PI3K-Akt signaling pathway.
Experimental Protocol for Assessing Pathway Activation (Western Blot): The effect of this compound on these pathways can be investigated by measuring the phosphorylation status of key proteins like ERK and Akt using Western blotting.
Detailed Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., a breast cancer cell line) is cultured and then treated with this compound for various time points and at different concentrations.
-
Protein Extraction: After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK, anti-phospho-Akt) and the total forms of the proteins (anti-ERK, anti-Akt).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway activation.
Conclusion
This compound is a valuable tool for studying the role of estrogen metabolism in various physiological and pathological processes. Its ability to inhibit estrogen 2-hydroxylase makes it a useful probe for investigating the biological functions of 2-hydroxyestrogens. Further research is warranted to fully elucidate its mechanism of action, its effects on downstream signaling pathways, and its potential as a lead compound for the development of new therapeutic agents. This technical guide provides a foundation of the current knowledge on this compound and outlines key experimental approaches for its further investigation.
References
- 1. genscript.com [genscript.com]
- 2. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Inhibition of estrogen 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. The preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17 beta-diol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple radiometric assay for estradiol 2-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of inhibition of estrogen 2-hydroxylase by various haloestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Estradiol rapidly activates Akt via the ErbB2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Akt expression and phosphorylation by 17beta-estradiol in the rat uterus during estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 17-β-Estradiol-mediated activation of extracellular-signal regulated kinase, phosphatidylinositol 3-kinase/protein kinase B-Akt and N-methyl-D-aspartate receptor phosphorylation in cortical synaptoneurosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combinations of Physiologic Estrogens with Xenoestrogens Alter ERK Phosphorylation Profiles in Rat Pituitary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Bromoestradiol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromoestradiol, a synthetic halogenated derivative of estradiol (B170435), primarily exerts its biological effects through the competitive inhibition of key enzymes involved in estrogen metabolism. This guide elucidates the core mechanism of action of this compound, focusing on its enzymatic inhibition, potential impact on cellular signaling pathways, and its interaction with estrogen receptors. Quantitative data from published studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. The primary molecular target of this compound is estrogen 2-hydroxylase, an enzyme critical for the conversion of estradiol to 2-hydroxyestradiol. By competitively inhibiting this enzyme, this compound effectively modulates the local concentrations of bioactive estrogens, thereby influencing downstream physiological and pathological processes.
Core Mechanism: Competitive Inhibition of Estradiol Hydroxylases
The principal mechanism of action of this compound is the competitive inhibition of cytochrome P450 enzymes responsible for the hydroxylation of estradiol. Specifically, it is a potent inhibitor of estradiol 2-hydroxylase and also demonstrates inhibitory activity towards estradiol 16α-hydroxylase.[1] This inhibition is competitive in nature, meaning this compound binds to the active site of the enzyme, thereby preventing the binding and subsequent metabolism of the natural substrate, estradiol.
Inhibition of Estradiol 2-Hydroxylase
Estradiol 2-hydroxylase, primarily mediated by CYP1A1 and CYP3A4, catalyzes the conversion of estradiol to 2-hydroxyestradiol, a major metabolite in estrogen catabolism. This compound acts as a competitive inhibitor of this enzyme. Kinetic studies have demonstrated that A-ring bromo-substituted estrogens, including this compound, are potent inhibitors of this hydroxylation reaction.[1]
Inhibition of Estradiol 16α-Hydroxylase
In addition to its effect on 2-hydroxylation, this compound also competitively inhibits estradiol 16α-hydroxylase.[1] This enzyme is responsible for the formation of 16α-hydroxyestrone, a metabolite with estrogenic activity. The dual inhibition of both 2- and 16α-hydroxylase activities by this compound underscores its significant impact on overall estrogen metabolism.
Quantitative Data on Enzyme Inhibition and Receptor Binding
The following tables summarize the available quantitative data for the interaction of this compound with its target enzymes and estrogen receptors.
| Parameter | Enzyme/Receptor | Value | Species | Reference |
| Inhibition Constants | ||||
| Apparent Ki/Km | Estradiol 2-hydroxylase | 0.28 - 0.48 | Rat (liver microsomes) | [1] |
| Apparent Ki | Estradiol 2-hydroxylase | ~0.62 - 1.06 µM (calculated) | Rat (liver microsomes) | [1] |
| Apparent Ki/Km | Estradiol 16α-hydroxylase | 0.26 - 0.49 | Rat (liver microsomes) | [1] |
| Binding Affinity | ||||
| Relative Binding Affinity (RBA) for ERα | Estrogen Receptor α | Data not available | ||
| Relative Binding Affinity (RBA) for ERβ | Estrogen Receptor β | Data not available |
Note: The apparent Ki for estradiol 2-hydroxylase was calculated using the reported Ki/Km ratio and an apparent Km of 2.2 µM for estradiol with male rat liver microsomes.
Modulation of Cellular Signaling Pathways
Direct experimental evidence detailing the specific effects of this compound on intracellular signaling pathways such as the MAPK/ERK and PI3K/Akt pathways is currently limited in the scientific literature. However, by competitively inhibiting the metabolism of estradiol, this compound can be inferred to indirectly modulate these pathways by altering the local concentrations of estradiol, which is a known activator of both MAPK/ERK and PI3K/Akt signaling.
Estradiol is known to initiate rapid, non-genomic signaling cascades through membrane-associated estrogen receptors, leading to the activation of kinases like ERK and Akt. These pathways are crucial in regulating cell proliferation, survival, and migration. By inhibiting the breakdown of estradiol, this compound could potentially prolong or enhance the activation of these signaling cascades in tissues where the target enzymes are expressed.
Postulated Signaling Cascade
The following diagram illustrates the established signaling pathway of estradiol, which is modulated by the inhibitory action of this compound on its metabolism.
Experimental Protocols
Radiometric Assay for Estradiol Hydroxylase Activity
This protocol is adapted from methods used to determine the activity of estradiol 2-hydroxylase and 16α-hydroxylase.
Objective: To measure the enzymatic conversion of radiolabeled estradiol to its hydroxylated metabolites in the presence and absence of inhibitors.
Materials:
-
Microsomal preparations (e.g., from rat liver)
-
[2-³H]Estradiol or [16α-³H]Estradiol (substrate)
-
This compound (inhibitor)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)
-
Charcoal-dextran suspension
-
Scintillation cocktail and counter
Procedure:
-
Prepare incubation mixtures containing the microsomal protein, NADPH regenerating system, and varying concentrations of this compound in the buffer.
-
Pre-incubate the mixtures for a short period at 37°C.
-
Initiate the reaction by adding the radiolabeled estradiol substrate.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C with shaking.
-
Terminate the reaction by adding an ice-cold charcoal-dextran suspension to adsorb the unmetabolized steroid.
-
Centrifuge the samples to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the tritiated water (³H₂O) released during the hydroxylation reaction, using a liquid scintillation counter.
-
Calculate the enzyme activity as the amount of product formed per unit time per milligram of protein.
-
Determine the inhibitory effect of this compound by comparing the activity in the presence of the inhibitor to the control (no inhibitor).
Data Analysis: The inhibition constant (Ki) for competitive inhibition can be determined by performing the assay at multiple substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis.
Competitive Radioligand Binding Assay for Estrogen Receptors
This protocol outlines a general procedure for assessing the binding affinity of this compound to estrogen receptors.
Objective: To determine the relative binding affinity (RBA) of this compound for estrogen receptor α (ERα) and estrogen receptor β (ERβ).
Materials:
-
Purified recombinant human ERα or ERβ, or cytosol preparations containing the receptors.
-
[³H]Estradiol (radioligand)
-
Unlabeled estradiol (for standard curve)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl buffer with additives like DTT and glycerol)
-
Hydroxyapatite (B223615) slurry or dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of unlabeled estradiol and this compound.
-
In assay tubes, combine the receptor preparation, a fixed concentration of [³H]Estradiol, and varying concentrations of either unlabeled estradiol (for the standard curve) or this compound.
-
Incubate the mixtures to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate the bound from free radioligand. This can be achieved by adding a hydroxyapatite slurry, incubating, and then centrifuging to pellet the receptor-ligand complexes bound to the hydroxyapatite. Alternatively, dextran-coated charcoal can be used to adsorb the free radioligand.
-
Wash the pellets to remove non-specifically bound radioligand.
-
Resuspend the pellets in scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Generate a standard curve by plotting the percentage of [³H]Estradiol bound against the concentration of unlabeled estradiol.
-
From this curve, determine the IC₅₀ value for estradiol (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Similarly, determine the IC₅₀ value for this compound.
-
Calculate the Relative Binding Affinity (RBA) of this compound using the following formula: RBA = (IC₅₀ of Estradiol / IC₅₀ of this compound) x 100%
Conclusion
This compound primarily functions as a competitive inhibitor of estradiol 2-hydroxylase and 16α-hydroxylase. This targeted inhibition of key estrogen-metabolizing enzymes alters the local balance of estrogen metabolites, which can have significant downstream effects on cellular signaling and function. While direct evidence of its impact on specific signaling cascades is still emerging, its ability to modulate estradiol levels suggests an indirect influence on pathways regulated by estrogen, such as the MAPK/ERK and PI3K/Akt pathways. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and detailed molecular mechanisms of this compound. Future research should focus on elucidating the precise effects of this compound on downstream signaling events and its binding affinities to estrogen receptor subtypes to fully characterize its pharmacological profile.
References
An In-depth Technical Guide to the Synthesis of 2-bromo-17β-estradiol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-bromo-17β-estradiol, a key metabolite of 17β-estradiol and an important molecule in biomedical research. It serves as an inhibitor of enzymes such as androstenedione (B190577) aromatization and estrogen 2-hydroxylase.[1][2] This document details various methodologies for the targeted A-ring bromination of 17β-estradiol, presents quantitative data in structured tables, and offers detailed experimental protocols for key synthesis methods. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, ensuring clarity and ease of understanding for professionals in the field of medicinal chemistry and drug development.
Introduction to Synthesis Strategies
The synthesis of 2-bromo-17β-estradiol primarily involves the electrophilic aromatic substitution on the electron-rich A-ring of the estradiol (B170435) steroid nucleus. The phenolic hydroxyl group at the C3 position is a strong activating group, directing electrophiles to the ortho (C2 and C4) positions. The challenge in these syntheses is often achieving regioselectivity to favor the 2-position over the 4-position and avoiding the formation of the 2,4-dibrominated byproduct.
Several methods have been developed to achieve this transformation, ranging from direct halogenation with molecular bromine to more controlled in situ generation of the brominating agent. Key approaches include:
-
Direct Bromination: Using reagents like bromine in acetic acid.
-
Halogenation with N-halo-succinimides: Employing N-Bromosuccinimide (NBS) as a milder and more manageable source of electrophilic bromine.
-
Electrochemical Bromination: An in situ method where a bromide ion is electrochemically oxidized to generate the electrophilic brominating species.[3]
-
In Situ Chemical Generation: Using a combination of reagents, such as N-chlorosuccinimide (NCS) and a bromide salt, to form the active brominating agent within the reaction mixture.[3]
This guide will focus on these prevalent methods, providing the necessary details for their practical implementation.
Core Synthesis Pathways and Methodologies
Method 1: Electrochemical Bromination
Electrochemical synthesis offers a controlled method for generating the brominating agent in situ, potentially improving selectivity and reducing the handling of hazardous reagents like molecular bromine.[3] Constant current electrolysis of a solution containing estradiol and a bromide salt, such as tetraethylammonium (B1195904) bromide (Et4NBr), can be modulated to produce mono- or di-brominated products.[3]
-
Apparatus Setup: An undivided electrochemical cell equipped with two platinum electrodes is used.
-
Reaction Mixture: Dissolve 17β-estradiol (1 equivalent) and tetraethylammonium bromide (Et4NBr) (2 equivalents) in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of dichloromethane (B109758) and methanol).
-
Electrolysis: Apply a constant current to the cell. The total charge passed is crucial for product distribution.
-
Work-up: Upon completion, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297).
-
Purification: Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product using column chromatography on silica (B1680970) gel.[3]
Method 2: Bromination using N-Chlorosuccinimide (NCS) and Bromide Ion
This method relies on the in situ formation of an electrophilic brominating species from the reaction of N-chlorosuccinimide with a bromide salt.[3] It provides an alternative to direct electrolysis or the use of molecular bromine.
-
Reactant Preparation: In a round-bottom flask, dissolve 17β-estradiol (1 equivalent) in an appropriate solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Add a bromide salt (e.g., sodium bromide or tetraethylammonium bromide) (1.1-1.5 equivalents) to the solution.
-
Initiation: Add N-chlorosuccinimide (NCS) (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography (SiO₂) using a solvent system such as dichloromethane/methanol (B129727) or petrol ether/ethyl acetate to separate the 2-bromo and 4-bromo isomers.[1][3]
Data Summary
Quantitative data from various synthesis and characterization experiments are summarized below for comparative analysis.
Table 1: Comparison of Synthesis Conditions for A-Ring Bromination
| Parameter | Method 1: Electrochemical | Method 2: NCS/Bromide |
| Starting Material | 17β-Estradiol | 17β-Estradiol |
| Bromine Source | Tetraethylammonium Bromide (Et4NBr) | N-Chlorosuccinimide (NCS) + Bromide Salt |
| Key Condition | Constant Current (2 F mol⁻¹) | Stirring at Room Temperature |
| Solvent | Acetonitrile, Dichloromethane/Methanol | Ethanol, THF, Acetic Acid |
| Typical Yield | Up to 97% (mixture of isomers)[3] | Not explicitly stated, but generally good yields |
| Product Ratio | 2-bromo:4-bromo ratio of 1:1.1–2.5[3] | Isomeric mixture, ratio can vary |
Table 2: Physicochemical Properties of 2-bromo-17β-estradiol
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃BrO₂ | [1] |
| Molecular Weight | 351.28 g/mol | [1] |
| CAS Number | 15833-07-5 | [1][2] |
| Appearance | White Solid | [3] |
| Melting Point | 189-192 °C / 197-199 °C | [1][3] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Purity | ≥98% (Commercially available) | [2] |
| TLC Rf value | 0.55 (Dichloromethane:Methanol 9:1 on SiO₂) | [1] |
Visualization of Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of the chemical processes and experimental steps.
Caption: Reaction scheme for the A-ring bromination of 17β-estradiol.
Caption: A typical workflow for the synthesis and purification process.
Purification and Characterization
The primary challenge following the reaction is the separation of the desired 2-bromo isomer from the 4-bromo isomer and any unreacted starting material or di-brominated byproduct.
-
Column Chromatography: This is the most effective method for purification. Silica gel is the standard stationary phase. A common mobile phase is a gradient of ethyl acetate in petrol ether or a mixture of dichloromethane and methanol (e.g., 9:1 v/v), which has been shown to effectively separate the isomers.[1][3]
-
Recrystallization: Following chromatographic purification, recrystallization from a suitable solvent system (e.g., acetone/hexanes) can be employed to obtain a highly purified, crystalline solid product.
-
Characterization: The final product is typically characterized by its melting point, which has been reported in the range of 189-199°C.[1][3] Further confirmation of the structure and purity is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conclusion
The synthesis of 2-bromo-17β-estradiol is a well-established process in steroid chemistry, primarily accomplished through electrophilic A-ring bromination. Modern methods, such as electrochemical synthesis and the use of in situ generated brominating agents, offer greater control and safety compared to traditional approaches using molecular bromine. Careful control of reaction conditions and rigorous purification, typically involving silica gel chromatography, are essential for isolating the desired 2-bromo isomer in high purity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the synthesis and application of this important steroidal compound.
References
2-Bromoestradiol: A Deep Dive into its Role in Estrogen Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoestradiol (2-Br-E2) is a synthetic halogenated derivative of estradiol (B170435) that plays a significant role in the scientific exploration of estrogen metabolism. Primarily recognized as a potent and competitive inhibitor of estrogen 2-hydroxylase, a key enzyme in the formation of catechol estrogens, 2-Br-E2 serves as an invaluable tool for elucidating the physiological and pathological roles of these metabolites. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on estrogen signaling pathways, and the experimental methodologies used to characterize its function. Quantitative data on its enzymatic inhibition and receptor binding are presented, alongside detailed protocols for its synthesis and key biochemical assays.
Introduction
Estrogen metabolism is a complex process involving multiple enzymatic pathways that generate a variety of metabolites, each with distinct biological activities. One of the major metabolic routes is the hydroxylation of estradiol (E2) at the C2 position of the aromatic A-ring, a reaction catalyzed by cytochrome P450 (CYP) enzymes, collectively known as estrogen 2-hydroxylase. This reaction produces 2-hydroxyestradiol (B1664083) (2-OHE2), a principal catechol estrogen. Catechol estrogens, including 2-OHE2 and 4-hydroxyestradiol (B23129) (4-OHE2), are increasingly recognized for their diverse physiological effects, ranging from neuroprotection to potential involvement in carcinogenesis.
This compound has emerged as a critical research tool for investigating the specific roles of the 2-hydroxylation pathway. By selectively inhibiting the formation of 2-OHE2, researchers can dissect the downstream consequences of this metabolic route and differentiate its effects from those of other estrogen metabolites. This guide will explore the synthesis, biochemical properties, and experimental applications of this compound in the context of estrogen metabolism.
Mechanism of Action: Inhibition of Estrogen 2-Hydroxylase
The primary and most well-characterized role of this compound is its potent and competitive inhibition of estrogen 2-hydroxylase.[1] This enzyme, predominantly CYP1A1, CYP1A2, and CYP3A4, is responsible for the conversion of estradiol to 2-hydroxyestradiol.[2] By competitively binding to the active site of these enzymes, this compound effectively blocks the 2-hydroxylation of endogenous estrogens.[1]
The inhibition of this pathway has significant downstream effects on the balance of estrogen metabolites. A reduction in 2-hydroxyestradiol can alter the ratio of 2-hydroxyestrogens to 16α-hydroxyestrogens, a metric that has been investigated as a potential biomarker in hormone-dependent cancers.[1] Furthermore, by blocking the 2-hydroxylation pathway, the substrate (estradiol) may be shunted towards other metabolic pathways, such as 4-hydroxylation, leading to an increase in 4-hydroxyestradiol, a metabolite with known genotoxic and carcinogenic potential.[3]
dot
Caption: Inhibition of Estrogen 2-Hydroxylase by this compound.
Interaction with Estrogen Receptors
While its primary role is as an enzyme inhibitor, this compound also interacts with estrogen receptors (ERs), albeit with a lower affinity than estradiol. The binding affinity of this compound for ERα and ERβ is an important consideration in experimental design, as high concentrations may elicit estrogenic or anti-estrogenic effects independent of its impact on metabolism. The data on the differential binding of this compound to ERα and ERβ is limited, and further research is needed to fully elucidate its receptor-mediated activities.
Quantitative Data
The following tables summarize the available quantitative data for this compound's inhibitory effects on estrogen 2-hydroxylase and its binding affinity for estrogen receptors.
Table 1: Inhibition of Estrogen 2-Hydroxylase by this compound
| Enzyme Source | Substrate | Assay Method | Inhibitor | Inhibition Type | Ki (µM) | Reference |
| Male Rat Liver Microsomes | Estradiol | Radiometric ([2-³H]estradiol) | This compound | Competitive | 1.6 - 3.7 | [1] |
| Male Rat Liver Microsomes | Estradiol | Radiometric | This compound | Competitive | ~1.6 | [4] |
Table 2: Estrogen Receptor Binding Affinity of this compound (Data not available in the provided search results)
| Receptor Subtype | Ligand | Assay Method | IC50 (nM) | Ki (nM) | Relative Binding Affinity (%) | Reference |
| ERα | This compound | Competitive Binding | - | - | - | - |
| ERβ | This compound | Competitive Binding | - | - | - | - |
Note: The absence of specific binding affinity data for this compound in the provided search results highlights a gap in the current literature and an area for future research.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the bromination of estradiol using 2,4,4,6-tetrabromocyclohexa-2,5-dienone.
dot
Caption: Workflow for the Synthesis of this compound.
Materials:
-
Estradiol-17β
-
2,4,4,6-tetrabromocyclohexa-2,5-dienone
-
Chloroform
-
Tetrahydrofuran (THF)
-
1% Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Dissolve estradiol-17β in a mixture of chloroform and THF.
-
In a separate flask, dissolve 2,4,4,6-tetrabromocyclohexa-2,5-dienone in a mixture of chloroform and dry THF.
-
Cool the estradiol solution to -10°C.
-
Slowly add the 2,4,4,6-tetrabromocyclohexa-2,5-dienone solution to the stirred estradiol solution at -10°C.
-
After the addition is complete, continue stirring at -10°C for a short period, then allow the reaction to warm to room temperature and stir for an additional 20 minutes.
-
Wash the reaction mixture with 1% Na₂CO₃ solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Triturate the residue with ethanol to precipitate crude 4-bromoestradiol.
-
Isolate the 4-bromoestradiol by filtration.
-
Concentrate the mother liquor and perform repeated fractional crystallization from ethanol to obtain this compound.
Estrogen 2-Hydroxylase Activity Assay (Radiometric Method)
This protocol is based on the measurement of ³H₂O released from [2-³H]estradiol.[5][6][7]
Materials:
-
[2-³H]estradiol (substrate)
-
Liver microsomes (enzyme source)
-
NADPH generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Charcoal-dextran suspension
-
Scintillation cocktail and counter
-
This compound (inhibitor)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH generating system, and liver microsomes.
-
Add [2-³H]estradiol to the reaction mixture. For inhibition studies, pre-incubate the microsomes with this compound for a specified time before adding the substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a charcoal-dextran suspension to adsorb the unmetabolized [2-³H]estradiol.
-
Centrifuge the mixture to pellet the charcoal.
-
Transfer the supernatant, containing the released ³H₂O, to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of ³H₂O produced per unit time per milligram of microsomal protein.
Competitive Estrogen Receptor Binding Assay
This protocol is a general method to determine the binding affinity of this compound to estrogen receptors.[4][8]
Materials:
-
Purified ERα and ERβ or rat uterine cytosol
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound (test compound)
-
Assay buffer (e.g., TEDG buffer)
-
Hydroxylapatite slurry or charcoal-dextran suspension
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of unlabeled 17β-estradiol and this compound.
-
In assay tubes, combine the ER preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol or this compound.
-
Incubate the tubes to allow binding to reach equilibrium.
-
Separate the bound from free radioligand using either hydroxylapatite slurry (which binds the receptor-ligand complex) or charcoal-dextran suspension (which adsorbs the free ligand).
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Generate a standard curve by plotting the percentage of [³H]-17β-estradiol bound against the concentration of unlabeled 17β-estradiol.
-
Determine the IC₅₀ value for this compound, which is the concentration required to displace 50% of the bound [³H]-17β-estradiol.
-
The Ki can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Downstream Cellular Consequences of Inhibiting Estrogen 2-Hydroxylase
Inhibiting estrogen 2-hydroxylase with this compound leads to a decrease in the cellular levels of 2-hydroxyestradiol. This can have several important downstream consequences:
-
Altered Estrogen Metabolite Profile: A reduction in 2-OHE2 can shift the metabolic balance towards the formation of other metabolites, such as 4-OHE2 and 16α-hydroxyestrone. An increased 4-OHE2/2-OHE2 ratio is associated with a higher risk of certain cancers due to the genotoxic nature of 4-OHE2-derived quinones.[1][3]
-
Impact on Cell Signaling: 2-hydroxyestradiol is generally considered to have anti-proliferative and pro-apoptotic effects, in contrast to the pro-proliferative effects of 4-hydroxyestradiol.[5] 4-OHE2 has been shown to activate pro-carcinogenic signaling pathways such as PI3K/Akt and NF-κB, while 2-OHE2 does not.[3][5] Therefore, inhibition of 2-OHE2 formation could potentially lead to a more pro-proliferative cellular environment.
-
Oxidative Stress: The metabolism of catechol estrogens can generate reactive oxygen species (ROS), leading to oxidative DNA damage. While 2-OHE2 can participate in redox cycling, its overall impact is often considered less damaging than that of 4-OHE2. Altering the balance of these metabolites with this compound can thus modulate the level of oxidative stress within a cell.
dot
Caption: Downstream Consequences of this compound Action.
Conclusion
This compound is a powerful pharmacological tool for investigating the intricate pathways of estrogen metabolism. Its specific and potent inhibition of estrogen 2-hydroxylase allows for the targeted study of the roles of 2-hydroxyestrogens in health and disease. While its direct interactions with estrogen receptors require further clarification, its primary mechanism of action provides a valuable means to modulate the balance of estrogen metabolites and explore the downstream consequences on cellular signaling, proliferation, and oxidative stress. The experimental protocols detailed in this guide provide a framework for researchers to utilize this compound effectively in their studies of estrogen metabolism and its implications for drug development and disease research.
References
- 1. astrahealthandwellness.com [astrahealthandwellness.com]
- 2. 4-Hydroxy estradiol but not 2-hydroxy estradiol induces expression of hypoxia-inducible factor 1alpha and vascular endothelial growth factor A through phosphatidylinositol 3-kinase/Akt/FRAP pathway in OVCAR-3 and A2780-CP70 human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. A simple radiometric assay for estradiol 2-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of estradiol 2- and 16-alpha-hydroxylase activities in MCF-7 human breast cancer cells in culture using radiometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. 2-Hydroxyestradiol induces oxidative DNA damage and apoptosis in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-Bromoestradiol as an Estrogen 2-Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen metabolism plays a critical role in various physiological and pathological processes. The hydroxylation of estrogens, particularly at the C-2 position to form catechol estrogens, is a key step in this metabolic pathway. This reaction is primarily catalyzed by a group of cytochrome P450 enzymes collectively known as estrogen 2-hydroxylase. The resulting metabolites, such as 2-hydroxyestradiol (B1664083), have distinct biological activities and have been implicated in carcinogenesis.[1][2] Consequently, the inhibition of estrogen 2-hydroxylase is a significant area of research for developing therapeutic agents against hormone-dependent cancers and other estrogen-related disorders. 2-Bromoestradiol has emerged as a potent inhibitor of this enzyme, making it a valuable tool for studying the physiological roles of catechol estrogens and as a potential lead compound for drug development.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Mechanism of Action
This compound acts as an inhibitor of estrogen 2-hydroxylase, an enzyme system primarily composed of cytochrome P450 isoforms such as CYP1A1, CYP1A2, and CYP3A4.[6][7][8] These enzymes are responsible for the conversion of estradiol (B170435) to 2-hydroxyestradiol. Kinetic studies have demonstrated that this compound functions as a competitive inhibitor of estrogen 2-hydroxylase.[9][10] This means that this compound binds to the active site of the enzyme, thereby preventing the substrate, estradiol, from binding and being metabolized. The A-ring halogenation of estradiol is a key structural feature contributing to its inhibitory activity.[6]
The inhibition of estrogen 2-hydroxylase by this compound leads to a decrease in the formation of catechol estrogens.[11] This reduction in catechol estrogen levels can, in turn, modulate downstream signaling pathways and cellular processes that are influenced by these metabolites. For instance, catechol estrogens can be further oxidized to semiquinones and quinones, which are reactive species capable of causing DNA damage and initiating carcinogenesis.[1][2] By blocking their formation, this compound can potentially mitigate these genotoxic effects.
Furthermore, studies have shown that this compound reduces the irreversible binding of radiolabeled estradiol metabolites to microsomal proteins, indicating that it interferes with the metabolic activation of estradiol.[3][4][5]
Quantitative Inhibitory Data
The following tables summarize the quantitative data on the inhibitory effects of this compound on estrogen 2-hydroxylase activity from various studies.
| Inhibitor | Enzyme Source | Assay Method | Apparent Km (Estradiol) | Apparent Ki (this compound) | Inhibition Type | Reference |
| This compound | Male Rat Liver Microsomes | Radiotracer Assay ([4-¹⁴C]estradiol conversion) | 2.2 µM | 1.6 - 3.7 µM | Competitive | [10] |
| This compound | Male Rat Liver Microsomes | Radiotracer Assay ([2-³H]estradiol release) | 2.08 µM | Not explicitly stated, but effective | Not explicitly stated | [12] |
| This compound | Male Rat Liver Microsomes | Kinetic Studies | Ki/Km ratio: 0.28 - 0.48 | Not explicitly stated | Competitive | [9] |
| Inhibitor | Cell Line | Assay Method | ED50 | Reference |
| This compound | MCF-7 Human Mammary Carcinoma Cells | Radiometric Assay ([2-³H]estradiol release) | ~1 µM | [11] |
Signaling Pathways and Experimental Workflows
Estrogen Metabolism Pathway
The following diagram illustrates the metabolic pathway of estradiol, highlighting the role of estrogen 2-hydroxylase and the inhibitory action of this compound.
Caption: Metabolic conversion of estradiol to catechol estrogens by estrogen 2-hydroxylase and its inhibition by this compound.
Experimental Workflow for Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory potential of compounds like this compound on estrogen 2-hydroxylase activity.
Caption: A generalized workflow for an in vitro estrogen 2-hydroxylase inhibition assay.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the research labs that published them, the following methodologies are synthesized from the descriptions available in the cited literature.[6][10][11][12]
Protocol 1: Estrogen 2-Hydroxylase Inhibition Assay using Rat Liver Microsomes (Radiometric Method)
Objective: To determine the inhibitory effect of this compound on the conversion of estradiol to 2-hydroxyestradiol in a microsomal preparation.
Materials:
-
Male Sprague-Dawley rat liver microsomes
-
[2-³H]Estradiol (substrate)
-
This compound (inhibitor)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Activated charcoal suspension
-
Scintillation cocktail and counter
Methodology:
-
Microsome Preparation: Liver microsomes are prepared from male rats by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer and protein concentration is determined (e.g., by the Lowry method).
-
Reaction Mixture Preparation: In a series of microcentrifuge tubes, prepare the reaction mixtures containing phosphate buffer, the NADPH generating system, and varying concentrations of this compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO, with appropriate vehicle controls).
-
Incubation: Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5 minutes). Initiate the reaction by adding the substrate, [2-³H]estradiol. The final reaction volume is typically 0.5-1.0 mL.
-
Reaction Termination: After a defined incubation period (e.g., 15-30 minutes), terminate the reaction by adding an equal volume of cold TCA.
-
Separation of ³H₂O: Add a charcoal suspension to the tubes to adsorb the unreacted [2-³H]estradiol and its organic metabolites. Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer an aliquot of the supernatant, which contains the released ³H₂O, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of ³H₂O released, which is proportional to the estrogen 2-hydroxylase activity. Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value. For kinetic analysis (Kᵢ determination), the assay is performed with varying concentrations of both the substrate and the inhibitor.
Protocol 2: Catechol Estrogen Formation in MCF-7 Cells
Objective: To assess the effect of this compound on the formation of 2-hydroxyestrogens in a cellular context.
Materials:
-
MCF-7 human mammary carcinoma cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum
-
[2-³H]Estradiol
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
HPLC system with a reverse-phase column and a radiodetector
Methodology:
-
Cell Culture: Culture MCF-7 cells in appropriate flasks or plates until they reach a desired confluency.
-
Treatment: Replace the culture medium with a medium containing [2-³H]estradiol and varying concentrations of this compound. Include appropriate controls (vehicle and no inhibitor).
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Metabolite Extraction: After incubation, collect the cell culture medium. Wash the cells with PBS and then lyse them. Combine the medium and the cell lysate. Extract the steroids using an organic solvent (e.g., ethyl acetate).
-
HPLC Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC. Inject the sample into an HPLC system equipped with a reverse-phase column. Elute the metabolites using a suitable gradient and detect the radiolabeled compounds using an in-line radiodetector.
-
Data Analysis: Identify and quantify the peaks corresponding to estradiol, estrone, 2-hydroxyestradiol, and other metabolites based on the retention times of known standards. Calculate the amount of 2-hydroxyestrogen products formed in the presence and absence of this compound to determine the inhibitory effect and calculate the ED₅₀.[11]
Conclusion and Future Directions
This compound is a well-characterized and potent competitive inhibitor of estrogen 2-hydroxylase. Its ability to effectively block the formation of catechol estrogens in both microsomal and cellular systems makes it an invaluable research tool. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in studying the biological roles of estrogen metabolism and in designing novel therapeutic agents targeting this pathway.
Future research could focus on several key areas. The development of more specific inhibitors for different cytochrome P450 isoforms involved in estrogen metabolism would allow for a more precise dissection of their individual contributions. In vivo studies are necessary to fully understand the pharmacokinetic and pharmacodynamic properties of this compound and its potential therapeutic efficacy and safety. Furthermore, exploring the impact of this compound on the downstream signaling pathways affected by altered catechol estrogen levels will provide deeper insights into its mechanism of action and potential clinical applications. The synthesis of analogs of this compound could also lead to the discovery of compounds with improved potency, selectivity, and drug-like properties.[13][14][15]
References
- 1. Effect of Natural Compounds on Catechol Estrogen-Induced Carcinogenesis [bslonline.org]
- 2. Catechol estrogens induce oxidative DNA damage and estradiol enhances cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of estrogen 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of inhibition of estrogen 2-hydroxylase by various haloestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catechol estrogen formation in MCF-7 cell culture and effects of bromoestrogen inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androgens inhibit the formation of catechol estrogens by estrogen 2-hydroxylase present in rat liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An improved synthesis of 2- and 4-bromoestradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The synthesis of 2- and 4-bromoestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
The Genesis of a Key Estrogen Research Tool: A Technical Guide to the Discovery and Synthesis of 2-Bromoestradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoestradiol, a synthetic halogenated derivative of estradiol (B170435), has carved a significant niche in endocrine research as a potent and specific inhibitor of estrogen 2-hydroxylase. This enzyme, a member of the cytochrome P450 superfamily, plays a crucial role in the metabolic pathway of estrogens, converting estradiol into 2-hydroxyestradiol (B1664083), a major catechol estrogen. The ability to block this pathway has made this compound an invaluable tool for elucidating the physiological and pathological roles of 2-hydroxylated estrogens. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, offering detailed experimental protocols, quantitative data, and visualizations of the relevant biochemical pathways.
Historical Context and Discovery
The scientific journey towards this compound began with the burgeoning interest in the metabolism of estrogens in the mid-20th century. Researchers were actively investigating the various metabolic fates of estradiol, leading to the identification of catechol estrogens, such as 2-hydroxyestradiol, as significant metabolites.[1] The physiological relevance of these catechols was a subject of intense investigation, with early studies suggesting their involvement in both normal endocrine function and pathological conditions.
The impetus for the synthesis of halogenated estrogens like this compound arose from the need for specific tools to modulate the activity of the enzymes involved in estrogen metabolism. The first documented synthesis of 2- and 4-bromoestradiol was reported by Utne, Jobson, and Landgraf in 1968.[2] Their work provided the initial chemical foundation for accessing these valuable research compounds. Subsequent research focused on improving the synthetic yields and regioselectivity of the bromination reaction. A notable advancement was the method developed by Zontova, Rzheznikov, and Pivnitskii in 1975, which utilized 2,4,4,6-tetrabromocyclohexa-2,5-dienone for a more efficient synthesis. The development of these synthetic routes was pivotal, enabling a deeper investigation into the biological role of 2-hydroxyestrogens by allowing researchers to specifically inhibit their formation.
Chemical Synthesis of this compound
The synthesis of this compound primarily involves the electrophilic bromination of the A-ring of estradiol. The phenolic hydroxyl group at C3 activates the aromatic ring, directing bromination to the ortho (C2 and C4) positions. Several methods have been developed to achieve this transformation with varying degrees of yield and selectivity.
Data on this compound Synthesis and Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃BrO₂ | [3] |
| Molecular Weight | 351.28 g/mol | [3] |
| CAS Number | 15833-07-5 | [3] |
| Melting Point | 197-199 °C | [3] |
| Solubility | DMSO, Methanol (B129727) | [3] |
| Purity (Typical) | ~98% | [3] |
Data on the Inhibition of Estrogen 2-Hydroxylase by this compound
| Parameter | Value | Conditions | Reference |
| Apparent Kᵢ | Competitive Inhibition | Male rat liver microsomes | [4] |
| Kᵢ/Kₘ Ratio | 0.28 to 0.48 | 2-hydroxylation in male rat liver microsomes | [4] |
Experimental Protocols
Synthesis of this compound using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCG)
This method, adapted from the work of Zontova et al. (1975), provides good yields of 2- and 4-bromoestradiol.
Materials:
-
Estradiol
-
2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCG)
-
Chloroform (B151607) (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium thiosulfate (B1220275) solution (1%)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Dissolve estradiol (1.0 eq) in a mixture of anhydrous chloroform and anhydrous THF.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Prepare a solution of TBCG (1.05 eq) in a mixture of anhydrous chloroform and anhydrous THF.
-
Add the TBCG solution dropwise to the stirred estradiol solution over approximately 45 minutes, maintaining the temperature at -10 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C for an additional 5 minutes, and then at room temperature for 20 minutes.
-
Wash the reaction mixture with a 1% sodium thiosulfate solution to remove any unreacted bromine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting residue contains a mixture of this compound and 4-bromoestradiol.
-
Fractional crystallization from ethanol can be used to separate the two isomers. 4-bromoestradiol typically crystallizes first, and this compound can be obtained from the mother liquor.
Synthesis of this compound using N-Bromosuccinimide (NBS)
This method involves the direct bromination of estradiol using NBS.
Materials:
-
Estradiol
-
N-Bromosuccinimide (NBS)
-
Catalytic amount of acid (e.g., HCl)
Procedure:
-
Dissolve estradiol in acetonitrile in a reaction flask equipped with a magnetic stirrer.
-
Add N-bromosuccinimide (approximately 1.0 eq) to the solution.
-
Add a catalytic amount of a suitable acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with water.
-
The crude product, a mixture of 2- and 4-bromoestradiol, can be purified by column chromatography or fractional crystallization.
Characterization of this compound
The identity and purity of synthesized this compound are typically confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): A mixture of dichloromethane (B109758) and methanol (e.g., 9:1 v/v) can be used as the mobile phase on silica (B1680970) gel plates.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule, including the position of the bromine atom on the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[3]
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of estrogen 2-hydroxylase, which is a key step in the metabolic pathway of estradiol.
Figure 1: Inhibition of Estrogen 2-Hydroxylase by this compound.
A typical experimental workflow to assess the inhibitory activity of this compound involves an in vitro enzyme assay using liver microsomes, which are rich in cytochrome P450 enzymes.
Figure 2: Workflow for Determining the Inhibitory Activity of this compound.
Conclusion
This compound has proven to be an indispensable pharmacological tool for dissecting the complex roles of catechol estrogens in health and disease. Its synthesis, though requiring careful control of reaction conditions to achieve good yields and isomeric purity, is accessible through established chemical methods. The ability of this compound to potently and selectively inhibit estrogen 2-hydroxylase has enabled researchers to probe the downstream effects of 2-hydroxyestradiol formation, contributing significantly to our understanding of estrogen metabolism and its implications for conditions such as hormone-dependent cancers. As research continues to unravel the intricate signaling pathways of estrogens, the utility of this compound as a specific chemical probe is likely to remain of high importance to the scientific community.
References
- 1. Catechol estrogen - Wikipedia [en.wikipedia.org]
- 2. The synthesis of 2- and 4-bromoestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromoestradiol (CAS: 15833-07-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoestradiol, with the CAS registry number 15833-07-5, is a synthetic brominated derivative of the endogenous estrogen, 17β-estradiol.[1] It is a crucial tool in endocrinology and medicinal chemistry research, primarily recognized for its role as an inhibitor of key enzymes involved in estrogen metabolism.[2][3] Specifically, it acts as a potent inhibitor of estrogen 2-hydroxylase, the enzyme responsible for the conversion of estradiol (B170435) into 2-hydroxyestradiol (B1664083), a major catechol estrogen.[3][4] This inhibitory action allows researchers to investigate the physiological and pathological roles of specific estrogen metabolic pathways. Furthermore, this compound serves as an agonistic ligand for the estrogen receptor in MCF-7 breast cancer cells and inhibits androstenedione (B190577) aromatization.[5] Its altered pharmacological properties compared to the parent estradiol molecule make it a subject of interest for studying hormone signaling, cancer biology, and developing therapeutic agents for estrogen-related conditions.[1] This document provides a comprehensive technical overview of this compound, including its properties, biological activities, experimental protocols, and safety information.
Physicochemical Properties
This compound is supplied as an off-white to white solid.[5] It is known to be light-sensitive and should be stored accordingly.[5] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 15833-07-5 | [4][6] |
| Molecular Formula | C₁₈H₂₃BrO₂ | [2][4][6] |
| Molecular Weight | 351.28 g/mol (also cited as 351.3 g/mol ) | [2][4][6] |
| IUPAC Name | (8R,9S,13S,14S,17S)-2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [7] |
| Synonyms | 2-bromo E2, 2-bromo β-Estradiol, 2-Bromo-1,3,5(10)-estratriene-3,17β-diol, NSC 105460 | [4][5][6] |
| Appearance | Solid, Off-white solid | [2][5] |
| Melting Point | 197-199°C | [5] |
| Solubility | Soluble in DMSO and Methanol | [4][5] |
| Storage | Store in the dark at 4°C | [5] |
| SMILES | C[C@@]12--INVALID-LINK--([H])[C@@]3([H])--INVALID-LINK--([H])C4=CC(Br)=C(O)C=C4CC3 | [4] |
| InChI Code | InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 | [4] |
Biological Activity and Mechanism of Action
The primary biological activity of this compound is the inhibition of estrogen metabolism. It specifically targets cytochrome P450-dependent enzymes responsible for estradiol hydroxylation.
Inhibition of Estrogen Hydroxylases
This compound is a well-characterized inhibitor of estrogen 2-hydroxylase.[3][4] This enzyme is critical for the formation of 2-hydroxyestradiol, a catechol estrogen metabolite implicated in various physiological processes.[8][9] By blocking this pathway, this compound allows for the study of the downstream effects of reduced catechol estrogen formation. It decreases the irreversible binding of radiolabeled estradiol metabolites to microsomal proteins.[2][3][10]
Kinetic studies have shown that this compound acts as a competitive inhibitor for both estradiol 2-hydroxylase and 16α-hydroxylase in rat liver microsomes.[11] It is considered the most potent inhibitor for these two hydroxylases among the A-ring bromo-substituted steroids.[11] The inhibition is nonspecific between the two enzymes, with Ki/Km ratios ranging from 0.28 to 0.48 for 2-hydroxylation and 0.26 to 0.49 for 16α-hydroxylation.[11]
Figure 1: Mechanism of this compound as a competitive inhibitor of Estrogen 2-Hydroxylase.
In Vivo Activity
In animal models, this compound has demonstrated physiological effects related to its modulation of estrogen activity. For instance, at a dose of 5 mg/kg, it can prevent the estrogen-induced inhibition of apomorphine-induced climbing behavior in mice, suggesting an interaction with central nervous system pathways regulated by estrogens.[4]
Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound, as cited in the literature.
Synthesis of this compound
An improved method for the synthesis of 2- and 4-bromoestradiols involves the bromination of estradiol-17β with 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG).[12][13] This method provides good yields of the brominated products. The isomers are then separated by fractional crystallization.[13]
Materials:
-
Estradiol-17β
-
2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG)
-
Chloroform (B151607) (CHCl₃)
-
Tetrahydrofuran (B95107) (THF), dry
-
1% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve estradiol (18.4 mmol) in a mixture of chloroform (250 ml) and dry tetrahydrofuran (30 ml). Stir the solution at -10°C.
-
Bromination: In a separate flask, dissolve TBCG (19.6 mmol) in chloroform (200 ml) and dry tetrahydrofuran (80 ml). Add this solution dropwise to the stirred estradiol solution over approximately 40 minutes, maintaining the temperature at -10°C.
-
Reaction Completion: After the addition is complete, stir the resulting yellow solution for an additional 5 minutes at -10°C and then for 20 minutes at 20°C.
-
Work-up: Wash the now-discolored mixture with a 1% Na₂S₂O₃ solution, followed by water. Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purification: The residue contains a mixture of this compound and 4-bromoestradiol. Isolate the individual isomers through fractional crystallization from ethanol. This process yields approximately 20% this compound and 50% 4-bromoestradiol.[13]
Figure 2: Experimental workflow for the synthesis and purification of this compound.
Enzyme Inhibition Assay Protocol (Conceptual)
Based on cited literature, an assay to determine the inhibitory effect of this compound on estrogen 2-hydroxylase can be performed using rat liver microsomes.[4][11]
Objective: To quantify the inhibition of estradiol 2-hydroxylation by this compound.
Materials:
-
Rat liver microsomes (prepared via standard differential centrifugation)
-
17β-Estradiol (substrate)
-
This compound (inhibitor)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
-
Phosphate (B84403) buffer (pH ~7.4)
-
Terminating agent (e.g., strong acid or organic solvent)
-
Analytical system for metabolite quantification (e.g., HPLC with electrochemical or fluorescence detection, or LC-MS)
Procedure:
-
Preparation: Prepare stock solutions of estradiol and this compound in a suitable solvent like DMSO or methanol.
-
Incubation Mixture: In microcentrifuge tubes, prepare the reaction mixture containing phosphate buffer, the NADPH regenerating system, and a specific concentration of rat liver microsomal protein.
-
Inhibitor Addition: Add varying concentrations of this compound to the experimental tubes (e.g., 0, 10, 50, 100 µM). Include a vehicle control without the inhibitor. Pre-incubate the mixture for a few minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, estradiol, to the tubes.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding a terminating agent.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the amount of 2-hydroxyestradiol formed using a suitable analytical method like HPLC.
-
Data Analysis: Plot the rate of 2-hydroxyestradiol formation against the concentration of this compound to determine the IC₅₀. For kinetic analysis (e.g., Ki determination), repeat the experiment with multiple substrate concentrations and perform Lineweaver-Burk or Michaelis-Menten analysis.[11]
Analytical Methods
Thin-Layer Chromatography (TLC) can be used for purity assessment.
-
Stationary Phase: Silica gel (SiO₂)
-
Mobile Phase: Dichloromethane : Methanol (9 : 1)
-
Visualization: UV light and Anisaldehyde-Sulfuric Acid (AMCS) reagent
-
Result: A single spot with an Rf value of approximately 0.55.[5]
Safety and Handling
This compound is a hazardous substance and must be handled by qualified personnel trained in laboratory safety procedures.[5][14] It is intended for research use only.[2][5][6]
| Hazard Class | GHS Code | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [14] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [14] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [14] |
| Carcinogenicity | H350 | May cause cancer | [14] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child | [14] |
Precautionary Measures:
-
Prevention (P2XX):
-
Response (P3XX):
-
Storage (P4XX):
-
Disposal (P5XX):
-
P501: Dispose of contents/container in accordance with local regulations.[14]
-
Handling: Use only in a chemical fume hood or well-ventilated area.[14][16] Minimize dust generation and accumulation.[17] Wash hands thoroughly after handling.[14]
Conclusion
This compound (CAS 15833-07-5) is an indispensable research compound for scientists investigating estrogen metabolism and signaling. Its well-defined role as a competitive inhibitor of estrogen 2- and 16α-hydroxylases provides a powerful tool to dissect the complex pathways of hormone action and their implications in health and disease, particularly in cancer research. This guide has summarized its key properties, biological functions, and established experimental protocols to support its effective and safe use in a research setting. Adherence to strict safety protocols is mandatory when handling this potent and hazardous compound.
References
- 1. CAS 15833-07-5: this compound,(13S,17S)-2-BROMO-13-METH… [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. scbt.com [scbt.com]
- 7. 2-Bromo 17beta-Estradiol | LGC Standards [lgcstandards.com]
- 8. Role of 2-methoxyestradiol, an Endogenous Estrogen Metabolite, in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Hydroxyestradiol | Rupa Health [rupahealth.com]
- 10. apexbt.com [apexbt.com]
- 11. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved synthesis of 2- and 4-bromoestradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d.docksci.com [d.docksci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mmbio.byu.edu [mmbio.byu.edu]
- 17. cdn.pfizer.com [cdn.pfizer.com]
The Pharmacology of 2-Bromoestradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoestradiol is a synthetic halogenated derivative of the endogenous estrogen, 17β-estradiol. This guide provides an in-depth overview of the pharmacology of this compound, focusing on its mechanism of action, pharmacodynamic properties, and pharmacokinetic profile. The information presented is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, particularly in the fields of endocrinology and oncology.
Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both an inhibitor of estrogen metabolism and an agonist of estrogen receptors.
-
Inhibition of Estrogen 2-Hydroxylase: The primary and most well-characterized action of this compound is the competitive inhibition of estrogen 2-hydroxylase (CYP1A1/CYP1A2), a key enzyme in the metabolic pathway of estrogens. This enzyme catalyzes the conversion of estradiol (B170435) to 2-hydroxyestradiol, a major catechol estrogen. By blocking this pathway, this compound can alter the balance of estrogen metabolites, which may have implications for estrogen-related physiological and pathological processes. Kinetic studies in male rat liver microsomes have shown that 2-bromoestrogens are competitive inhibitors of this enzyme[1][2].
-
Estrogen Receptor Agonism: this compound also acts as an agonist at estrogen receptors (ERs). It binds to these receptors and elicits estrogenic responses. In the human breast cancer cell line MCF-7, which predominantly expresses estrogen receptor alpha (ERα), this compound has been shown to induce the expression of estrogen-responsive genes such as the progesterone (B1679170) receptor and pS2[3]. This indicates that it can mimic the effects of endogenous estradiol in ER-positive cells.
Pharmacodynamics
The pharmacodynamic effects of this compound are characterized by its binding affinity to estrogen receptors and its functional activity in cellular assays.
Estrogen Receptor Binding Affinity
This compound has been demonstrated to bind to the estrogen receptor. In competitive binding assays using MCF-7 cell cytosol, this compound exhibited a relative binding affinity (RBA) of 17% compared to 17β-estradiol (where the RBA of 17β-estradiol is set to 100%)[3]. Specific binding affinities for ERα and ERβ have not been reported in the reviewed literature.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Ligand | Receptor Source | Relative Binding Affinity (RBA) (%) | Reference |
| This compound | MCF-7 cells | 17 | [3] |
| 17β-Estradiol | MCF-7 cells | 100 | [3] |
Functional Activity
As an estrogen receptor agonist, this compound stimulates estrogen-dependent cellular processes, such as cell proliferation in ER-positive breast cancer cells. While its agonistic activity has been confirmed through the induction of progesterone receptor and pS2 mRNA, a specific EC50 value for the proliferation of MCF-7 cells has not been detailed in the available literature[3].
Enzyme Inhibition
This compound is a competitive inhibitor of estrogen 2-hydroxylase. The apparent inhibitory constant (Ki) for 2-haloestrogens has been reported to be in the low micromolar range.
Table 2: Inhibitory Activity of 2-Bromoestrogens against Estrogen 2-Hydroxylase
| Inhibitor Class | Enzyme Source | Inhibition Type | Apparent Ki (µM) | Reference |
| 2-Haloestrogens | Male Rat Liver Microsomes | Competitive | 1.6 - 3.7 | [2] |
Pharmacokinetics
Detailed pharmacokinetic studies specifically for this compound in vivo are limited. However, studies on the closely related compound, 2,4-dibromoestradiol (B1680110), in rats provide valuable insights into its likely metabolic fate and excretion.
Metabolism
Following intravenous administration to rats, 2,4-dibromoestradiol is rapidly and extensively metabolized. The primary metabolic pathway involves oxidation of the 17β-hydroxyl group to form the corresponding estrone (B1671321) derivative, 2,4-dibromoestrone. This metabolite is then largely conjugated with glucuronic acid and excreted[4]. It is highly probable that this compound follows a similar metabolic pathway, being first oxidized to 2-bromoestrone and subsequently undergoing glucuronidation.
Excretion
The metabolites of 2,4-dibromoestradiol are primarily excreted in the bile. In rats, a significant portion of the administered dose is eliminated via this route within hours of administration[4][5]. This suggests that biliary excretion is the main route of elimination for brominated estrogens.
Signaling Pathways
As an estrogen receptor agonist, this compound is expected to activate downstream signaling pathways similar to those activated by estradiol. These include both genomic and non-genomic pathways.
Genomic Signaling Pathway
Upon binding to the estrogen receptor in the cytoplasm, the this compound-ER complex is expected to translocate to the nucleus. In the nucleus, it would bind to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes that regulate processes such as cell proliferation and differentiation.
Figure 1: Genomic Estrogen Receptor Signaling Pathway.
Non-Genomic Signaling Pathways
Estradiol is known to initiate rapid, non-genomic signaling from membrane-associated estrogen receptors. These pathways involve the activation of kinase cascades such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. As an ER agonist, this compound may also activate these pathways, leading to rapid cellular responses.
Figure 2: Non-Genomic Estrogen Signaling Pathways.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is a generalized procedure for determining the relative binding affinity of a test compound for the estrogen receptor.
Figure 3: Estrogen Receptor Competitive Binding Assay Workflow.
Methodology:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer). The homogenate is centrifuged to pellet cellular debris, and the supernatant is then ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxyapatite (B223615) adsorption or dextran-coated charcoal.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The RBA is then calculated as: (IC50 of 17β-estradiol / IC50 of this compound) x 100.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay is used to assess the estrogenic or anti-estrogenic activity of compounds by measuring their effect on the proliferation of the estrogen-dependent MCF-7 human breast cancer cell line.
Figure 4: MCF-7 Cell Proliferation Assay Workflow.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to deplete endogenous estrogens.
-
Cell Seeding: Cells are seeded into 96-well plates at a low density.
-
Treatment: After allowing the cells to attach, the medium is replaced with a medium containing various concentrations of this compound. A positive control (17β-estradiol) and a vehicle control are included.
-
Incubation: The cells are incubated for a period of 6 to 8 days to allow for cell proliferation.
-
Measurement of Cell Proliferation: Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.
-
Data Analysis: The results are expressed as the fold increase in cell number over the vehicle control. A dose-response curve is generated to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal proliferative response.
Conclusion
This compound is a compound with a dual pharmacological profile, acting as both an inhibitor of estrogen 2-hydroxylase and an agonist of the estrogen receptor. Its ability to modulate estrogen signaling and metabolism makes it a valuable tool for research in endocrinology and oncology. Further studies are warranted to fully elucidate its specific binding affinities for ERα and ERβ, its in vivo pharmacokinetic properties, and its precise effects on downstream signaling pathways. This detailed understanding will be crucial for evaluating its potential therapeutic applications.
References
- 1. Quantitative measurement of estrogen-induced ERK 1 and 2 activation via multiple membrane-initiated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroidal affinity labels of the estrogen receptor. 2. 17 alpha-[(Haloacetamido)alkyl]estradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 4. The PI3K/Akt Pathway Mediates the Nongenomic Cardioprotective Effects of Estrogen Following Trauma-hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of 2-Bromoestradiol: A Technical Overview and Knowledge Gap Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoestradiol (2-Br-E2) is a synthetic halogenated derivative of the primary female sex hormone, 17β-estradiol. While estradiol (B170435) and its various metabolites have been extensively studied for their roles in normal physiology and carcinogenesis, the specific in vitro effects of this compound remain largely unexplored. This technical guide synthesizes the currently available preliminary data on this compound, highlighting its known biochemical interactions and, critically, identifying the significant gaps in our understanding of its cellular and molecular effects. This document aims to serve as a foundational resource for researchers interested in investigating the potential of this and other halogenated estrogens in drug development and biomedical research.
Biochemical and Molecular Interactions
The existing literature on this compound primarily focuses on its synthesis and its role as an inhibitor of specific enzymes involved in estrogen metabolism. Limited data is available regarding its direct effects on cancer cell lines.
Known Properties of this compound
| Property | Description | Citation(s) |
| Chemical Formula | C₁₈H₂₃BrO₂ | [1][2] |
| Molecular Weight | 351.3 g/mol | [1] |
| Primary Mechanism of Action | Inhibitor of estrogen 2-hydroxylase. | [1][3][4][5] |
| Inhibitor of androstenedione (B190577) aromatization. | [2] | |
| Receptor Interaction | Agonistic ligand for the estrogen receptor (ER) in MCF-7 breast cancer cells. | [2] |
| Covalently binds to the cytoplasmic estrogen receptor. | [6] | |
| Binding Affinity | Very low affinity for the estrogen receptor compared to estradiol. | [7] |
In Vitro Effects: A Landscape of Limited Data
A comprehensive review of published literature reveals a notable absence of in-depth in vitro studies on the effects of this compound on key cellular processes such as proliferation and apoptosis. While its interaction with the estrogen receptor in MCF-7 cells has been noted, quantitative data, such as IC50 values for cell growth inhibition or the percentage of induced apoptosis, are not available.
Cell Proliferation and Apoptosis
There are currently no published studies that systematically evaluate the dose-dependent effects of this compound on the proliferation of cancer or non-cancerous cell lines. Similarly, the pro-apoptotic or anti-apoptotic potential of this compound has not been characterized. Studies on other estradiol derivatives, such as 2-methoxyestradiol (B1684026), have shown potent antiproliferative and apoptotic activities, but it is crucial to emphasize that these findings cannot be directly extrapolated to this compound without experimental validation.[8][9]
Signaling Pathways
Given that this compound is known to be an agonistic ligand for the estrogen receptor, it is plausible that it could modulate estrogen receptor-mediated signaling pathways.[2] However, no specific studies have confirmed the activation or inhibition of downstream targets. Based on the known mechanisms of estradiol, a hypothetical signaling pathway for this compound can be proposed. It is imperative to note that this pathway is speculative and requires experimental verification.
Caption: Hypothetical signaling pathway of this compound via estrogen receptor activation.
Experimental Protocols: A Call for Future Research
The lack of detailed in vitro studies on this compound means that specific, validated experimental protocols for this compound are not available. Researchers wishing to investigate its effects would need to adapt standard protocols for assessing cell viability, apoptosis, and signaling pathway activation. Below are general methodologies that could be employed.
Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Culture: Plate cells (e.g., MCF-7, MDA-MB-231, and a non-cancerous breast epithelial line like MCF-10A) in 96-well plates at a predetermined optimal density.
-
Treatment: After 24 hours, treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate cells for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with IC50 and supra-IC50 concentrations of this compound for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins in the estrogen signaling pathway (e.g., ERα, p-ERα, Akt, p-Akt, ERK1/2, p-ERK1/2, Bcl-2, Bax, Caspase-3).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Future Directions
The current body of scientific literature on the in vitro effects of this compound is sparse. While its identity as an estrogen 2-hydroxylase inhibitor and an estrogen receptor agonist is established, there is a critical need for comprehensive studies to elucidate its impact on cancer cell proliferation, apoptosis, and the underlying signaling pathways. The methodologies outlined in this guide provide a roadmap for future investigations that are essential to determine if this compound holds any therapeutic potential. Key future research should focus on:
-
Quantitative analysis of antiproliferative effects across a panel of cancer cell lines, including both hormone-dependent and -independent subtypes.
-
Detailed characterization of the apoptotic pathways induced by this compound.
-
Elucidation of the specific signaling cascades modulated by this compound downstream of estrogen receptor activation.
-
Comparative studies with estradiol and other halogenated and non-halogenated derivatives to understand structure-activity relationships.
Addressing these knowledge gaps will be fundamental to unlocking the potential of this compound and other novel steroidal compounds in oncology and other therapeutic areas.
References
- 1. caymanchem.com [caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and study of the estrogenic activity of 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroidal affinity labels of the estrogen receptor. 2. 17 alpha-[(Haloacetamido)alkyl]estradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methoxymethylestradiol: a new 2-methoxy estrogen analog that exhibits antiproliferative activity and alters tubulin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative effects of 2-methoxyestradiol alone and in combination with chemotherapeutic agents on human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromoestradiol solubility in DMSO and methanol
An In-Depth Technical Guide to the Solubility of 2-Bromoestradiol in DMSO and Methanol (B129727) for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and methanol. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. The guide includes qualitative solubility data, a detailed experimental protocol for determining quantitative solubility, and diagrams of relevant biological signaling pathways.
Introduction to this compound
This compound is a synthetic derivative of the natural estrogen, 17β-estradiol. It is of significant interest in biomedical research due to its biological activities, which include acting as an agonistic ligand for the estrogen receptor in breast cancer cells and as an inhibitor of androstenedione (B190577) aromatization, the enzymatic process responsible for converting androgens to estrogens.[1] Understanding its solubility in common laboratory solvents is critical for the preparation of stock solutions, ensuring accurate dosing in in vitro and in vivo studies, and for the development of potential therapeutic applications.
Solubility of this compound
Qualitative Solubility Data
The available information indicates that this compound is soluble in both DMSO and methanol.[1] The table below summarizes the qualitative solubility.
| Solvent | Qualitative Solubility | Notes |
| DMSO | Soluble | A common solvent for nonpolar compounds. |
| Methanol | Soluble | Often used for polar and nonpolar compounds. |
Table 1: Qualitative Solubility of this compound in DMSO and Methanol.
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise concentrations of this compound, determining the quantitative solubility is essential. The following is a detailed protocol based on the shake-flask method, a widely accepted technique for solubility measurement of sparingly soluble drugs.
Objective: To determine the saturation solubility of this compound in DMSO and methanol at a controlled temperature.
Materials:
-
This compound powder (high purity)
-
Anhydrous DMSO (ACS grade or higher)
-
Anhydrous Methanol (ACS grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to separate vials. The exact amount should be more than what is expected to dissolve.
-
Accurately pipette a known volume of DMSO or methanol into the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow for the settling of excess solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the supernatant using a clean, dry pipette, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial.
-
Accurately dilute the filtered supernatant with a suitable solvent (the same solvent used for dissolution or a mobile phase component) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, g/L, or molarity).
-
The workflow for determining solubility is depicted in the diagram below.
Biological Signaling Pathways
This compound's biological effects are primarily mediated through its interaction with the estrogen signaling pathway and its inhibition of aromatase.
Aromatase Inhibition Pathway
Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting aromatase, this compound reduces the production of endogenous estrogens, a mechanism that is particularly relevant in the context of hormone-dependent breast cancer.
Estrogen Receptor Signaling Pathway
As an estrogen receptor (ER) agonist, this compound can mimic the effects of endogenous estrogens by binding to and activating ERs. This activation leads to the transcription of estrogen-responsive genes, which can influence cell proliferation, differentiation, and other physiological processes.
Conclusion
References
2-Bromoestradiol: An In-depth Technical Guide on Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromoestradiol, a halogenated derivative of the primary female sex hormone 17β-estradiol, is a compound of interest in endocrine research. While it is recognized as an inhibitor of estrogen 2-hydroxylase and an agonistic ligand for the estrogen receptor in MCF-7 breast cancer cells, a comprehensive review of publicly available scientific literature and databases did not yield specific quantitative binding affinity data (such as Ki, IC50, or Relative Binding Affinity - RBA) for this compound with either Estrogen Receptor Alpha (ERα) or Estrogen Receptor Beta (ERβ).
This guide provides a detailed overview of the methodologies used to determine such binding affinities, the known biological context of this compound, and the relevant signaling pathways. It is intended to be a valuable resource for researchers investigating the properties of this compound or similar compounds, enabling them to design and execute experiments to determine the precise binding characteristics.
Quantitative Binding Affinity Data for this compound
Table 1: Competitive Binding Affinity of this compound for Estrogen Receptor Alpha (ERα)
| Compound | Ki (nM) | IC50 (nM) | Relative Binding Affinity (RBA) (%)a |
| 17β-Estradiol (Reference) | Value | Value | 100 |
| This compound | To be determined | To be determined | To be determined |
a RBA is calculated as ([IC50 of 17β-Estradiol] / [IC50 of this compound]) x 100.
Table 2: Competitive Binding Affinity of this compound for Estrogen Receptor Beta (ERβ)
| Compound | Ki (nM) | IC50 (nM) | Relative Binding Affinity (RBA) (%)a |
| 17β-Estradiol (Reference) | Value | Value | 100 |
| This compound | To be determined | To be determined | To be determined |
a RBA is calculated as ([IC50 of 17β-Estradiol] / [IC50 of this compound]) x 100.
Experimental Protocols for Determining Estrogen Receptor Binding Affinity
The standard method for determining the binding affinity of a compound for a receptor is the competitive radioligand binding assay. This section provides a detailed, generalized protocol that can be adapted for the specific determination of this compound's binding affinity for ERα and ERβ.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the estrogen receptor (e.g., [3H]-17β-estradiol).
Materials:
-
Estrogen Receptor Source: Recombinant human ERα or ERβ, or cytosol preparations from tissues known to express high levels of estrogen receptors (e.g., rat uterus).
-
Radioligand: [3H]-17β-estradiol.
-
Unlabeled Competitor: this compound and unlabeled 17β-estradiol (for standard curve).
-
Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4).
-
Scintillation Cocktail.
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled competitor (this compound) and the reference compound (17β-estradiol) in the assay buffer.
-
Prepare a solution of the radioligand at a concentration typically near its Kd value.
-
Prepare the estrogen receptor source at a concentration that provides a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the estrogen receptor preparation, and the various concentrations of the unlabeled competitor or reference compound.
-
To determine total binding, add only the radioligand and receptor preparation.
-
To determine non-specific binding, add the radioligand, receptor preparation, and a high concentration of the unlabeled reference compound (e.g., 1000-fold excess).
-
-
Incubation:
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Calculate the Relative Binding Affinity (RBA) as described in the table footnotes.
-
Estrogen Receptor Signaling Pathways
Estrogens exert their effects through two main pathways: the classical genomic pathway and the non-genomica or membrane-initiated pathway. The binding of a ligand, such as this compound, to the estrogen receptor can potentially modulate these signaling cascades.
Genomic Pathway:
-
Ligand Binding: Estrogens, being lipophilic, can diffuse across the cell membrane and bind to estrogen receptors (ERα or ERβ) located primarily in the cytoplasm and nucleus.
-
Conformational Change and Dimerization: Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.
-
Nuclear Translocation and DNA Binding: The ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the ER dimer to the ERE, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of target genes, leading to changes in protein synthesis and cellular function.
Non-Genomic Pathway:
-
Membrane Receptor Activation: A subpopulation of estrogen receptors is localized to the plasma membrane (mERs). Binding of estrogens to these receptors can rapidly activate intracellular signaling cascades.
-
Signal Transduction: Activation of mERs can lead to the activation of various kinase pathways, including the PI3K/Akt and MAPK/ERK pathways.
-
Downstream Effects: These signaling cascades can have rapid effects on cellular processes and can also cross-talk with the genomic pathway to influence gene expression.
Synthesis of this compound
This compound can be synthesized from 17β-estradiol through electrophilic aromatic substitution. A common method involves the bromination of estradiol (B170435) using a suitable brominating agent.
Example Synthetic Protocol:
An improved synthesis involves the bromination of estradiol-17β with 2,4,4,6-tetrabromocyclohexa-2,5-dienone, which can yield both this compound and 4-bromoestradiol. The products can then be separated by techniques such as fractional crystallization or chromatography.
Conclusion
While specific quantitative binding affinity data for this compound with ERα and ERβ remains to be published, this guide provides the necessary framework for researchers to determine these critical parameters. The detailed experimental protocol for competitive radioligand binding assays, coupled with an understanding of the relevant estrogen receptor signaling pathways, equips scientists with the tools to fully characterize the interaction of this compound with its molecular targets. Such data will be invaluable for elucidating its precise mechanism of action and for the potential development of novel therapeutic agents.
A Technical Guide to the Potential Non-Genomic Signaling Pathways of 2-Bromoestradiol
Disclaimer: Scientific literature directly investigating the non-genomic signaling pathways of 2-Bromoestradiol is limited. This guide provides a comprehensive overview of the well-established non-genomic signaling pathways activated by the structurally similar and parent compound, 17β-estradiol (E2). These pathways represent potential, yet unconfirmed, signaling cascades for this compound and can serve as a foundational framework for future research in this area.
Introduction
This compound (2-Br-E2) is a synthetic derivative of 17β-estradiol. It is primarily recognized as an inhibitor of estrogen 2-hydroxylase, an enzyme critical for the metabolism of estrogens into catechol estrogens. While the genomic actions of estrogens, mediated by nuclear receptors leading to changes in gene transcription, have been extensively studied, the rapid, non-genomic signaling pathways initiated at the cell membrane or within the cytoplasm are also crucial in mediating the diverse physiological and pathological effects of estrogens. These non-genomic actions occur within seconds to minutes and involve the activation of various intracellular signaling cascades.
This technical guide explores the principal non-genomic signaling pathways activated by estrogens, providing a theoretical framework for the potential mechanisms of action of this compound. The information presented is intended for researchers, scientists, and drug development professionals interested in the rapid signaling of estrogenic compounds.
Core Non-Genomic Signaling Pathways of Estrogens
The rapid, non-genomic effects of estrogens are primarily mediated by a subpopulation of estrogen receptors (ERα and ERβ) located at the plasma membrane, as well as the G protein-coupled estrogen receptor (GPER/GPR30).[1][2] These receptors can rapidly initiate downstream signaling cascades upon ligand binding.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and survival.[3] Rapid activation of the MAPK/ERK pathway is a well-documented non-genomic effect of estradiol (B170435) in various cell types, including breast cancer cells and neurons.[4][5]
Activation of this pathway by estradiol can occur through both ERα and GPER.[6] Upon estradiol binding, membrane-associated ERα can form a complex with signaling molecules like Src kinase, leading to the activation of the Ras-Raf-MEK-ERK cascade.[2] GPER activation can also lead to ERK phosphorylation through transactivation of the epidermal growth factor receptor (EGFR).[6]
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling pathway is another critical regulator of cell survival, growth, and metabolism. Estradiol has been shown to rapidly activate this pathway in various cell types, including endothelial and breast cancer cells.[3][7]
Similar to the MAPK/ERK pathway, activation of PI3K/Akt by estradiol can be initiated by membrane-associated ERα.[2] Upon ligand binding, ERα can directly interact with the p85 regulatory subunit of PI3K, leading to its activation.[2] Activated PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt can then phosphorylate a multitude of downstream targets to promote cell survival and inhibit apoptosis.
Intracellular Calcium Mobilization
Estrogens can induce rapid changes in intracellular calcium concentrations ([Ca2+]i), which acts as a ubiquitous second messenger to regulate a wide range of cellular functions.[8] Estradiol has been shown to trigger calcium mobilization from intracellular stores, such as the endoplasmic reticulum, as well as influx from the extracellular space.[8][9]
This rapid calcium signaling can be mediated by both membrane ERs and GPER.[10] Activation of these receptors can lead to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium.
Endothelial Nitric Oxide Synthase (eNOS) Activation
In endothelial cells, a key non-genomic effect of estradiol is the rapid activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[11] NO is a potent vasodilator and plays a crucial role in cardiovascular health.
Estradiol-mediated eNOS activation is primarily mediated by membrane-associated ERα and involves both the PI3K/Akt and MAPK/ERK pathways.[12][13] Activated Akt and ERK can directly phosphorylate eNOS at serine 1177, leading to its activation and increased NO production.[13]
Quantitative Data for Estradiol-Mediated Non-Genomic Signaling
The following tables summarize quantitative data from studies on 17β-estradiol, which can serve as a reference for designing experiments with this compound.
Table 1: Effective Concentrations and Time-courses of Estradiol-induced Kinase Activation
| Cell Type | Pathway Activated | Estradiol Concentration | Time to Peak Activation | Reference |
| MCF-7 | MAPK/ERK | 10 nM | 5-15 minutes | [8] |
| Endothelial | Akt | 1-10 nM | 5-15 minutes | [12] |
| Neurons | ERK1/2 | 10 nM | 15-30 minutes | [14] |
| Neurons | Akt | 10 nM | 10-30 minutes | [14] |
Table 2: Estradiol-induced Intracellular Calcium Mobilization
| Cell Type | Estradiol Concentration | Time to Peak [Ca2+]i | Nature of Response | Reference |
| MCF-7 | 10 nM | < 1 minute | Transient increase | [8] |
| Endothelial | 100 nM | < 30 seconds | Rapid, transient spike | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the potential non-genomic signaling of this compound.
Western Blotting for Phosphorylated Kinases (p-ERK, p-Akt)
This protocol allows for the detection and quantification of the activated, phosphorylated forms of signaling proteins like ERK and Akt.
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment to reduce basal kinase activity.
-
Treat cells with various concentrations of this compound for different time points (e.g., 0, 2, 5, 10, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO or ethanol).
b. Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase (e.g., anti-total-ERK1/2 or anti-total-Akt).
Intracellular Calcium Measurement
This protocol describes how to measure changes in intracellular calcium concentration using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.
a. Cell Preparation:
-
Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence microscopy or plate reader analysis.
-
Allow cells to adhere and grow to the desired confluency.
b. Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Dilute the calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in the loading buffer to the final working concentration (typically 1-5 µM).
-
Remove the culture medium from the cells and wash once with loading buffer.
-
Add the dye-containing loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
c. Calcium Measurement:
-
After incubation, wash the cells twice with loading buffer to remove excess dye.
-
Add fresh loading buffer to the cells.
-
Place the dish or plate in a fluorescence microscope or plate reader equipped for live-cell imaging and kinetic reads.
-
Establish a baseline fluorescence reading for a few minutes.
-
Add this compound at the desired concentration and continue recording the fluorescence signal over time.
-
For ratiometric dyes like Fura-2, measure the emission at ~510 nm while alternating excitation between ~340 nm (calcium-bound) and ~380 nm (calcium-free). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., ~494 nm/~516 nm).
Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on cell proliferation, for instance, using an MTT or WST-1 assay.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well).
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
b. Proliferation Assay:
-
At the end of the incubation period, add the proliferation reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
-
The absorbance is directly proportional to the number of viable, proliferating cells.
Conclusion
While direct evidence for the non-genomic signaling of this compound is currently lacking, its structural similarity to 17β-estradiol suggests that it may have the potential to activate similar rapid signaling pathways, such as the MAPK/ERK and PI3K/Akt cascades, as well as induce calcium mobilization and activate eNOS. Its known role as an inhibitor of estrogen 2-hydroxylase may also indirectly modulate local estrogen signaling. The experimental protocols and data provided in this guide offer a robust starting point for researchers to investigate these potential non-genomic effects of this compound and to elucidate its complete pharmacological profile. Further research is imperative to confirm these hypothesized pathways and to understand the full spectrum of this compound's biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oestrogen Non-Genomic Signalling is Activated in Tamoxifen-Resistant Breast Cancer [mdpi.com]
- 4. Inhibition of the MAP kinase activity suppresses estrogen-induced breast tumor growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38γ Mitogen-activated Protein Kinase (MAPK) Confers Breast Cancer Hormone Sensitivity by Switching Estrogen Receptor (ER) Signaling from Classical to Nonclassical Pathway via Stimulating ER Phosphorylation and c-Jun Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interplay Between ERK1/2 Signaling Pathway and Estradiol Receptor Modulates ER Targeted Genes Involved in Progression of Estrogen Responsive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integration of the non-genomic and genomic actions of estrogen. Membrane-initiated signaling by steroid to transcription and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen-induced activation of mitogen-activated protein kinase requires mobilization of intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phyto- and endogenous estrogens differently activate intracellular calcium ion mobilization in bovine endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 17β-estradiol rapidly activates calcium release from intracellular stores via the GPR30 pathway and MAPK phosphorylation in osteocyte-like MLO-Y4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estradiol induces the calcium-dependent translocation of endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Non-genomic Effects of Estrogen on Cell Homeostasis and Remodeling With Special Focus on Cardiac Ischemia/Reperfusion Injury [frontiersin.org]
- 13. Hormonal modulation of endothelial NO production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen Receptor Protein Interaction with Phosphatidylinositol 3-Kinase Leads to Activation of Phosphorylated Akt and Extracellular Signal-Regulated Kinase 1/2 in the Same Population of Cortical Neurons: A Unified Mechanism of Estrogen Action - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Metabolites of 2-Bromoestradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoestradiol (2-BrE2) is a synthetic halogenated derivative of the endogenous estrogen 17β-estradiol (E2). While primarily investigated for its potent inhibitory effects on estrogen metabolism, understanding its own metabolic fate is crucial for a comprehensive assessment of its pharmacological and toxicological profile. This technical guide provides an in-depth overview of the anticipated metabolic pathways of this compound, based on the known biotransformation of estradiol (B170435) and related halogenated analogs. It outlines detailed experimental protocols for conducting in vitro metabolism studies and presents illustrative quantitative data based on the metabolism of the parent compound, estradiol, due to the current absence of specific quantitative data for this compound in publicly available literature. This guide serves as a foundational resource for researchers initiating studies on the metabolic stability and metabolite profile of this compound.
Introduction
This compound (2-BrE2) is a synthetic steroid that has garnered interest in the scientific community primarily as a tool to probe the mechanisms of estrogen metabolism. It is a known potent inhibitor of estrogen 2-hydroxylase, a key enzyme in the metabolic pathway of estradiol.[1] This inhibitory action has implications for studying the physiological and pathological roles of estrogen metabolites. However, for any therapeutic or research compound, a thorough understanding of its metabolic disposition is paramount. The biotransformation of a drug can significantly influence its efficacy, duration of action, and potential for adverse effects. This guide synthesizes the current understanding of estrogen metabolism to propose the likely metabolic pathways for this compound and provides the necessary methodological framework for its investigation.
Predicted Metabolic Pathways of this compound
Based on the well-established metabolic pathways of estradiol and the behavior of other halogenated steroids, the metabolism of this compound is expected to proceed through two main phases: Phase I oxidation and Phase II conjugation.
Phase I Metabolism: Cytochrome P450-Mediated Oxidation
Phase I metabolism of estrogens is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, primarily in the liver. The major oxidative pathways for estradiol are hydroxylation at the C2 and C4 positions of the aromatic A-ring, and at the C16 position of the D-ring. Given that the C2 position in this compound is blocked by a bromine atom, it is hypothesized that hydroxylation will be directed to other positions, most notably the C4 and C16 positions. The key CYP enzymes involved in estradiol metabolism, and therefore likely to metabolize this compound, include CYP1A1, CYP1B1, and CYP3A4.
-
CYP1A1 and CYP1B1: These enzymes are primarily responsible for the aromatic hydroxylation of estrogens. While CYP1A1 favors 2-hydroxylation, CYP1B1 is the principal enzyme for 4-hydroxylation. In the case of this compound, CYP1B1 is expected to play a significant role in the formation of 4-hydroxy-2-bromoestradiol.
-
CYP3A4: This is a major hepatic CYP isoform that contributes to the metabolism of a wide range of substrates, including estrogens. It is known to catalyze both 2- and 16α-hydroxylation of estradiol. For this compound, CYP3A4-mediated 16α-hydroxylation is a probable metabolic route.
It is important to note that studies on a related compound, 2,4-dibromoestradiol, have shown that debromination is not a significant metabolic pathway. This suggests that the bromine substituent on this compound is likely to remain intact during Phase I metabolism.
Phase II Metabolism: Glucuronidation
Following Phase I oxidation, or directly, this compound and its hydroxylated metabolites are expected to undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The most common conjugation pathway for estrogens is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The hydroxyl groups at the C3 and C17 positions of the steroid nucleus are the primary sites for glucuronidation. Key UGT isoforms involved in estrogen glucuronidation include UGT1A1, UGT1A8, and UGT2B7. Therefore, the formation of this compound-3-glucuronide and this compound-17-glucuronide, as well as glucuronides of the hydroxylated metabolites, is anticipated.
Figure 1: Predicted metabolic pathway of this compound.
Quantitative Analysis of Metabolites
As of the latest literature review, specific quantitative data on the metabolites of this compound are not available. The primary focus of existing research has been on its inhibitory effects on estrogen metabolism.[1][2] To fulfill the requirement for data presentation, the following tables provide an illustrative example of the type of quantitative data that would be generated from in vitro metabolism studies, using representative data for the parent compound, 17β-estradiol, metabolized by human liver microsomes.
Table 1: Illustrative Kinetic Parameters for 17β-Estradiol Metabolism in Human Liver Microsomes
| Metabolic Pathway | Key Enzyme | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| 2-Hydroxylation | CYP1A2, CYP3A4 | 20-50 | 100-300 |
| 4-Hydroxylation | CYP1B1 | 5-15 | 20-80 |
| 16α-Hydroxylation | CYP3A4 | 30-70 | 50-150 |
Note: These values are approximate and can vary significantly depending on the specific experimental conditions and the source of the liver microsomes.
Table 2: Illustrative Relative Abundance of 17β-Estradiol Metabolites after Incubation with Human Liver Microsomes
| Metabolite | Relative Abundance (%) |
| 2-Hydroxyestradiol | 60-70 |
| 4-Hydroxyestradiol | 5-15 |
| 16α-Hydroxyestradiol | 10-20 |
| Other Metabolites | < 10 |
Note: The relative abundance is dependent on incubation time, substrate concentration, and the specific activity of the microsomal batch.
Experimental Protocols
The following section details a generalized protocol for the in vitro metabolism of this compound using human liver microsomes. This protocol can be adapted for specific research needs.
In Vitro Metabolism of this compound in Human Liver Microsomes
Objective: To determine the metabolic profile of this compound and identify the major metabolites formed by human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally related compound not found endogenously)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a high concentration (e.g., 10 mM).
-
In microcentrifuge tubes, prepare the incubation mixtures (final volume, e.g., 200 µL) containing:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Human liver microsomes (final concentration, e.g., 0.5 mg/mL)
-
This compound (final concentration, e.g., 1-10 µM)
-
-
Include control incubations:
-
No substrate (to monitor for interfering peaks)
-
No NADPH (to assess non-CYP450 mediated degradation)
-
Heat-inactivated microsomes (to control for non-enzymatic degradation)
-
-
-
Incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
Analytical Methodology: LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is the preferred method for the sensitive and selective detection and quantification of this compound and its metabolites.
LC Conditions (Illustrative):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), likely in both positive and negative modes to determine the optimal ionization for each analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor-to-product ion transitions for this compound and its potential metabolites would need to be determined by infusing standard compounds or from the analysis of incubations containing high concentrations of the parent drug.
Figure 2: Experimental workflow for in vitro metabolism of this compound.
Signaling Pathways and Implications for Drug Development
While the primary known activity of this compound is the inhibition of estrogen 2-hydroxylase, its own metabolites could potentially have biological activity. For instance, hydroxylated and methoxylated metabolites of estradiol are known to have varying affinities for the estrogen receptor and can exert distinct biological effects. If 4-hydroxy-2-bromoestradiol is a major metabolite, its potential to engage with the estrogen receptor or other signaling pathways should be investigated.
The diagram below illustrates the logical relationship between the metabolism of this compound and its potential impact on estrogen signaling.
Figure 3: Logical flow of 2-BrE2's potential impact on signaling.
For drug development professionals, understanding the complete metabolic profile of this compound is essential. This includes identifying all major metabolites, determining the enzymes responsible for their formation to predict potential drug-drug interactions, and assessing the biological activity of the metabolites to understand the overall pharmacological effect.
Conclusion
While direct experimental data on the metabolites of this compound is currently lacking, a robust understanding of estrogen metabolism allows for the formulation of a strong predictive metabolic scheme. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to investigate the biotransformation of this compound. The anticipated major metabolic pathways are hydroxylation via CYP450 enzymes, followed by glucuronidation. Future research should focus on conducting in vitro and in vivo studies to definitively identify and quantify the metabolites of this compound, elucidate the specific enzymes involved, and evaluate the biological activities of the formed metabolites. Such data will be invaluable for a complete understanding of the pharmacology of this compound and its potential applications in research and medicine.
References
Methodological & Application
Application Notes and Protocols for 2-Bromoestradiol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of 2-Bromoestradiol, a brominated derivative of 17β-estradiol, in cell culture experiments. This compound serves as an agonistic ligand for estrogen receptors (ER), making it a valuable tool for studying estrogen-mediated signaling pathways in various cellular contexts, particularly in cancer research.[1] This document outlines its mechanism of action, provides detailed protocols for its preparation and application in cell culture, and summarizes key quantitative parameters to guide experimental design.
Mechanism of Action
This compound is a metabolite of 17β-estradiol and functions as an estrogen receptor agonist, particularly demonstrated in ER-positive breast cancer cell lines like MCF-7.[1] Its biological effects are mediated through binding to and activating estrogen receptors, which include the nuclear receptors ERα and ERβ, and potentially the G protein-coupled estrogen receptor (GPER). This activation initiates two primary signaling cascades:
-
Genomic Signaling: This classical pathway involves the translocation of the ligand-receptor complex to the nucleus. Here, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator proteins and modulating gene transcription.[2][3] This process typically occurs over hours and leads to changes in protein synthesis that drive cellular responses like proliferation and differentiation.
-
Non-Genomic Signaling: Estrogen receptors located at the plasma membrane or within the cytoplasm can trigger rapid signaling events that do not require gene transcription. Upon ligand binding, these receptors can quickly activate intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[4][5] These pathways, activated within minutes, can influence a wide range of cellular processes, including cell survival, migration, and ion channel activity.
Data Presentation: Recommended Concentrations
While specific EC50 values for this compound are not widely published, effective concentrations can be extrapolated from studies using its parent compound, 17β-estradiol. The optimal concentration is cell-type dependent and should be determined empirically through dose-response experiments.
| Application | Cell Line Example | Recommended Concentration Range | Incubation Time | Reference(s) |
| Cell Proliferation | MCF-7, T-47D | 10 pM - 10 nM (10⁻¹¹ M - 10⁻⁸ M) | 24 - 144 hours | [6][7] |
| Gene Expression (qPCR/Western) | MCF-7 | 1 nM - 10 nM (10⁻⁹ M - 10⁻⁸ M) | 1 - 48 hours | [8][9] |
| Rapid Signaling (e.g., Akt Phos.) | MCF-7 | 1 nM - 10 nM (10⁻⁹ M - 10⁻⁸ M) | 5 - 60 minutes | [4] |
Note: High concentrations of estrogens (>10 nM) can sometimes have paradoxical inhibitory effects on proliferation.[10] A dose-response curve is critical for determining the optimal concentration for your specific experimental endpoint.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (MW: 351.28 g/mol )[1]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Ethanol (100%), sterile
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Safety First: Handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solubilization: this compound is soluble in DMSO and methanol.[1] DMSO is commonly used for cell culture applications.
-
To prepare a 10 mM stock solution in DMSO:
-
Weigh out 3.51 mg of this compound powder.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquoting and Storage:
Protocol 2: General Protocol for Cell Treatment
This protocol is a general guideline for treating adherent cells. It is optimized for studying estrogenic responses in hormone-receptor-positive cell lines like MCF-7.
Critical Considerations:
-
Phenol (B47542) Red: Use phenol red-free culture medium, as phenol red has weak estrogenic activity.[6]
-
Serum: Use charcoal-stripped fetal bovine serum (CS-FBS) to deplete endogenous steroid hormones, which would otherwise mask the effects of the experimental treatment.[6][12]
Procedure:
-
Cell Seeding: Plate cells in phenol red-free medium containing 5-10% CS-FBS at a density appropriate for the duration of the experiment. Allow cells to attach for 24 hours.
-
Hormone Depletion (Starvation):
-
Aspirate the plating medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add phenol red-free medium containing a lower percentage of CS-FBS (e.g., 0.5-2.5%).
-
Incubate for at least 24-72 hours to ensure cells enter a quiescent state and to minimize basal receptor activation.[8]
-
-
Preparation of Treatment Media:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions in phenol red-free/CS-FBS medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent toxicity.[11] Prepare a "Vehicle Control" medium containing the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the starvation medium.
-
Add the prepared treatment media (including vehicle control and various concentrations of this compound) to the cells.
-
Return the cells to the incubator for the desired treatment duration. For long-term experiments (>48 hours), consider replacing the media with freshly prepared treatment media every 48 hours.
-
Protocol 3: Cell Proliferation Assay (MTT)
This protocol is for assessing cell viability and proliferation after treatment with this compound.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution
Procedure:
-
Seeding and Treatment: Seed and treat cells in a 96-well plate according to Protocol 2. Include appropriate controls (untreated, vehicle).
-
MTT Addition: At the end of the treatment period, add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium carefully without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Pipette up and down gently to ensure complete solubilization.[13]
-
Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.[13]
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control to determine the percent change in cell viability/proliferation.
Protocol 4: Analysis of Gene Expression (RT-qPCR)
This protocol outlines the steps to measure changes in the expression of estrogen-responsive genes.
Procedure:
-
Seeding and Treatment: Seed and treat cells in 6-well or 12-well plates according to Protocol 2.
-
RNA Extraction: At the end of the treatment period, wash cells with PBS and lyse them directly in the plate using a suitable lysis buffer. Extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, a suitable qPCR master mix (e.g., SYBR Green), and primers specific for your gene of interest (e.g., PGR, MYC, GREB1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method. Compare the expression levels in this compound-treated samples to the vehicle-treated control.[14]
References
- 1. usbio.net [usbio.net]
- 2. mdpi.com [mdpi.com]
- 3. How estrogen regulates gene expression [blogs.bcm.edu]
- 4. Effect of estradiol on estrogen receptor-alpha gene expression and activity can be modulated by the ErbB2/PI 3-K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of estrogen growth response in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17β-Estradiol responsiveness of MCF-7 laboratory strains is dependent on an autocrine signal activating the IGF type I receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estradiol (E2) concentration shapes the chromatin binding landscape of estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. researchgate.net [researchgate.net]
- 13. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of 17β-Estradiol on Cell Proliferation and Mitochondrial Fitness in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Inhibition of Estradiol 2-Hydroxylase using 2-Bromoestradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435), the primary female sex hormone, undergoes extensive metabolism, primarily in the liver, through various pathways, including hydroxylation. The 2-hydroxylation pathway, catalyzed by cytochrome P450 (CYP) enzymes such as CYP1A1, CYP1A2, CYP2C8, CYP2C9, and CYP3A4, is a major route of estradiol catabolism.[1][2] This pathway leads to the formation of 2-hydroxyestradiol (B1664083), a catechol estrogen with significantly lower estrogenic activity compared to its parent compound.[1][3] The balance between estradiol and its metabolites is crucial for maintaining normal physiological functions, and alterations in this balance have been implicated in various pathological conditions.
2-Bromoestradiol (2-BrE2) is a synthetic halogenated derivative of estradiol that acts as a potent and competitive inhibitor of estradiol 2-hydroxylase.[4][5] By blocking the 2-hydroxylation of estradiol, this compound serves as a valuable research tool to investigate the physiological and pathological roles of this metabolic pathway. These application notes provide detailed protocols for utilizing this compound to inhibit estradiol 2-hydroxylase in both in vitro enzyme assays and cell-based models.
Data Presentation
The inhibitory potency of this compound and related compounds against estradiol 2-hydroxylase has been determined through kinetic studies. The following table summarizes the key quantitative data for researchers.
| Compound | Enzyme Source | Substrate | Inhibition Type | Apparent Ki (μM) | Reference |
| This compound | Male Rat Liver Microsomes | Estradiol | Competitive | 1.6 - 3.7 | [5] |
| 2-Fluoroestradiol | Male Rat Liver Microsomes | Estradiol | Competitive | 2.1 | [5] |
| 2-Chloroestradiol | Male Rat Liver Microsomes | Estradiol | Competitive | 2.6 | [5] |
| 4-Bromoestrone | Male Rat Liver Microsomes | Estradiol | Competitive | - | [4] |
Experimental Protocols
In Vitro Estradiol 2-Hydroxylase Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory effect of this compound on the activity of estradiol 2-hydroxylase in liver microsomes. The principle of the assay is to measure the formation of radiolabeled 2-hydroxyestradiol from a radiolabeled estradiol substrate in the presence and absence of the inhibitor.[5][6]
Materials:
-
Rat liver microsomes (prepared from male Sprague-Dawley rats)
-
[2-³H]Estradiol or [4-¹⁴C]Estradiol (radiolabeled substrate)
-
This compound (inhibitor)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Thin-layer chromatography (TLC) plates and developing solvent system
Protocol:
-
Microsome Preparation: If not commercially available, prepare liver microsomes from male rats by differential centrifugation. Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
Rat liver microsomes (typically 0.5-1.0 mg protein/mL)
-
Varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO). Pre-incubate for 5-10 minutes at 37°C.
-
-
Initiation of Reaction: Start the reaction by adding the radiolabeled estradiol substrate (e.g., [2-³H]Estradiol to a final concentration of ~2.2 µM).[5]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding an ice-cold organic solvent (e.g., 2 volumes of ethyl acetate).
-
Extraction of Metabolites: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Collect the organic phase containing estradiol and its metabolites.
-
Analysis of Metabolites:
-
Radiolabeled Water Release Assay (for [2-³H]Estradiol): Separate the aqueous phase and measure the amount of ³H₂O released using a scintillation counter. This is a direct measure of 2-hydroxylation.
-
Chromatographic Separation (for [4-¹⁴C]Estradiol): Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of solvent and spot it onto a TLC plate. Develop the chromatogram using an appropriate solvent system to separate estradiol from 2-hydroxyestradiol. Visualize and quantify the radioactive spots corresponding to the substrate and product using a phosphorimager or by scraping the spots and counting in a scintillation counter.
-
-
Data Analysis: Calculate the rate of 2-hydroxyestradiol formation in the presence and absence of the inhibitor. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic analysis can be performed using Lineweaver-Burk or Dixon plots to determine the Ki and the type of inhibition.
Cell-Based Assay for Estradiol Metabolism Inhibition
This protocol outlines a cell-based assay to evaluate the effect of this compound on estradiol metabolism in a relevant cell line, such as the human breast cancer cell line MCF-7, which expresses the necessary CYP enzymes.
Materials:
-
MCF-7 cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Estradiol
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
ELISA kit for 2-hydroxyestradiol or LC-MS/MS for metabolite quantification
-
Multi-well cell culture plates
Protocol:
-
Cell Culture: Culture MCF-7 cells in the appropriate medium until they reach 70-80% confluency.
-
Hormone Deprivation: To reduce background estrogen levels, switch the cells to a phenol (B47542) red-free medium containing charcoal-stripped FBS for 24-48 hours prior to the experiment.
-
Treatment:
-
Seed the cells into multi-well plates.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control for a pre-determined time (e.g., 1-2 hours) to allow for cellular uptake of the inhibitor.
-
Add estradiol (e.g., 10 nM) to the wells and incubate for a specific period (e.g., 24 hours) to allow for metabolism.
-
-
Sample Collection:
-
Cell Lysate: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Collect the cell lysates.
-
Conditioned Medium: Collect the cell culture medium from each well.
-
-
Metabolite Quantification:
-
Measure the concentration of 2-hydroxyestradiol in the cell lysates or the conditioned medium using a specific ELISA kit or a more sensitive method like LC-MS/MS.
-
-
Data Analysis: Compare the levels of 2-hydroxyestradiol in the this compound-treated groups to the vehicle-treated control group. A decrease in 2-hydroxyestradiol levels indicates inhibition of estradiol 2-hydroxylase activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Inhibition of Estradiol 2-Hydroxylase by this compound.
Caption: In Vitro Estradiol 2-Hydroxylase Inhibition Assay Workflow.
Caption: Consequences of Inhibiting Estradiol 2-Hydroxylation.
References
- 1. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]
- 2. Characterization of the oxidative metabolites of 17beta-estradiol and estrone formed by 15 selectively expressed human cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyestradiol | Rupa Health [rupahealth.com]
- 4. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of inhibition of estrogen 2-hydroxylase by various haloestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of estrogen 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromoestradiol: Applications in Breast Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoestradiol is a synthetic derivative of the natural estrogen, 17β-estradiol. In the field of breast cancer research, this compound has proven to be a valuable tool for investigating the mechanisms of estrogen receptor (ER) signaling and estrogen metabolism. Its unique properties, including its ability to act as an estrogen receptor agonist and an inhibitor of estrogen metabolism, make it a versatile molecule for elucidating the complex role of estrogens in breast cancer progression. These application notes provide an overview of the key uses of this compound, detailed experimental protocols, and a summary of relevant quantitative data.
Key Applications in Breast Cancer Research
-
Investigating Estrogen Receptor (ER) Function: this compound serves as an estrogen receptor agonist, binding to and activating the ER. This allows researchers to study the downstream effects of ER activation, including gene expression changes and cellular proliferation in ER-positive breast cancer cell lines such as MCF-7.
-
Studying Estrogen Metabolism: this compound is an inhibitor of estrogen 2-hydroxylase, an enzyme involved in the metabolic breakdown of estrogens. By blocking this pathway, researchers can investigate the physiological and pathological roles of specific estrogen metabolites in breast cancer.
-
Radiolabeling and Imaging: When synthesized with a radioactive bromine isotope (e.g., 77Br), this compound can be used as a radiotracer for imaging estrogen receptor-positive tumors using techniques like positron emission tomography (PET). This has applications in both preclinical animal models and clinical diagnostics.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biological activity of this compound in breast cancer research.
Table 1: Estrogen Receptor Binding Affinity in MCF-7 Cells
| Compound | Relative Binding Affinity (%) (Estradiol = 100%) |
| 17β-Estradiol | 100 |
| This compound | 17 [1] |
| 4-Bromoestradiol | 37[1] |
| 2-Methylestradiol | 47[1] |
| 4-Methylestradiol | 25[1] |
Table 2: Inhibition of Androstenedione Aromatization
| Compound | Inhibitory Activity (IC50) |
| This compound | Data not available in the provided search results. |
| 4-Hydroxyandrostenedione (Formestane) | ~0.1 µM |
Note: Specific IC50 values for this compound as an aromatase inhibitor were not found in the provided search results. 4-Hydroxyandrostenedione is included as a reference aromatase inhibitor.
Experimental Protocols
Protocol 1: MCF-7 Cell Proliferation Assay (General Protocol)
This protocol describes a general method to assess the effect of this compound on the proliferation of ER-positive MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phenol (B47542) red-free DMEM supplemented with 5% charcoal-stripped FBS (assay medium)
-
This compound (in a suitable solvent like DMSO)
-
17β-Estradiol (positive control)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of regular growth medium. Allow cells to attach for 24 hours.
-
Hormone Deprivation: After 24 hours, aspirate the growth medium and wash the cells once with PBS. Replace the medium with 100 µL of phenol red-free assay medium. Incubate for 48-72 hours to hormonally deprive the cells.
-
Treatment: Prepare serial dilutions of this compound and 17β-Estradiol in the assay medium. The final concentrations may range from 10⁻¹² M to 10⁻⁶ M. Add 100 µL of the treatment solutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 4-6 days.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Estrogen Receptor Competitive Binding Assay (General Protocol)
This protocol outlines a general competitive binding assay to determine the relative affinity of this compound for the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors) or recombinant human ERα
-
[³H]-17β-Estradiol (radioligand)
-
Unlabeled 17β-Estradiol (for standard curve)
-
This compound
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal suspension
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-Estradiol and this compound in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, combine the rat uterine cytosol or recombinant ERα, a fixed concentration of [³H]-17β-Estradiol (e.g., 0.5 nM), and varying concentrations of either unlabeled 17β-Estradiol (for the standard curve) or this compound.
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand. Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the tubes at 2,000-3,000 x g for 10 minutes at 4°C. The supernatant will contain the receptor-bound [³H]-17β-Estradiol.
-
Quantification: Carefully transfer the supernatant to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-17β-Estradiol against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated as: (IC50 of Estradiol / IC50 of this compound) x 100.
Protocol 3: Northern Blot Analysis for pS2 mRNA Induction (General Protocol)
This protocol describes a general method to detect the induction of the estrogen-responsive gene, pS2, in MCF-7 cells treated with this compound.
Materials:
-
MCF-7 cells
-
Phenol red-free DMEM with charcoal-stripped FBS
-
This compound
-
17β-Estradiol (positive control)
-
RNA extraction kit (e.g., TRIzol)
-
Formaldehyde, formamide, MOPS buffer for gel electrophoresis
-
Agarose
-
Nylon membrane
-
UV crosslinker
-
pS2 cDNA probe
-
Radiolabeling kit (e.g., Random Primed DNA Labeling Kit with [α-³²P]dCTP)
-
Hybridization buffer and wash solutions
-
Phosphorimager or X-ray film
Procedure:
-
Cell Treatment: Culture and hormone-deprive MCF-7 cells as described in Protocol 1. Treat the cells with this compound (e.g., 10⁻⁸ M), 17β-Estradiol (e.g., 10⁻⁹ M), or vehicle for 24 hours.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Northern Blot:
-
Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.
-
Transfer the RNA to a nylon membrane by capillary blotting.
-
UV crosslink the RNA to the membrane.
-
-
Probe Labeling: Label the pS2 cDNA probe with [α-³²P]dCTP using a random priming kit.
-
Hybridization: Pre-hybridize the membrane in hybridization buffer, then add the radiolabeled probe and hybridize overnight at an appropriate temperature (e.g., 42°C).
-
Washing: Wash the membrane under stringent conditions to remove non-specific binding of the probe.
-
Detection: Expose the membrane to a phosphorimager screen or X-ray film to visualize the pS2 mRNA bands.
-
Analysis: Quantify the band intensities and normalize to a housekeeping gene (e.g., GAPDH) to determine the fold induction of pS2 mRNA.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway Activated by this compound
This compound, as an estrogen receptor agonist, initiates a signaling cascade that leads to the transcription of estrogen-responsive genes, ultimately promoting cell proliferation in ER-positive breast cancer cells.
Caption: this compound activates the classical ER signaling pathway.
Experimental Workflow for Assessing this compound's Agonistic Activity
This workflow outlines the sequence of experiments to characterize the estrogenic effects of this compound.
Caption: Workflow for characterizing this compound's ER agonism.
References
Experimental Design for 2-Bromoestradiol Treatment in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies in mice to investigate the therapeutic potential of 2-Bromoestradiol. This document outlines its mechanism of action, proposes experimental designs for key disease models, and provides detailed protocols for in vivo studies.
Introduction
This compound is a synthetic derivative of estradiol (B170435) that acts as a competitive inhibitor of key enzymes involved in estrogen synthesis, specifically estradiol 2-hydroxylase and 16α-hydroxylase. By blocking these enzymes, this compound effectively reduces the levels of active estrogen metabolites, making it a promising candidate for the treatment of estrogen-dependent diseases such as breast cancer, endometriosis, and certain neurodegenerative conditions. These protocols are intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting enzymes crucial for estrogen metabolism. This inhibition leads to a reduction in the production of specific estrogen metabolites, thereby modulating estrogen signaling pathways.
Estrogen Metabolism and Inhibition by this compound
Caption: Inhibition of estrogen metabolism by this compound.
Data Presentation
Currently, there is a notable lack of publicly available in vivo data for this compound treatment in mice. The following table summarizes in vitro data on its inhibitory activity from studies conducted in rat liver microsomes, which provides a basis for its mechanism of action. Researchers are encouraged to perform initial dose-finding and pharmacokinetic studies to establish effective in vivo concentrations.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Organism/System | Inhibition Constant (Ki) | Ki/Km Ratio | Reference |
| Estradiol 2-hydroxylase | Rat Liver Microsomes | Competitive Inhibition | 0.28 - 0.48 | [1] |
| Estradiol 16α-hydroxylase | Rat Liver Microsomes | Competitive Inhibition | 0.26 - 0.49 | [1] |
Experimental Protocols
The following protocols are designed as a starting point for investigating the efficacy of this compound in mouse models of estrogen-dependent diseases. It is critical to note that optimal dosages, administration routes, and treatment schedules for this compound in mice have not been definitively established and must be determined empirically by the investigator.
General Experimental Workflow
Caption: General workflow for in vivo studies of this compound.
Protocol 1: Endometriosis Mouse Model
Objective: To evaluate the efficacy of this compound in reducing the growth of endometriotic lesions.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., sesame oil, corn oil, or a solution containing DMSO and/or PEG)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for ovariectomy and tissue implantation
-
Estradiol pellets or injectable estradiol for hormone replacement (to create a controlled estrogenic environment for lesion growth)
Methodology:
-
Animal Preparation:
-
Acclimatize mice for at least one week.
-
Perform ovariectomy to remove endogenous estrogen sources. Allow a recovery period of 7-10 days.
-
-
Induction of Endometriosis:
-
Treatment with this compound:
-
After allowing lesions to establish (e.g., 7-14 days), randomize mice into treatment groups: Vehicle control and this compound.
-
Dose-finding Study: It is recommended to start with a dose-finding study. Based on related compounds, a starting range of 1-50 mg/kg administered daily or every other day via oral gavage or subcutaneous/intraperitoneal injection could be explored.
-
Prepare this compound in a suitable vehicle. The choice of vehicle will depend on the compound's solubility and the route of administration.
-
Administer the treatment for a predefined period (e.g., 21-28 days).
-
-
Endpoint Analysis:
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and carefully dissect and measure the size and weight of all endometriotic lesions.
-
Collect lesion and other relevant tissues (e.g., uterus, serum) for further analysis.
-
Histology: Process lesions for histological examination (e.g., H&E staining) to assess tissue morphology and inflammation.
-
Immunohistochemistry (IHC): Stain for markers of proliferation (e.g., Ki67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Gene Expression Analysis (qPCR): Analyze the expression of estrogen-responsive genes and inflammatory markers.
-
Hormone Level Measurement: Measure serum estradiol levels to confirm the systemic effect of this compound on estrogen synthesis.
-
Protocol 2: Breast Cancer Xenograft Mouse Model
Objective: To assess the anti-tumor activity of this compound on estrogen-receptor-positive (ER+) breast cancer.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
ER+ human breast cancer cell line (e.g., MCF-7)
-
Matrigel
-
This compound and vehicle
-
Estradiol pellets
-
Calipers for tumor measurement
Methodology:
-
Animal and Cell Line Preparation:
-
Acclimatize mice for at least one week.
-
Perform ovariectomy to eliminate endogenous estrogen.
-
Culture MCF-7 cells under standard conditions.
-
-
Tumor Implantation:
-
On the day of implantation, implant a slow-release estradiol pellet subcutaneously to support initial tumor growth.
-
Resuspend MCF-7 cells in a mixture of media and Matrigel.
-
Inject the cell suspension (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Treatment with this compound:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control and this compound.
-
Dose and Administration: As with the endometriosis model, a dose-finding study is essential.
-
Administer treatment for a defined period, monitoring tumor growth regularly.
-
-
Endpoint Analysis:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors reach the predetermined endpoint or at the end of the study.
-
Excise tumors and weigh them.
-
Histological and Molecular Analysis: Perform analyses as described in Protocol 1 (e.g., IHC for proliferation and apoptosis markers, qPCR for target gene expression).
-
Serum Analysis: Measure serum estradiol levels.
-
Protocol 3: Neuroprotection Mouse Model
Objective: To investigate the potential neuroprotective effects of this compound in a model of ischemic brain injury.
Materials:
-
Male or ovariectomized female mice (e.g., C57BL/6)
-
This compound and vehicle
-
Surgical equipment for inducing stroke (e.g., middle cerebral artery occlusion - MCAO)
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
-
Tissue processing reagents for brain sectioning and staining
Methodology:
-
Animal Preparation and Treatment:
-
Acclimatize mice. If using females, perform ovariectomy at least one week before the experiment.
-
Administer this compound or vehicle. The timing of administration (pre-treatment, co-treatment, or post-treatment relative to the injury) will be a key experimental parameter.
-
-
Induction of Ischemic Injury:
-
Induce focal cerebral ischemia using the MCAO model.
-
-
Assessment of Neurological Deficits and Infarct Volume:
-
At various time points post-MCAO (e.g., 24, 48, 72 hours), assess neurological deficits using a standardized scoring system.
-
Perform behavioral tests to evaluate motor and sensory function.
-
At the study endpoint, euthanize the mice and perfuse the brains.
-
Section the brains and stain with TTC (2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.
-
-
Mechanistic Studies:
-
Immunohistochemistry: Analyze brain sections for markers of apoptosis (e.g., TUNEL stain), inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and neuronal survival (e.g., NeuN).
-
Western Blot/qPCR: Investigate the expression of key proteins and genes in relevant signaling pathways (e.g., apoptotic pathways, inflammatory pathways).
-
Conclusion
This compound presents a compelling therapeutic strategy for estrogen-dependent pathologies due to its targeted inhibition of estrogen synthesis. The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound in mouse models of endometriosis, breast cancer, and neuro-ischemic injury. Given the current absence of established in vivo dosing and administration data, it is imperative that initial studies focus on determining the optimal therapeutic window for this compound to ensure both efficacy and safety. Subsequent well-controlled efficacy studies based on these findings will be crucial in advancing our understanding of its therapeutic potential.
References
- 1. 17beta-oestradiol and Enovid mammary tumorigenesis in C3H/HeJ female mice: counteraction by concurrent 2-bromo-alpha-ergocryptine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual suppression of estrogenic and inflammatory activities for targeting of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition by 2-bromo-alpha-ergocriptine and tamoxifen of the growth of an estrogen-dependent transplantable pituitary tumor (MtT/F84) in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Bromoestradiol in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoestradiol is a synthetic derivative of 17β-estradiol, the primary female sex hormone. While it is structurally similar to estradiol (B170435), the addition of a bromine atom at the C2 position of the steroid's A-ring alters its biological activity. Notably, this compound is recognized as an inhibitor of estrogen 2-hydroxylase, an enzyme involved in the metabolism of estrogens. Furthermore, it has been described as an agonistic ligand for the estrogen receptor (ER) in MCF-7 breast cancer cells[1]. This property makes it a valuable tool for studying estrogen receptor binding and signaling.
Competitive binding assays are fundamental in vitro tools used to determine the binding affinity of a test ligand (in this case, this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand for the same binding site. These assays are crucial in drug discovery and endocrinology research for screening compounds that interact with the estrogen receptor and for characterizing their binding properties.
This document provides detailed protocols for utilizing this compound in a competitive binding assay to determine its relative binding affinity (RBA) for the estrogen receptor. It also includes an overview of the estrogen receptor signaling pathway and guidelines for data analysis.
Estrogen Receptor Signaling Pathway
Estrogens exert their physiological effects primarily through two high-affinity receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors are ligand-activated transcription factors that modulate the expression of target genes. The signaling cascade can be broadly divided into genomic and non-genomic pathways.
In the classical genomic pathway, estrogen binding to the ER in the cytoplasm or nucleus induces a conformational change in the receptor. This leads to its dimerization and translocation to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. The ER can also modulate gene expression indirectly by interacting with other transcription factors.
Estrogen Receptor Signaling Pathway
Quantitative Data: Relative Binding Affinities
| Compound | Abbreviation | ERα RBA (%) | ERβ RBA (%) |
| 17β-Estradiol | E2 | 100 | 100 |
| Estrone | E1 | ~11-50 | ~10-30 |
| Estriol | E3 | ~10-15 | ~20-60 |
| 2-Hydroxyestrone | 2-OHE1 | ~1-10 | ~1-5 |
| 16α-Hydroxyestrone | 16α-OHE1 | ~10-20 | ~50-100 |
| 2-Methoxyestrone | 2-MeOE1 | <1 | <1 |
| 4-Hydroxyestrone | 4-OHE1 | ~10-30 | ~5-15 |
| This compound | 2-Br-E2 | To be determined | To be determined |
Note: RBA values are compiled from multiple studies and can vary based on specific assay conditions.
Experimental Protocols
Principle of the Competitive Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor. The amount of radiolabeled ligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound. By generating a competition curve, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) can be determined.
Experimental Workflow
Competitive Binding Assay Workflow
Materials and Reagents
-
This compound
-
[2,4,6,7-³H]-17β-Estradiol (Radiolabeled Ligand)
-
17β-Estradiol (Unlabeled, for standard curve and non-specific binding)
-
Estrogen Receptor Source: Rat uterine cytosol is a common source. Alternatively, purified recombinant ERα or ERβ can be used.
-
Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4.
-
Wash Buffer: As per the separation method (e.g., cold assay buffer).
-
Scintillation Cocktail
-
Bovine Serum Albumin (BSA) (optional, to reduce non-specific binding)
-
Microcentrifuge tubes or 96-well plates
-
Filtration apparatus and glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
Protocol for Competitive Binding Assay using Rat Uterine Cytosol
This protocol is adapted from established methods for estrogen receptor competitive binding assays.
1. Preparation of Rat Uterine Cytosol (Estrogen Receptor Source)
a. Uteri are obtained from ovariectomized adult female rats (e.g., Sprague-Dawley). b. The uteri are homogenized in ice-cold TEDG buffer. c. The homogenate is centrifuged at a low speed (e.g., 2,500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. d. The resulting supernatant is then ultracentrifuged (e.g., 105,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction. e. The final supernatant, which contains the cytosolic estrogen receptors, is carefully collected. f. The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford or BCA). The cytosol can be used immediately or stored in aliquots at -80°C.
2. Assay Setup
a. Prepare serial dilutions of this compound in the assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M). b. Prepare a stock solution of [³H]-17β-estradiol in the assay buffer at a concentration that is close to its Kd for the receptor (typically 0.1-1.0 nM). c. Prepare a high concentration stock of unlabeled 17β-estradiol (e.g., 1000-fold higher than the radioligand concentration) for determining non-specific binding.
3. Incubation
For each assay point (in triplicate):
a. Total Binding: Add assay buffer, [³H]-17β-estradiol, and the receptor preparation. b. Non-Specific Binding (NSB): Add assay buffer, [³H]-17β-estradiol, excess unlabeled 17β-estradiol, and the receptor preparation. c. Competition: Add the appropriate dilution of this compound, [³H]-17β-estradiol, and the receptor preparation. d. Incubate all tubes or wells at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 18-24 hours).
4. Separation of Bound and Free Ligand
a. After incubation, the bound and free radioligand must be separated. A common method is vacuum filtration through glass fiber filters. b. Rapidly filter the contents of each tube/well through the filters. c. Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
5. Quantification of Bound Radioactivity
a. Place the filters in scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity in a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-Specific Binding
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [³H]-17β-estradiol as a function of the log concentration of this compound. The percentage of specific binding is calculated as: (Binding in the presence of competitor - NSB) / (Total Binding - NSB) * 100
-
-
Determine the IC50:
-
The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand. This value can be determined from the competition curve using non-linear regression analysis (e.g., using software like GraphPad Prism).
-
-
Calculate the Relative Binding Affinity (RBA):
-
To calculate the RBA, a competition curve for unlabeled 17β-estradiol must also be generated to determine its IC50 under the same experimental conditions.
-
The RBA of this compound is then calculated using the following formula: RBA (%) = (IC50 of 17β-Estradiol / IC50 of this compound) x 100
-
Conclusion
This document provides a comprehensive guide for utilizing this compound in competitive binding assays to characterize its interaction with the estrogen receptor. While a specific binding affinity value for this compound is not currently well-documented, the detailed protocols herein will enable researchers to determine its IC50 and RBA. This information is valuable for a deeper understanding of the structure-activity relationships of estrogenic compounds and for the development of novel therapeutics targeting the estrogen signaling pathway. Adherence to a consistent and well-validated protocol is essential for generating reliable and reproducible data.
References
Application Notes and Protocols for the Study of Catechol Estrogens in Steroidogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the role of catechol estrogens, specifically 2-hydroxyestradiol (B1664083) (2-OH-E2), in the modulation of steroidogenesis. While the initial topic of interest was 2-bromoestradiol, a thorough review of the scientific literature indicates that this compound is primarily characterized as an inhibitor of estrogen 2-hydroxylase, the enzyme responsible for the synthesis of 2-OH-E2. Direct studies on the application of this compound in steroidogenesis assays are limited. Therefore, these notes focus on the biologically active metabolite, 2-hydroxyestradiol, and its significant effects on steroid hormone production.
2-Hydroxyestradiol is an endogenous metabolite of estradiol (B170435) and is classified as a catechol estrogen.[1] It has been shown to play a significant role in modulating steroidogenesis, particularly in ovarian granulosa cells, by enhancing the production of progesterone (B1679170), especially in the presence of gonadotropins.[2] The mechanism of action of 2-OH-E2 is linked to the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[2][3]
The human adrenocortical carcinoma cell line, H295R, is a well-established in vitro model for studying the effects of various compounds on steroidogenesis.[4] These cells express the key enzymes required for the synthesis of steroid hormones.[4] The OECD Test Guideline 456 provides a standardized protocol for conducting steroidogenesis assays using H295R cells to assess the impact of chemicals on testosterone (B1683101) and estradiol production.[5]
Mechanism of Action of 2-Hydroxyestradiol in Steroidogenesis
2-Hydroxyestradiol has been demonstrated to synergistically enhance progesterone production in porcine granulosa cells when co-treated with gonadotropins such as Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] This effect is primarily mediated through the potentiation of the cAMP signaling pathway.[2] Studies have shown that 2-OH-E2 can significantly elevate the accumulation of cAMP stimulated by epinephrine (B1671497) or FSH.[2] This suggests that a major locus of action for 2-OH-E2 in enhancing progesterone production is at the level of cAMP generation.[2] Furthermore, 2-OH-E2 has been observed to cause a time- and dose-dependent increase in the number of β-adrenergic binding sites on granulosa cells, which may contribute to its synergistic effect with catecholamines in stimulating progesterone production.[6]
Quantitative Data Summary
The following table summarizes the quantitative effects of 2-hydroxyestradiol on progesterone production in porcine granulosa cells, as reported in the literature.
| Treatment Condition | Fold Increase in Progesterone Production (mean ± SEM) | Reference |
| Epinephrine (EPI) + LH | 1.4 ± 0.2 | [2] |
| 2-Hydroxyestradiol (2-OH-E2) + LH | 8.2 ± 2.2 | [2] |
| EPI + 2-OH-E2 + LH | 10.7 ± 1.0 | [2] |
| Epinephrine (EPI) + FSH | 1.9 ± 0.1 | [2] |
| 2-Hydroxyestradiol (2-OH-E2) + FSH | 7.8 ± 1.4 | [2] |
| EPI + 2-OH-E2 + FSH | 10.6 ± 1.8 | [2] |
Experimental Protocols
Protocol 1: H295R Steroidogenesis Assay (Adapted from OECD Test Guideline 456)
This protocol is a standard method to assess the effects of a test compound on the production of testosterone and 17β-estradiol in H295R cells.[5][7]
1. Cell Culture and Maintenance:
-
Culture H295R cells in a complete growth medium (e.g., DMEM:F12 supplemented with serum and other necessary components).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells as needed to maintain optimal growth.
2. Cell Plating for Assay:
-
Harvest and resuspend H295R cells in a fresh medium.
-
Seed the cells into 24-well plates at a predetermined density.
-
Incubate the plates for 24 hours to allow for cell attachment.
3. Chemical Exposure:
-
Prepare a range of concentrations of the test compound (e.g., 2-hydroxyestradiol).
-
Include a solvent control (e.g., DMSO, final concentration ≤0.1%), a positive control (e.g., forskolin (B1673556) for induction, prochloraz (B1679089) for inhibition), and a negative control.
-
Remove the culture medium from the wells and replace it with a medium containing the test compound or controls.
-
Incubate the plates for 48 hours.
4. Sample Collection and Hormone Analysis:
-
After the 48-hour exposure, collect the culture medium from each well.
-
Store the medium at -80°C until analysis.
-
Quantify the concentrations of testosterone and 17β-estradiol in the medium using a validated method such as ELISA, RIA, or LC-MS/MS.[8][9]
5. Cell Viability Assay:
-
After collecting the medium, assess cell viability in the remaining cell monolayer using a standard method (e.g., MTT or neutral red uptake assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.
Protocol 2: Porcine Granulosa Cell Culture for Steroidogenesis Assays
This protocol is suitable for studying the effects of compounds on progesterone production in a primary cell culture model.
1. Cell Isolation and Culture:
-
Isolate granulosa cells from porcine follicles (1- to 3-mm in diameter).
-
Culture the undifferentiated granulosa cells in a serum-free medium for 6-9 days.
2. Treatment with Test Compounds:
-
On specified days of culture (e.g., from Day 3 to Day 7), treat the cells with the test compound (e.g., 2-hydroxyestradiol), gonadotropins (FSH or LH), and/or other agents (e.g., epinephrine).
-
Maintain control cultures with the vehicle.
3. Measurement of Progesterone Production:
-
At the end of the treatment period, collect the culture medium.
-
Measure the concentration of progesterone in the medium using a validated immunoassay.
4. Measurement of cAMP Accumulation:
-
To investigate the involvement of the cAMP pathway, treat the cells with the test compounds in the presence or absence of a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
After a specified incubation period (e.g., 24 hours), measure the total cAMP accumulation in the medium and cell extracts.
Visualizations
References
- 1. Estradiol, progesterone, testosterone profiles in human follicular fluid and cultured granulosa cells from luteinized pre-ovulatory follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. academic.oup.com [academic.oup.com]
- 4. croplifeeurope.eu [croplifeeurope.eu]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Effects of 2-hydroxyestradiol on the number of granulosa cell beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. policycommons.net [policycommons.net]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromoestradiol as a Tool Compound for Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoestradiol is a synthetic halogenated derivative of estradiol (B170435) that serves as a valuable tool compound for studying the kinetics of enzymes involved in estrogen metabolism. Specifically, it is recognized as a potent and competitive inhibitor of estrogen 2-hydroxylase, a key enzyme in the metabolic pathway of estrogens.[1][2] This enzyme, a member of the cytochrome P450 family, catalyzes the conversion of estradiol to 2-hydroxyestradiol.[3] Understanding the kinetics of this inhibition is crucial for research in endocrinology, oncology, and drug development, as altered estrogen metabolism is implicated in various physiological and pathological processes.
These application notes provide a comprehensive overview of the use of this compound as a tool compound for enzyme kinetics, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its application in in vitro enzyme assays.
Mechanism of Action
This compound exerts its inhibitory effect on estrogen 2-hydroxylase primarily through competitive inhibition.[2] This means that it reversibly binds to the active site of the enzyme, the same site where the natural substrate, estradiol, binds. By competing with estradiol for access to the active site, this compound reduces the rate at which the enzyme can convert estradiol to its 2-hydroxylated metabolite. The degree of inhibition is dependent on the relative concentrations of this compound and estradiol.
Quantitative Data
The inhibitory potency of this compound against estrogen 2-hydroxylase has been characterized by determining its inhibition constant (Ki). The apparent Ki for this compound has been reported to be in the micromolar range, indicating a strong binding affinity for the enzyme's active site.
| Parameter | Value | Enzyme Source | Substrate | Inhibition Type | Reference |
| Apparent Kᵢ | 1.6 - 3.7 µM | Male Rat Liver Microsomes | Estradiol | Competitive | [2] |
| Apparent Kₘ (Estradiol) | 2.2 µM | Male Rat Liver Microsomes | - | - | [2] |
Note: The IC₅₀ value (the concentration of an inhibitor that reduces the enzyme activity by 50%) for a competitive inhibitor is dependent on the substrate concentration. For competitive inhibitors, the relationship between Kᵢ and IC₅₀ can be described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.[4][5] Therefore, the IC₅₀ for this compound will vary with the experimental conditions, specifically the concentration of estradiol used in the assay.
Signaling Pathway and Experimental Workflow
To visualize the role of this compound in the context of estrogen metabolism and its investigation through enzyme kinetics, the following diagrams are provided.
References
- 1. Inhibition of estrogen 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of inhibition of estrogen 2-hydroxylase by various haloestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]
- 4. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 5. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Determining 2-Bromoestradiol Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoestradiol is a synthetic derivative of the natural estrogen, 17β-estradiol. It is recognized as an inhibitor of estrogen 2-hydroxylase, an enzyme involved in the metabolic pathway of estrogens.[1] Furthermore, this compound acts as an agonistic ligand for the estrogen receptor (ER) in MCF-7 breast cancer cells, indicating its potential to modulate estrogen signaling pathways.[2] Understanding the estrogenic activity of this compound is crucial for its application in research and potential therapeutic development.
This document provides detailed protocols for two standard cell-based assays to characterize the activity of this compound: the MCF-7 Cell Proliferation (E-SCREEN) Assay and the Estrogen Response Element (ERE) Luciferase Reporter Assay. These assays are fundamental in determining the estrogenic or anti-estrogenic potential of compounds by measuring their effects on cell proliferation and receptor-mediated gene transcription, respectively.
Data Presentation
Table 1: Expected Agonistic Activity of this compound in MCF-7 Cell Proliferation Assay
| Compound | EC50 (nM) | Maximum Proliferation (% of Estradiol) |
| 17β-Estradiol (Control) | 0.01 - 0.1 | 100% |
| This compound | Expected in the nM to µM range | To be determined |
Table 2: Expected Agonistic Activity of this compound in ERE Luciferase Reporter Assay
| Compound | EC50 (nM) | Maximum Luciferase Induction (Fold Change) |
| 17β-Estradiol (Control) | 0.01 - 0.1 | To be determined by experiment |
| This compound | Expected in the nM to µM range | To be determined by experiment |
Signaling Pathway
The primary mechanism of action for estrogenic compounds like this compound involves binding to and activating estrogen receptors (ERα and/or ERβ). This activation leads to a cascade of cellular events, primarily through the genomic signaling pathway.
Estrogen receptor genomic signaling pathway activated by this compound.
Experimental Protocols
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the mitogenic effect of this compound on the estrogen-receptor-positive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red
-
Fetal Bovine Serum (FBS)
-
Charcoal-dextran stripped FBS (CD-FBS)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
17β-Estradiol (positive control)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader (absorbance, fluorescence, or luminescence)
Protocol:
-
Cell Culture Maintenance: Culture MCF-7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Hormone Deprivation: Two to three days before the assay, switch the cells to DMEM without phenol red, supplemented with 10% CD-FBS to remove any estrogenic compounds.
-
Cell Seeding: Harvest the cells using trypsin-EDTA and resuspend in the hormone-free medium. Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well. Allow the cells to attach for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and 17β-Estradiol in the hormone-free medium. Also, prepare a vehicle control.
-
Treatment: After cell attachment, carefully remove the seeding medium and replace it with the medium containing the different concentrations of the test compounds, positive control, or vehicle control.
-
Incubation: Incubate the plates for 6-7 days.
-
Cell Viability Measurement: At the end of the incubation period, assess cell proliferation using a cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance, fluorescence, or luminescence using a plate reader. Plot the cell viability against the log concentration of the compounds to determine the EC50 value.
Workflow for the MCF-7 Cell Proliferation (E-SCREEN) Assay.
Estrogen Response Element (ERE) Luciferase Reporter Assay
This assay quantifies the ability of this compound to activate the estrogen receptor and induce the transcription of a reporter gene (luciferase) under the control of an estrogen response element.
Materials:
-
A suitable cell line (e.g., MCF-7 or HEK293) stably or transiently transfected with an ERE-luciferase reporter plasmid and an ER expression plasmid (if the cell line does not endogenously express the desired ER).
-
Cell culture medium (phenol red-free)
-
Charcoal-dextran stripped FBS (CD-FBS)
-
Transfection reagent (for transient transfection)
-
17β-Estradiol (positive control)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay substrate and buffer
-
Luminometer
Protocol:
-
Cell Seeding: Seed the transfected cells in 96-well white, clear-bottom plates in their appropriate growth medium.
-
Hormone Deprivation: Once the cells are approximately 70-80% confluent, switch to a phenol red-free medium containing CD-FBS for at least 24 hours to reduce basal luciferase activity.
-
Compound Preparation: Prepare serial dilutions of this compound and 17β-Estradiol in the hormone-free medium.
-
Treatment: Replace the medium with the prepared compound dilutions, positive control, and vehicle control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Measure the luminescence using a luminometer. Plot the relative light units (RLU) against the log concentration of the compounds to determine the EC50 value.
Workflow for the ERE Luciferase Reporter Assay.
References
Application Notes and Protocols for Radiolabeling 2-Bromoestradiol Derivatives for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) and its derivatives are crucial for studying estrogen receptor (ER) expression in various physiological and pathological states, particularly in breast cancer. Non-invasive imaging techniques like Positron Emission Tomography (PET) require effective radiolabeled tracers that specifically bind to ERs. While 16α-[¹⁸F]fluoroestradiol ([¹⁸F]FES) is a well-established ER imaging agent, there is continued interest in developing alternative radiotracers with improved pharmacokinetic properties.[1][2] The synthesis of 2-[¹⁸F]fluoroestradiol, an analogue of 2-bromoestradiol, presents a promising avenue for developing such tracers. This compound exhibits high affinity for the estrogen receptor and also binds well to sex hormone-binding globulin (SHBG), which may enhance tumor uptake and reduce liver metabolism.[1][3]
This document provides detailed protocols for the radiolabeling of a 2-substituted estradiol derivative with fluorine-18 (B77423) ([¹⁸F]), based on established methodologies for the synthesis of 2-[¹⁸F]fluoroestradiol. The protocols cover precursor synthesis, automated radiolabeling, quality control, and in vitro evaluation.
Precursor Synthesis for 2-[¹⁸F]Fluoroestradiol
The direct radiofluorination of this compound is challenging due to the electron-rich nature of the aromatic A-ring. A more feasible approach involves a multi-step synthesis starting from estradiol, leading to a precursor with a suitable leaving group at the C-2 position, such as a trimethylammonium salt. This strategy enhances the susceptibility of the aromatic ring to nucleophilic substitution by [¹⁸F]fluoride.[1][3][4]
Experimental Protocol: Synthesis of 2-Trimethylammonium Estradiol Precursor
This protocol is adapted from the synthesis of similar precursors for radiofluorination.[4]
Materials:
-
Estradiol
-
6-ketoestradiol (B191673) (can be synthesized from estradiol)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trimethylamine solution
-
Methyl trifluoromethanesulfonate (B1224126) (MeOTf)
-
Reagents for nitration, reduction, and protection/deprotection steps (specifics will vary based on the detailed synthetic route chosen from the literature).
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Activation of the Estradiol A-ring: To facilitate substitution at the C-2 position, an activating group, such as a 6-keto group, is introduced to the estradiol backbone. This can be achieved through established oxidation methods.[3]
-
Nitration at C-2: The 6-ketoestradiol is nitrated at the C-2 position using standard nitrating agents.
-
Reduction of the Nitro Group: The nitro group at C-2 is then reduced to an amine.
-
Formation of the Trimethylammonium Salt: The resulting 2-amino-6-ketoestradiol is reacted with methyl trifluoromethanesulfonate (MeOTf) in the presence of a non-nucleophilic base to form the 2-trimethylammonium triflate salt.[4]
-
Purification: The precursor is purified using silica gel column chromatography. The final product should be characterized by NMR and mass spectrometry.
Automated Radiolabeling of 2-[¹⁸F]Fluoroestradiol
The radiosynthesis of 2-[¹⁸F]fluoroestradiol is performed via a nucleophilic aromatic substitution reaction on an automated synthesis module.[4][5]
Experimental Protocol: Automated Synthesis of 2-[¹⁸F]Fluoroestradiol
Materials:
-
2-Trimethylammonium-6-ketoestradiol triflate precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Automated radiosynthesis module (e.g., Synthra RNplus)[5]
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted into the reactor with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C).[6]
-
Radiofluorination Reaction: The 2-trimethylammonium-6-ketoestradiol triflate precursor (approximately 2 mg) dissolved in anhydrous DMSO (55 µL) is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.[4] The reaction mixture is heated at high temperature (e.g., 150°C) for a set duration (e.g., 45 minutes) to facilitate the nucleophilic substitution.[4]
-
Reduction of the 6-keto Group: Following the radiofluorination, a reducing agent is introduced to remove the activating 6-keto group.
-
Deprotection (if applicable): Any protecting groups on the hydroxyl functions are removed.
-
Purification: The crude reaction mixture is diluted and passed through an SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities. The final purification is achieved using semi-preparative HPLC.[7] The collected fraction containing 2-[¹⁸F]fluoroestradiol is then reformulated in a biocompatible solution (e.g., saline with ethanol).
Quality Control
Comprehensive quality control is essential to ensure the identity, purity, and safety of the final radiopharmaceutical product for imaging studies.[7][8]
Experimental Protocol: Quality Control of 2-[¹⁸F]Fluoroestradiol
Parameters and Methods:
-
Radiochemical Purity and Identity:
-
Method: Analytical High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and a UV detector.[8]
-
Procedure: An aliquot of the final product is co-injected with a non-radioactive 2-fluoroestradiol standard. The retention times of the radioactive peak and the UV peak of the standard should match. Radiochemical purity is determined by the percentage of the total radioactivity that elutes as the desired product.
-
-
Specific Activity:
-
Method: Calculated from the total radioactivity of the final product and the mass of the 2-fluoroestradiol, as determined by a calibrated UV detector response against a standard curve.
-
Typical Values: High specific activity is crucial for receptor imaging. Values in the range of 182-470 GBq/μmol have been reported for other radiolabeled estradiol derivatives.[7]
-
-
Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Procedure: Analysis for residual solvents from the synthesis, such as acetonitrile and DMSO, to ensure they are below acceptable limits.
-
-
pH:
-
Method: pH meter or pH-indicator strips.
-
Acceptance Criteria: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5).
-
-
Sterility and Endotoxin Testing:
-
Procedure: Standard microbiological tests to ensure the product is sterile and free of pyrogens for in vivo use.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference(s) |
| Radiolabeling | ||
| Radiochemical Yield (decay-corrected) | 20-50% (for 2-[¹⁸F]fluoroestradiol) | [1][3][4] |
| Synthesis Time | 75-80 minutes (automated) | [7] |
| Quality Control | ||
| Radiochemical Purity | >99% | [7] |
| Specific Activity | 182-470 GBq/μmol | [7] |
| In Vitro Evaluation | ||
| Receptor Binding Affinity (Kd) | Nanomolar range | [9] |
| Cellular Uptake in ER+ cells | Significant uptake, blockable with excess estradiol | [10][11] |
In Vitro Evaluation
Experimental Protocol: Cellular Uptake Assay
Cell Lines:
Procedure:
-
Cell Culture: Cells are cultured in appropriate media and seeded in multi-well plates.
-
Incubation: Cells are incubated with a known concentration of 2-[¹⁸F]fluoroestradiol for various time points (e.g., 30, 60, 120 minutes) at 37°C.[11]
-
Blocking Study: For competition assays, a parallel set of cells is co-incubated with the radiotracer and a high concentration of non-radioactive estradiol to determine non-specific binding.[10]
-
Washing and Lysis: After incubation, cells are washed with ice-cold PBS to remove unbound radiotracer. Cells are then lysed with a suitable lysis buffer.
-
Radioactivity Measurement: The radioactivity in the cell lysates is measured using a gamma counter.
-
Data Analysis: Cellular uptake is expressed as a percentage of the added dose per million cells or per milligram of protein.
Visualizations
References
- 1. Synthesis of 2-[(18)F]Fluoroestradiol, a Potential Diagnostic Imaging Agent for Breast Cancer: Strategies to Achieve Nucleophilic Substitution of an Electron-Rich Aromatic Ring with [(18)F]F(-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of a [18F]F Estradiol Derivative via Click Chemistry Using an Automated Synthesis Module: In Vitro Evaluation as Potential Radiopharmaceutical for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of [18F]-fluoroestradiol: remarkable advantage of microwaving over conventional heating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fully automated radiosynthesis and quality control of estrogen receptor targeting radiopharmaceutical 16α-[18F]fluoroestradiol ([18F]FES) for human breast cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of the Estrogen Receptor β-Selective Radioligand 2-18F-Fluoro-6-(6-Hydroxynaphthalen-2-yl)Pyridin-3-ol: Comparison with 16α-18F-Fluoro-17β-Estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-Step 18F-Labeling of Estradiol Derivative for PET Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiosynthesis and Preclinical Evaluation of 18F-Labeled Estradiol Derivatives with Different Lipophilicity for PET Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 2-Bromoestradiol Stock Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of 2-Bromoestradiol stock solutions for use in various research experiments. This compound is a synthetic brominated derivative of estradiol, a primary female sex hormone. It is utilized in research to investigate the role of estrogen receptors and related signaling pathways. Proper preparation and storage of stock solutions are critical for obtaining accurate and reproducible experimental results.
Chemical Properties and Solubility
This compound is a white to off-white solid that is known to be light-sensitive.[1] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃BrO₂ | [1] |
| Molecular Weight | 351.28 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO, Methanol | [1] |
| Storage (Solid) | 4°C, protected from light | [1] |
Recommended Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out 3.51 mg of this compound on a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed this compound to a sterile amber microcentrifuge tube or glass vial.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.[2][3]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Stability and Handling of Stock Solutions
While specific stability studies on this compound in DMSO are not extensively published, general guidelines for handling stock solutions of small molecules in DMSO should be followed to ensure experimental consistency.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to compound degradation.[2][5] Aliquoting the stock solution is the most effective way to mitigate this. Studies on a diverse set of compounds have shown no significant loss after 11 freeze-thaw cycles when stored at -15°C.[1][4]
-
Light Sensitivity: this compound is light-sensitive.[1] Always store stock solutions in amber or light-blocking containers and minimize exposure to light during handling.
-
Moisture: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the dissolved compound. Use anhydrous DMSO and keep containers tightly sealed.
-
Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. Due to the low aqueous solubility of many organic compounds, it is important to ensure that the final concentration of DMSO in the experimental medium is low (typically <0.1% to <0.5%) to avoid solvent-induced cytotoxicity.[6]
Typical Working Concentrations for In Vitro Experiments
The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. For estrogen-responsive cell lines like MCF-7, working concentrations for the parent compound, 17ß-estradiol, are typically in the nanomolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Table 2: Exemplary Working Concentrations for Estrogenic Compounds in MCF-7 Cell Proliferation Assays
| Compound | Cell Line | Working Concentration Range | Effect | Reference |
| 17ß-Estradiol | MCF-7 | 1 pM - 10 nM | Proliferation | [7][8] |
| 17ß-Estradiol | MCF-7 | 0.001 µM - 1 µM | Increased cell viability | [8] |
Based on this, a starting range of 0.1 nM to 100 nM for this compound in initial experiments with MCF-7 cells would be a reasonable approach.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing this compound stock and working solutions, and the canonical estrogen receptor signaling pathway that this compound is expected to modulate.
Caption: Workflow for preparing this compound solutions.
Caption: Canonical estrogen receptor signaling pathway.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Bromoestradiol in Studying Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoestradiol is a synthetic halogenated derivative of estradiol (B170435) that serves as a valuable tool for investigating the activity of cytochrome P450 (CYP) enzymes involved in estrogen metabolism. Specifically, it has been identified as a competitive inhibitor of estradiol 2-hydroxylase activity, making it a useful probe for elucidating the kinetics and active site characteristics of the CYP enzymes responsible for this metabolic pathway. These application notes provide an overview of the use of this compound, relevant quantitative data, and detailed protocols for its application in cytochrome P450 research.
Estradiol metabolism is a critical area of study in various fields, including endocrinology, oncology, and drug development. The hydroxylation of estradiol, catalyzed by CYP enzymes, leads to the formation of various metabolites with distinct biological activities. The primary hydroxylation pathways include 2-hydroxylation, 4-hydroxylation, and 16α-hydroxylation. The enzymes predominantly responsible for these transformations are CYP1A1, CYP1A2, and CYP3A4 (primarily for 2-hydroxylation) and CYP1B1 (primarily for 4-hydroxylation).[1][2] Understanding the function and regulation of these enzymes is crucial, and specific inhibitors like this compound are instrumental in these investigations.
Mechanism of Action
This compound acts as a competitive inhibitor of certain cytochrome P450 enzymes involved in estradiol metabolism.[3][4] As a structural analog of the endogenous substrate, estradiol, it competes for binding to the active site of the enzyme, thereby reducing the rate of metabolism of the natural substrate. Studies have specifically highlighted its potent inhibitory effect on estradiol 2-hydroxylase activity.[3][5]
Quantitative Data: Inhibition of Estradiol Hydroxylation
The following table summarizes the available quantitative data on the inhibitory effects of this compound and related compounds on cytochrome P450-mediated estradiol hydroxylation. It is important to note that the available specific kinetic data primarily comes from studies using rat liver microsomes.
| Compound | Enzyme Source | Target Reaction | Inhibition Type | Apparent Ki | Ki/Km Ratio | Reference |
| 2-Haloestrogens | Male Rat Liver Microsomes | Estradiol 2-hydroxylation | Competitive | 1.6 to 3.7 µM | - | [4] |
| 2-Bromoestrogens | Male Rat Liver Microsomes | Estradiol 2-hydroxylation | Competitive | - | 0.28 to 0.48 | [3] |
| 2-Bromoestrogens | Male Rat Liver Microsomes | Estradiol 16α-hydroxylation | Competitive | - | 0.26 to 0.49 | [3] |
Note: this compound was found to be the most potent inhibitor among the 2-bromoestrogens tested in the cited study.[3]
Signaling and Metabolic Pathways
The metabolism of estradiol by cytochrome P450 enzymes is a critical pathway that influences the physiological effects of estrogens. Inhibition of these pathways by compounds like this compound can alter the balance of estrogen metabolites, which have varying biological activities.
Caption: Estradiol metabolism by CYPs and inhibition by this compound.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound for Estradiol 2-Hydroxylation in Human Liver Microsomes
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the 2-hydroxylation of estradiol catalyzed by human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
17β-Estradiol
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
2-Hydroxyestradiol standard
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 17β-estradiol in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare serial dilutions of this compound to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
17β-Estradiol (at a concentration near its Km, if known, or a standard concentration, e.g., 10-50 µM)
-
This compound solution (or vehicle for control)
-
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final reaction volume is typically 100-200 µL.
-
Incubate for a predetermined time (e.g., 15-60 minutes, within the linear range of the reaction) at 37°C with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by a validated LC-MS/MS method to quantify the formation of 2-hydroxyestradiol.
-
Develop a standard curve for 2-hydroxyestradiol to allow for accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Determination of the Inhibition Constant (Ki) of this compound
This protocol describes how to determine the inhibition constant (Ki) and the mode of inhibition of this compound on estradiol 2-hydroxylation.
Procedure:
-
Follow the incubation and analysis procedure described in Protocol 1.
-
Perform the experiment with multiple concentrations of the substrate (17β-estradiol) and multiple concentrations of the inhibitor (this compound). A typical experimental design would involve at least three concentrations of estradiol and five concentrations of this compound.
-
Measure the initial reaction velocities (rate of 2-hydroxyestradiol formation) for each combination of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot or a Dixon plot.
-
Lineweaver-Burk Plot: Plot 1/velocity versus 1/[Substrate]. For competitive inhibition, the lines will intersect on the y-axis.
-
Dixon Plot: Plot 1/velocity versus [Inhibitor] at different fixed substrate concentrations. For competitive inhibition, the lines will intersect at a point where the x-coordinate is equal to -Ki.
-
-
Alternatively, use non-linear regression analysis with appropriate enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive) to fit the entire dataset and directly calculate the Ki value.
Conclusion
This compound is a valuable research tool for studying the cytochrome P450-mediated metabolism of estrogens. As a competitive inhibitor of estradiol 2-hydroxylase activity, it can be used to probe the function of key CYP enzymes such as CYP1A1, CYP1A2, and CYP3A4. The protocols provided here offer a framework for researchers to characterize the inhibitory effects of this compound and to investigate the role of estradiol hydroxylation in various physiological and pathological processes. Further research is warranted to determine the specific inhibitory constants of this compound for individual human CYP isoforms to enhance its utility as a selective inhibitor.
References
- 1. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of human cytochrome P450 1A1, 1A2, 1B1, and 3A4 in the 2-, 4-, and 16alpha-hydroxylation of 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of inhibition of estrogen 2-hydroxylase by various haloestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of estrogen 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Bromoestradiol in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoestradiol is a synthetic halogenated derivative of the natural estrogen, 17β-estradiol. It is of significant interest in research and drug development due to its biological activities, which include the inhibition of estrogen 2-hydroxylase, an enzyme involved in the metabolic deactivation of estradiol (B170435).[1][2][3] Furthermore, this compound interacts with estrogen receptors, suggesting its potential as a modulator of estrogen signaling pathways.[4] Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic studies, understanding its tissue distribution, and elucidating its mechanism of action.
This application note provides detailed protocols for the quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5] While a specific validated method for this compound in tissues is not widely published, the methodologies presented here are adapted from well-established protocols for the analysis of estradiol and other estrogens in complex biological matrices.[6][7][8]
Analytical Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in tissue samples due to its superior selectivity, sensitivity, and accuracy compared to immunoassays.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed but often requires derivatization to improve the volatility of the analyte.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique allows for the isolation of this compound from complex tissue extracts and its subsequent fragmentation to produce characteristic product ions for unambiguous identification and quantification.
Experimental Protocols
Tissue Sample Preparation: Extraction of this compound
The following protocol describes a robust method for the extraction of this compound from tissue samples, combining liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to ensure a clean sample for LC-MS/MS analysis.[5][6]
Materials:
-
Tissue homogenizer
-
Centrifuge
-
SPE cartridges (e.g., C18)
-
Organic solvents: Acetonitrile, Hexane (B92381), Methyl tert-butyl ether (MTBE)
-
Internal Standard (IS): Isotopically labeled this compound (e.g., this compound-d4)
Procedure:
-
Homogenization:
-
Accurately weigh approximately 50-100 mg of the frozen tissue sample.
-
Add the tissue to a homogenization tube with an appropriate volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline).
-
Spike the sample with a known concentration of the internal standard (IS).
-
Homogenize the tissue on ice until a uniform homogenate is obtained.
-
-
Liquid-Liquid Extraction (LLE):
-
To the tissue homogenate, add 3 volumes of a mixture of hexane and ethyl acetate (B1210297) (1:1, v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract in a small volume of loading buffer (e.g., 5% methanol (B129727) in water).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar interferences.
-
Elute the this compound with an appropriate volume of a higher percentage of organic solvent (e.g., 90% methanol or acetonitrile).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final extract in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Parameters (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound will be its deprotonated molecule [M-H]⁻. Given the isotopic distribution of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br), two precursor ions will be observed at m/z 349.1 and 351.1.[10]
-
Product ions would be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans. Based on the fragmentation of estradiol, characteristic losses of water and fragments from the D-ring are expected.[11]
-
Hypothetical MRM transitions:
-
Quantifier 1: 349.1 > [Product Ion A]
-
Quantifier 2: 351.1 > [Product Ion A + 2]
-
Qualifier 1: 349.1 > [Product Ion B]
-
Qualifier 2: 351.1 > [Product Ion B + 2]
-
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500°C.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.
| Parameter | This compound |
| Linearity Range | 1 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL |
| Lower Limit of Detection (LLOD) | 0.5 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated for using an internal standard |
Note: The values presented in this table are hypothetical and based on typical performance characteristics of LC-MS/MS methods for similar analytes.[12] Actual values must be determined during method validation.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in tissue.
Signaling Pathway of this compound
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis and study of the estrogenic activity of 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Frontiers | Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis [frontiersin.org]
- 8. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safe handling and storage procedures for 2-Bromoestradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoestradiol is a synthetic halogenated derivative of the natural estrogen, 17β-estradiol. It serves as a valuable tool in biomedical research, primarily recognized for its role as an inhibitor of estrogen 2-hydroxylase, a key enzyme in the metabolic pathway of estrogens.[1] This inhibition alters the balance of estrogen metabolites, which has implications for studying the physiological and pathological effects of estrogens, particularly in the context of cancer research. Furthermore, this compound exhibits agonistic properties towards the estrogen receptor, making it a useful compound for investigating estrogen receptor signaling pathways.[2]
This document provides detailed application notes, experimental protocols, and safety procedures for the handling and storage of this compound to support its effective and safe use in a laboratory setting.
Physicochemical and Hazardous Properties
A summary of the key physicochemical and hazardous properties of this compound is presented below. This information is critical for safe handling, storage, and experimental design.
| Property | Value | Reference |
| Chemical Name | 2-Bromo-1,3,5(10)-estratriene-3,17β-diol | [2] |
| Synonyms | 2-Bromo-17β-estradiol, 2-Bromo-β-estradiol, NSC 105460 | [2][3][4] |
| CAS Number | 15833-07-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₈H₂₃BrO₂ | [1][2][3][4] |
| Molecular Weight | 351.28 g/mol | [1][2][3][4] |
| Appearance | Off-white to white solid/powder | [2][6] |
| Melting Point | 197-199°C | [2] |
| Solubility | Soluble in DMSO and Methanol | [2][3] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH350: May cause cancerH360: May damage fertility or the unborn child | [5] |
| GHS Precautionary Statements | P201: Obtain special instructions before useP261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP308+P313: IF exposed or concerned: Get medical advice/attentionP405: Store locked upP501: Dispose of contents/container in accordance with local regulations | [5][7] |
Safe Handling and Storage Procedures
Due to its hazardous properties, including potential carcinogenicity and reproductive toxicity, strict safety protocols must be followed when handling this compound.[5][8]
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, a comprehensive suite of PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves should be worn.[9][10] Change gloves frequently, especially if contamination is suspected.
-
Gown: A disposable, polyethylene-coated polypropylene (B1209903) gown that is resistant to hazardous drug permeability is required.[9] Standard cloth lab coats are not sufficient.
-
Eye and Face Protection: Safety goggles and a face shield, or a full-face respirator, must be worn to protect against splashes and inhalation of airborne particles.[9][11]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is necessary.[5][9]
-
Additional Protection: Disposable head, hair, and shoe covers should be used to minimize the risk of contamination.[9][12]
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[6]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the work area.[5]
Storage
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Temperature: Store the solid compound in the dark at 4°C for long-term storage.[2] For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months, preferably under a nitrogen atmosphere.[5]
-
Light Sensitivity: this compound is light-sensitive and should be stored in a light-resistant container.[2]
-
Incompatibilities: Avoid storage with strong acids/alkalis and strong oxidizing/reducing agents.[5]
-
Security: Due to its hazardous nature, this compound should be stored in a locked and clearly labeled container in a designated area.[5]
Spill and Waste Disposal
-
Spill Management: In case of a spill, evacuate the area. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6] For liquid spills, absorb with an inert material and decontaminate the area with alcohol.[5]
-
Disposal: Dispose of this compound and any contaminated materials (e.g., gloves, gowns, labware) as hazardous waste in accordance with all local, state, and federal regulations.[5][13] Do not dispose of it down the drain.[14]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5][6]
Application Notes
This compound is a versatile tool for studying estrogen action and metabolism. Its primary applications include:
-
Inhibition of Estrogen 2-Hydroxylase: this compound is a potent competitive inhibitor of estrogen 2-hydroxylase (CYP1A1/CYP1A2), the enzyme responsible for converting estradiol (B170435) to 2-hydroxyestradiol.[1][15] This allows researchers to investigate the role of this specific metabolic pathway in various physiological and pathological processes.
-
Estrogen Receptor Agonism: As an analog of estradiol, this compound can bind to and activate estrogen receptors (ERs), making it useful for studying ER-mediated signaling pathways and gene expression.[2]
-
Cancer Research: Given the importance of estrogen metabolism and signaling in hormone-dependent cancers, such as breast cancer, this compound is used to probe these pathways in cancer cell lines like MCF-7.[2]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, light-protected microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Chemical fume hood
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
To prepare a 10 mM stock solution, dissolve 3.51 mg of this compound in 1 mL of anhydrous DMSO or 100% Ethanol.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Label the aliquots with the compound name, concentration, date, and your initials.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Estrogen 2-Hydroxylase Inhibition Assay
This protocol is adapted from methodologies described for measuring the activity of microsomal cytochrome P450 enzymes.[12][14]
Materials:
-
Rat or human liver microsomes
-
This compound
-
[2-³H]Estradiol or [4-¹⁴C]Estradiol (radiolabeled substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Organic solvent (e.g., ethyl acetate) for reaction termination
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) to achieve the desired final concentrations in the assay.
-
Prepare the radiolabeled estradiol substrate solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, potassium phosphate buffer, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled estradiol substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate).
-
Vortex vigorously to extract the steroids.
-
Centrifuge to separate the organic and aqueous phases.
-
-
Quantification:
-
Transfer an aliquot of the aqueous phase (containing the ³H₂O product from [2-³H]Estradiol) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Alternatively, if using [4-¹⁴C]Estradiol, the organic phase containing the hydroxylated products can be analyzed by HPLC with a radiodetector.
-
-
Data Analysis:
-
Calculate the rate of enzyme activity for each concentration of this compound.
-
Determine the IC₅₀ value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Kinetic parameters such as the inhibition constant (Ki) can be determined using Lineweaver-Burk or Dixon plots.
-
MCF-7 Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of the estrogen-responsive MCF-7 breast cancer cell line.[4][16][17]
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Hormone-depleted medium (phenol red-free DMEM with 10% charcoal-stripped FBS)
-
This compound
-
Vehicle control (e.g., DMSO or ethanol)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in complete growth medium until they reach 70-80% confluency.
-
Wash the cells with PBS and then culture them in hormone-depleted medium for 3-5 days to synchronize the cells and reduce the effects of endogenous estrogens.
-
Trypsinize the cells, count them, and seed them into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well).
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in hormone-depleted medium.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired period (e.g., 3-6 days).
-
-
Proliferation Assessment:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle control to determine the relative cell proliferation.
-
Plot the relative cell proliferation against the logarithm of the this compound concentration to determine the EC₅₀ value.
-
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound.
| Parameter | Value | System | Reference |
| Ki (Estrogen 2-Hydroxylase) | 1.6 - 3.7 µM (apparent) | Male rat liver microsomes | [18] |
| Ki/Km (Estrogen 2-Hydroxylase) | 0.28 - 0.48 | Male rat liver microsomes | [1] |
| Ki/Km (Steroid 16α-Hydroxylase) | 0.26 - 0.49 | Male rat liver microsomes | [1] |
| Relative Binding Affinity for ER | 0.008% - 0.02% of Estradiol | Lamb uterine cytosol | [8] |
| IC₅₀ (ER Inactivation) | ~20 nM - ~10 µM | Lamb uterine cytosol | [8] |
Visualizations
Estradiol Metabolism Pathway
The following diagram illustrates the metabolic pathway of estradiol, highlighting the role of estrogen 2-hydroxylase, the target of this compound.
Caption: Estradiol metabolism and the inhibitory action of this compound.
Experimental Workflow for Estrogen 2-Hydroxylase Inhibition Assay
This diagram outlines the key steps in the experimental workflow for determining the inhibitory effect of this compound on estrogen 2-hydroxylase activity.
Caption: Workflow for the estrogen 2-hydroxylase inhibition assay.
Estrogen Receptor Signaling Pathway
The following diagram depicts the classical (genomic) and non-classical (non-genomic) signaling pathways of the estrogen receptor, which can be activated by this compound.
Caption: Classical and non-classical estrogen receptor signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Classical and Non-classical Actions of Estrogen: Evidence from Estrogen Receptor Knock Out and Knock In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Kinetics of rat liver microsomal estrogen 2-hydroxylase. Evidence for sex differences at initial velocity conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. CYP450- and COMT-derived estradiol metabolites inhibit activity of human coronary artery SMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
Application Notes and Protocols for 2-Bromoestradiol in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoestradiol is a synthetic derivative of the endogenous estrogen, 17β-estradiol, featuring a bromine atom at the C2 position of the steroid's A-ring. This modification provides a valuable tool for researchers studying the structure-activity relationships (SAR) of ligands targeting the estrogen receptors (ERα and ERβ). Its altered electronic and steric properties, compared to the parent estradiol (B170435) molecule, allow for the probing of the ligand-binding pocket of the estrogen receptors and understanding the molecular determinants of binding affinity and biological activity.
These application notes provide a comprehensive overview of this compound's utility in SAR studies, including its binding characteristics and functional activity. Detailed protocols for key experiments are provided to facilitate its use in the laboratory.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2-bromo-estra-1,3,5(10)-triene-3,17β-diol | [1] |
| Synonyms | 2-bromo-17β-estradiol, 2-BrE2 | [1] |
| Molecular Formula | C₁₈H₂₃BrO₂ | [1] |
| Molecular Weight | 351.3 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in DMSO and Methanol | [1] |
Biological Activity and Applications
This compound serves as an important tool in endocrinology and cancer research, primarily for elucidating the SAR of estrogenic compounds.
Estrogen Receptor Binding and Agonist Activity
Studies have demonstrated that this compound is an agonistic ligand for the estrogen receptor. In the human breast cancer cell line MCF-7, which predominantly expresses ERα, this compound has a relative binding affinity (RBA) of 17% compared to 17β-estradiol[3]. This indicates a moderate affinity for the estrogen receptor.
Despite its lower binding affinity relative to estradiol, this compound effectively acts as an agonist. It has been shown to:
-
Translocate the cytosolic estrogen receptor to the nucleus: This is a critical step in the canonical estrogen signaling pathway[3].
-
Induce the expression of the progesterone (B1679170) receptor: A well-established marker of estrogenic activity[3].
-
Induce the expression of pS2 mRNA: Another classic estrogen-responsive gene[3].
These findings confirm that the introduction of a bromine atom at the 2-position, while reducing binding affinity, does not abolish the ability of the steroid to activate the estrogen receptor and elicit downstream biological responses. This makes this compound a useful compound for studying the structural requirements for ER activation.
dot
Caption: Agonistic signaling pathway of this compound.
Inhibition of Estrogen Metabolism
Beyond its direct interaction with estrogen receptors, this compound is also known as an inhibitor of estrogen 2-hydroxylase[1][4]. This enzyme is involved in the metabolic conversion of estrogens to catechol estrogens. By inhibiting this pathway, this compound can alter the local and systemic estrogenic environment, a property that can be exploited in studies of estrogen metabolism and its impact on disease.
Quantitative Data Summary
| Compound | Target | Assay System | Relative Binding Affinity (%) | Reference |
| This compound | Estrogen Receptor | MCF-7 cells | 17 | [3] |
| 4-Bromoestradiol | Estrogen Receptor | MCF-7 cells | 37 | [3] |
| 2-Methylestradiol | Estrogen Receptor | MCF-7 cells | 47 | [3] |
| 4-Methylestradiol | Estrogen Receptor | MCF-7 cells | 25 | [3] |
| 17β-Estradiol | Estrogen Receptor | MCF-7 cells | 100 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the structure-activity relationship of this compound.
Estrogen Receptor Competitive Binding Assay
This protocol is designed to determine the relative binding affinity of this compound for the estrogen receptor.
dot
Caption: Workflow for the ER competitive binding assay.
Materials:
-
MCF-7 cells or rat uterine tissue (source of ER)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol (B142953) (DTT).
-
[³H]-17β-Estradiol (radiolabeled tracer)
-
Unlabeled 17β-Estradiol (for standard curve)
-
This compound
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Cytosol:
-
Homogenize MCF-7 cells or rat uterine tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).
-
-
Competitive Binding Incubation:
-
Set up a series of tubes containing a fixed amount of cytosolic protein (e.g., 100-200 µg).
-
Add a fixed concentration of [³H]-17β-Estradiol (e.g., 1 nM).
-
Add increasing concentrations of unlabeled 17β-estradiol (for the standard curve) or this compound (typically from 10⁻¹¹ M to 10⁻⁶ M).
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol, e.g., 1 µM).
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold DCC suspension to each tube to adsorb the unbound [³H]-17β-Estradiol.
-
Incubate on ice for a short period (e.g., 15 minutes) with occasional vortexing.
-
Centrifuge at low speed (e.g., 3,000 x g) to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant (containing the receptor-bound [³H]-17β-Estradiol) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Relative Binding Affinity (RBA) using the following formula: RBA (%) = (IC₅₀ of 17β-Estradiol / IC₅₀ of this compound) x 100
-
MCF-7 Cell Proliferation Assay (E-SCREEN Assay)
This assay assesses the estrogenic (proliferative) or anti-estrogenic (anti-proliferative) activity of this compound.
Materials:
-
MCF-7 cells
-
Hormone-free cell culture medium (e.g., phenol (B47542) red-free DMEM supplemented with charcoal-stripped fetal bovine serum).
-
17β-Estradiol (positive control)
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in 96-well plates at a low density (e.g., 3,000-5,000 cells/well) in hormone-free medium.
-
Allow the cells to attach and acclimatize for 24-48 hours.
-
-
Treatment:
-
Prepare serial dilutions of 17β-estradiol and this compound in hormone-free medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
To test for anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol (e.g., 10 pM) and varying concentrations of this compound.
-
Incubate the plates for 6-7 days, with a medium change at day 3 or 4.
-
-
Quantification of Cell Proliferation:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell proliferation (as a percentage of control) against the logarithm of the compound concentration.
-
Determine the EC₅₀ (for agonistic activity) or IC₅₀ (for antagonistic activity) values.
-
Estrogen-Responsive Reporter Gene Assay
This assay measures the ability of this compound to activate the transcriptional activity of the estrogen receptor.
Materials:
-
A suitable cell line (e.g., HeLa, HEK293)
-
Expression vectors for ERα or ERβ
-
A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid for transfection normalization (e.g., a plasmid expressing Renilla luciferase or β-galactosidase from a constitutive promoter).
-
Transfection reagent
-
17β-Estradiol
-
This compound
-
Lysis buffer and reporter assay reagents
Procedure:
-
Transfection:
-
Co-transfect the cells with the ER expression vector, the ERE-reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Plate the transfected cells in 96-well plates.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of 17β-estradiol or this compound. Include a vehicle control.
-
Incubate for another 24 hours.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the experimental and control reporter genes using the appropriate reagents and a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Normalize the experimental reporter gene activity to the control reporter gene activity.
-
Plot the normalized reporter activity against the logarithm of the compound concentration.
-
Determine the EC₅₀ value, which represents the concentration of the compound that produces 50% of the maximal response.
-
Conclusion
This compound is a valuable chemical probe for investigating the structure-activity relationships of estrogen receptor ligands. Its moderate binding affinity and confirmed agonistic activity make it an excellent tool for comparative studies alongside estradiol and other estrogen derivatives. The protocols provided herein offer a framework for researchers to quantitatively assess its binding, proliferative effects, and transcriptional activity, thereby contributing to a deeper understanding of estrogen receptor pharmacology and the design of novel ER modulators.
References
Application Notes and Protocols for 2-Bromoestradiol in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoestradiol is a synthetic halogenated derivative of 17β-estradiol. It serves as a valuable tool in endocrine research and drug discovery, primarily acting as an agonistic ligand for estrogen receptors (ERs).[1] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the estrogen signaling pathway.
Key Properties of this compound:
-
Mechanism of Action: this compound is an agonist of the estrogen receptor, meaning it binds to and activates the receptor, mimicking the effects of endogenous estrogens like 17β-estradiol.[1] It has been shown to induce the expression of estrogen-responsive genes, such as the progesterone (B1679170) receptor and pS2, in MCF-7 breast cancer cells.[1]
-
Enzyme Inhibition: It is also known to be an inhibitor of estrogen 2-hydroxylase, an enzyme involved in the metabolism of estrogens.
Data Presentation
The following table summarizes the binding affinity of this compound for the estrogen receptor. This data is crucial for designing and interpreting HTS experiments.
| Compound | Receptor | Assay Type | Cell Line | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |
| This compound | Estrogen Receptor | Competitive Binding | MCF-7 | 17 | [1] |
| 4-Bromoestradiol | Estrogen Receptor | Competitive Binding | MCF-7 | 37 | [1] |
| 2-Methylestradiol | Estrogen Receptor | Competitive Binding | MCF-7 | 47 | [1] |
| 4-Methylestradiol | Estrogen Receptor | Competitive Binding | MCF-7 | 25 | [1] |
Signaling Pathway
The diagram below illustrates the classical genomic estrogen signaling pathway initiated by the binding of an agonist like this compound to the estrogen receptor.
Caption: Agonist-induced estrogen receptor signaling pathway.
Experimental Protocols
Here are detailed protocols for three common HTS assays to assess the estrogenic activity of compounds like this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [³H]17β-estradiol.
Objective: To determine the relative binding affinity (RBA) of this compound for the estrogen receptor.
Materials:
-
MCF-7 cell lysate (as a source of estrogen receptors)
-
[³H]17β-estradiol (radiolabeled ligand)
-
This compound (test compound)
-
Unlabeled 17β-estradiol (for standard curve)
-
Assay Buffer (e.g., Tris-HCl with protease inhibitors)
-
96-well microplates
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled 17β-estradiol and this compound in the assay buffer.
-
Dilute the MCF-7 cell lysate in assay buffer to the desired protein concentration.
-
Prepare a solution of [³H]17β-estradiol at a concentration that results in approximately 50-70% of the maximum specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
MCF-7 cell lysate
-
Either unlabeled 17β-estradiol (for the standard curve), this compound, or buffer (for total binding).
-
[³H]17β-estradiol.
-
-
Include wells for non-specific binding containing a high concentration of unlabeled 17β-estradiol.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Use a method such as hydroxylapatite or dextran-coated charcoal to separate the receptor-bound [³H]17β-estradiol from the free radioligand.
-
Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the RBA of this compound relative to 17β-estradiol using the formula: RBA = (IC50 of 17β-estradiol / IC50 of this compound) x 100%.
-
Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.
Objective: To quantify the agonistic activity of this compound by measuring the expression of a reporter gene (e.g., luciferase).
Materials:
-
HEK293 or MCF-7 cells stably transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
This compound
-
17β-estradiol (positive control)
-
Vehicle control (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 17β-estradiol in the cell culture medium.
-
Remove the seeding medium and add the compound dilutions to the cells. Include vehicle controls.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the effect of estrogenic compounds on the proliferation of the estrogen-dependent MCF-7 breast cancer cell line.
Objective: To determine the proliferative effect of this compound on MCF-7 cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) with and without phenol (B47542) red, supplemented with charcoal-stripped fetal bovine serum.
-
This compound
-
17β-estradiol (positive control)
-
Vehicle control (e.g., DMSO)
-
Cell viability/proliferation reagent (e.g., MTT, resazurin (B115843), or a cell counter)
-
Microplate reader or cell counter
Protocol:
-
Hormone Deprivation: Culture MCF-7 cells in phenol red-free medium with charcoal-stripped serum for 3-4 days to synchronize the cells and minimize basal estrogenic effects.
-
Cell Seeding: Seed the hormone-deprived cells in a 96-well plate at a low density.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 17β-estradiol in the hormone-deprived medium.
-
Add the compound dilutions to the cells. Include vehicle controls.
-
-
Incubation: Incubate the cells for 6-7 days, allowing for cell proliferation.
-
Quantification of Cell Proliferation:
-
At the end of the incubation period, measure cell proliferation using a suitable method (e.g., MTT assay, resazurin reduction, or direct cell counting).
-
-
Data Analysis:
-
Plot the cell proliferation signal against the logarithm of the compound concentration.
-
Determine the EC50 value for the proliferative effect.
-
Experimental Workflow
The following diagram illustrates a typical high-throughput screening workflow for identifying and characterizing estrogen receptor agonists using the assays described above.
Caption: HTS workflow for estrogen receptor agonist discovery.
References
Troubleshooting & Optimization
Troubleshooting low solubility of 2-Bromoestradiol in aqueous buffer
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low solubility of 2-Bromoestradiol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a synthetic metabolite of 17β-Estradiol and acts as an inhibitor of androstenedione (B190577) aromatization.[1] It is supplied as an off-white, light-sensitive solid.[1] Like its parent compound, estradiol (B170435), this compound is a hydrophobic molecule. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol but is sparingly soluble or practically insoluble in aqueous buffers alone.[1][2][3]
Q2: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
The primary reason for poor solubility in aqueous buffers like Phosphate-Buffered Saline (PBS) is the nonpolar, hydrophobic nature of the estradiol steroid structure. Water is a highly polar solvent, and without the use of a co-solvent, it cannot effectively solvate the this compound molecule, leading to insolubility or precipitation.
Q3: What is the recommended method for preparing an aqueous working solution of this compound?
To achieve maximum solubility in an aqueous buffer, it is essential to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into the buffer of your choice.[2] The recommended and most common method involves using 100% DMSO.
Experimental Protocol: Preparing an Aqueous Solution of this compound
-
Prepare Stock Solution: Dissolve the this compound solid in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL).[2] Ensure the solid is completely dissolved by gentle vortexing or swirling. For maximum recovery, centrifuge the original vial before removing the cap.[1]
-
Dilution into Aqueous Buffer: Add the DMSO stock solution dropwise to your aqueous buffer (e.g., PBS) while vigorously vortexing or stirring the buffer. This rapid mixing is crucial to prevent localized high concentrations that can lead to immediate precipitation.
-
Final Concentration: Be mindful of the final DMSO concentration in your working solution. For cell-based assays, it is generally advisable to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity. This will constrain the maximum achievable concentration of this compound in the aqueous solution. For reference, estradiol can achieve a solubility of 0.2 mg/ml in a 1:4 solution of DMSO:PBS (pH 7.2).[2]
-
Use Freshly Prepared: Aqueous solutions of estradiol and its derivatives are not recommended for long-term storage. It is best to prepare the working solution fresh for each experiment.[2]
Q4: I observed a precipitate or cloudiness after diluting my DMSO stock solution into the buffer. What went wrong and how can I fix it?
Precipitation upon dilution indicates that the aqueous buffer cannot maintain the solubility of this compound at the target concentration. This phenomenon, known as "crashing out," can be addressed with the following troubleshooting steps:
-
Lower the Final Concentration: Your target concentration may exceed the solubility limit in the final buffer/co-solvent mixture. Try preparing a more dilute working solution.
-
Increase the Co-solvent Ratio: If your experimental system can tolerate it, increasing the final percentage of DMSO in the working solution can help keep the compound dissolved.
-
Optimize Dilution Technique: Ensure you are adding the DMSO stock to the aqueous buffer and not the other way around. The buffer should be mixing vigorously during the addition to disperse the compound quickly.[4]
-
Adjust Buffer pH: The solubility of estrogens can be influenced by pH, with some studies showing increased solubility at a more alkaline pH, such as pH 10.[5] However, ensure the pH is compatible with your experimental design.
-
Gentle Warming: Gently warming the buffer (e.g., to 37°C) may transiently increase solubility during preparation, as the dissolution process is often endothermic.[6] However, be cautious about the stability of the compound at higher temperatures.
Q5: How should I store this compound stock solutions?
Proper storage is critical to maintain the integrity of the compound.
-
Solid Form: Store the solid, as supplied, in the dark at 4°C.[1] For longer-term storage, -20°C is recommended.[2]
-
Stock Solutions: Prepare aliquots of your concentrated stock solution in DMSO and store them in tightly sealed glass vials at -20°C.[7][8] Using glass is preferable as steroids have a tendency to absorb into some plastics.[7]
-
Aqueous Working Solutions: As previously mentioned, these solutions are less stable and should be prepared fresh before use. Do not store aqueous solutions for more than one day.[2]
Solubility Data for Estradiol (Parent Compound)
| Solvent | Solubility | Reference |
| DMSO | ≥ 20 mg/mL | [2] |
| Dimethylformamide (DMF) | ≥ 20 mg/mL | [2] |
| Ethanol | ≥ 2.5 mg/mL | [2] |
| 1:4 DMSO:PBS (pH 7.2) | 0.2 mg/mL | [2] |
| Water | ~1.51 mg/L (sparingly soluble) | [5] |
Visual Troubleshooting Guide
The following workflow provides a step-by-step guide to troubleshoot low solubility issues with this compound.
References
- 1. usbio.net [usbio.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. mpbio.com [mpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Bromoestradiol Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing 2-Bromoestradiol concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (2-Br-E2) is a synthetic derivative of 17β-estradiol. Its primary known mechanism of action is the inhibition of estrogen 2-hydroxylase, an enzyme involved in the metabolism of estrogens.[1] It has been shown to inhibit this enzyme in rat liver microsomes at concentrations of 50 µM and 100 µM.[1] Additionally, this compound acts as an agonistic ligand for the estrogen receptor in MCF-7 breast cancer cells.
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: A specific universally effective concentration of this compound for all cell viability assays has not been established and is highly dependent on the cell line and experimental goals. Based on its inhibitory action on estrogen 2-hydroxylase, a broad starting range of 1 µM to 100 µM is recommended for initial range-finding experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and methanol.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5%.
Q4: Which cell viability assay is most suitable for use with this compound?
A4: Several colorimetric and fluorometric assays are suitable for assessing cell viability after treatment with this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and cost-effective method. Other common assays include XTT, MTS, and resazurin-based assays. The choice of assay may depend on the specific cell type and available laboratory equipment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No observable effect of this compound on cell viability | Concentration is too low, incubation time is too short, or the cell line is not sensitive. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). Extend the incubation time (e.g., 24, 48, and 72 hours). Verify the expression of estrogen receptors in your cell line if you hypothesize an ER-dependent effect. |
| High background signal in the assay | Contamination of reagents or medium, or interference from phenol (B47542) red in the medium. | Use fresh, sterile reagents and media. For some assays, using phenol red-free medium during the assay incubation can reduce background absorbance. |
| Precipitation of this compound in the culture medium | The concentration of this compound exceeds its solubility in the medium. | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. Prepare fresh dilutions from the stock solution for each experiment. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cells using an MTT assay.
Materials:
-
Target cells (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve final desired concentrations (e.g., ranging from 1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Workflow for determining cell viability with this compound using an MTT assay.
Caption: A decision tree for troubleshooting common issues in cell viability assays.
Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.
References
How to prevent degradation of 2-Bromoestradiol in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of 2-Bromoestradiol to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A1: Solid this compound should be stored in the dark at 4°C or -20°C.[1][2] It is noted to be light-sensitive, so protection from light is crucial.[1] For long-term storage, -20°C is recommended, at which it can be stable for at least four years.[2]
Q2: What are the best solvents for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] The choice of solvent will depend on the specific requirements of your experiment. For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the culture medium.
Q3: How should I store this compound solutions to ensure stability?
A3: For optimal stability, solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures. A safety data sheet suggests that in a solvent, the compound is stable for up to 6 months at -80°C or for 1 month at -20°C when stored under a nitrogen atmosphere.[3] To minimize adsorption to plastic surfaces, it is advisable to use glass vials for storage.[4]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is light-sensitive.[1] Halogenated estrogens, in general, are susceptible to photochemical degradation, a process that can be significantly faster than other degradation pathways like biodegradation.[5][6][7] Therefore, all solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
Q5: Can the pH of the solution affect the stability of this compound?
Troubleshooting Guide
Q: My experimental results are inconsistent. Could degradation of my this compound solution be the cause?
A: Inconsistent results are a common sign of compound degradation. To troubleshoot this, consider the following:
-
Storage Conditions: Verify that your stock and working solutions have been stored according to the recommendations (see data tables below). Have they been subjected to multiple freeze-thaw cycles? Were they protected from light?
-
Solution Age: How old is your current solution? For working solutions, it is best to prepare them fresh from a properly stored stock solution. Stock solutions also have a limited shelf life.[3]
-
Purity Check: If you suspect degradation, the purity of your solution can be checked using analytical methods like High-Performance Liquid Chromatography (HPLC).[8][9] The appearance of new peaks or a decrease in the area of the main peak could indicate the presence of degradation products.
Q: I observe a precipitate in my this compound solution after thawing. What should I do?
A: A precipitate may form if the compound's solubility limit is exceeded at a lower temperature. Gently warm the solution and vortex to redissolve the compound completely before use. To prevent this, consider preparing a slightly less concentrated stock solution if the issue persists. Always ensure the compound is fully dissolved before making dilutions.
Data Presentation
Table 1: Recommended Storage and Stability of this compound
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid | N/A | 4°C | Short-term | Protect from light.[1] |
| Solid | N/A | -20°C | ≥ 4 years | Protect from light.[2] |
| Solution | DMSO, Methanol | -20°C | 1 month | Store under nitrogen for best results; use glass vials; avoid freeze-thaw cycles.[3][4] |
| Solution | DMSO, Methanol | -80°C | 6 months | Store under nitrogen for best results; use glass vials; avoid freeze-thaw cycles.[3][4] |
Table 2: Factors Influencing the Degradation of this compound in Solution
| Factor | Effect on Stability | Prevention Measures |
| Light/UV Exposure | Accelerates photochemical degradation.[6][7] | Store solutions in amber vials or wrap containers in foil. Work in a subdued light environment. |
| Elevated Temperature | Increases the rate of chemical degradation. | Store solutions at recommended low temperatures (-20°C or -80°C).[3] |
| Oxygen | Can lead to oxidative degradation. | Purge solutions with an inert gas like nitrogen or argon before sealing.[3] |
| Incorrect pH | Can accelerate degradation, particularly photolysis.[6] | Maintain a neutral pH unless the experimental protocol requires otherwise. Avoid strong acids and bases.[3] |
| Repeated Freeze-Thaw Cycles | Can cause degradation and affect solubility. | Aliquot stock solutions into single-use volumes. |
| Microbial Contamination | Can lead to biodegradation over time.[5] | Use sterile solvents and proper aseptic techniques when preparing solutions. |
| Adsorption to Plastics | Can reduce the effective concentration of the compound.[4] | Use glass containers for long-term storage of solutions.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 351.28 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sterile pipette tips
Procedure:
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out 3.51 mg of this compound and transfer it to the amber glass vial.
-
Dissolving: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: If not for immediate use, overlay the solution with nitrogen gas, cap tightly, and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of a this compound solution over time under specific storage conditions.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mM in methanol).
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated reversed-phase HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile (B52724) and water, with UV detection at 280 nm.[8]
-
Incubation: Store the solution under the desired test conditions (e.g., 4°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the solution and re-analyze it using the same HPLC method.
-
Data Analysis: Compare the chromatograms from each time point to the initial T=0 analysis. Calculate the percentage of this compound remaining by comparing the peak area of the main compound peak. The appearance of new peaks may signify degradation products.
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Key factors leading to the degradation of this compound.
Caption: Troubleshooting flowchart for suspected degradation issues.
References
- 1. usbio.net [usbio.net]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Degradation of Free and Halogenated Estrogens in River Water-Sediment Microcosms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical degradation of halogenated estrogens under natural solar irradiance - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromoestradiol In Vivo Experiments
Welcome to the technical support center for researchers utilizing 2-Bromoestradiol in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (2-Br-E2) is a synthetic derivative of 17β-estradiol. Its primary mechanisms of action include:
-
Inhibition of Androstenedione Aromatization: It blocks the conversion of androgens to estrogens.[1]
-
Inhibition of Estrogen 2-Hydroxylase: This enzyme is involved in the metabolism of estrogens.[2]
-
Estrogen Receptor Agonism: It acts as an agonistic ligand for the estrogen receptor, similar to estradiol (B170435).[1]
Q2: What are the basic properties and storage conditions for this compound?
A2: this compound is typically supplied as an off-white solid. It is soluble in DMSO and methanol.[1][2] For optimal stability, it should be stored in the dark at 4°C as it is light-sensitive.[1]
Q3: What are suitable vehicles for administering this compound in vivo?
A3: The choice of vehicle is critical and depends on the route of administration and the experimental design. Since this compound is soluble in DMSO, a common approach is to first dissolve it in a minimal amount of DMSO and then dilute it with a carrier vehicle such as saline or corn oil. It is crucial to ensure the final concentration of DMSO is low (typically under 5-10%) to avoid toxicity. For subcutaneous or intramuscular injections, oil-based vehicles like sesame oil or corn oil are often used for sustained release. However, researchers should be aware that corn oil itself may have endocrine-disrupting effects and should be used with appropriate vehicle controls.[3]
Q4: What are the potential off-target effects or toxicities of this compound?
A4: While specific toxicity data for this compound is limited, chronic exposure to high levels of estrogenic compounds can lead to adverse effects. These may include reproductive senescence, hypertension, and anxiety-like behavior in animal models.[4] Additionally, secondary exposure to estrogenic compounds in animal models has been associated with alopecia and mammary gland enlargement.[5][6] It is crucial to perform dose-response studies to determine the optimal therapeutic window with minimal side effects.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound During Formulation
-
Possible Cause: The concentration of this compound is too high for the chosen vehicle system, or the initial DMSO is not adequately miscible with the final carrier.
-
Troubleshooting Steps:
-
Optimize Vehicle Composition: Start by dissolving this compound in 100% DMSO. Then, slowly add the co-solvent (e.g., saline, corn oil) dropwise while vortexing to prevent precipitation.
-
Use a Surfactant: For aqueous-based formulations, consider using a small percentage (e.g., 0.5-1%) of a biocompatible surfactant like Tween 80 to improve solubility and stability.
-
Gentle Warming: Gently warm the vehicle (e.g., to 37°C) to aid in dissolution, but be cautious of the compound's stability at higher temperatures.
-
Sonication: Use a sonicator bath to help dissolve the compound and create a more uniform suspension.
-
Prepare Fresh Formulations: Due to potential stability issues, it is recommended to prepare the formulation fresh before each administration.
-
Issue 2: Lack of Expected Biological Effect in vivo
-
Possible Cause: The dose of this compound may be too low, the bioavailability could be poor with the chosen administration route, or the compound may have degraded.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound has been stored correctly (4°C, protected from light) to prevent degradation.[1]
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the effective concentration for your specific animal model and endpoint. A previously reported effective dose in mice is 5 mg/kg.[2]
-
Optimize Administration Route: Consider the pharmacokinetics of your chosen route. Intraperitoneal (IP) or intravenous (IV) injections will result in more rapid and complete absorption compared to oral gavage or subcutaneous (SC) injection.[7]
-
Check Vehicle Compatibility: Ensure the vehicle is not interfering with the absorption or stability of the compound.
-
Confirm Target Engagement: If possible, measure downstream markers of estrogen receptor activation in your target tissue to confirm that the compound is reaching its site of action.
-
Issue 3: Adverse Effects or Toxicity Observed in Experimental Animals
-
Possible Cause: The dose of this compound may be too high, or the vehicle itself could be causing toxicity.
-
Troubleshooting Steps:
-
Reduce the Dose: If adverse effects are observed, reduce the dose of this compound.
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the compound and the vehicle.
-
Refine Vehicle Formulation: If using a co-solvent like DMSO, ensure the final concentration is well-tolerated by the animal species and route of administration.
-
Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Chronic administration of high doses of estrogenic compounds has been associated with adverse effects.[4][8]
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of 17β-Estradiol (Reference)
| Parameter | Route of Administration | Value | Species | Reference |
| Bioavailability | Oral | 2-10% | Human | [7] |
| Intramuscular | ~100% | Human | [9] | |
| Elimination Half-life | Oral | 13-20 hours | Human | [9] |
| Intravenous | 0.5-2 hours | Human | [9] | |
| Transdermal | ~37 hours (gel) | Human | [9] | |
| Protein Binding | ~98% (60% Albumin, 38% SHBG) | Human | [9] |
Table 2: Recommended Maximum Injection Volumes for Rodents
| Route | Mouse (25g) | Rat (250g) |
| Intravenous (IV) | 0.2 mL | 1.0 mL |
| Intraperitoneal (IP) | 0.5 mL | 5.0 mL |
| Subcutaneous (SC) | 0.5 mL | 5.0 mL |
| Oral Gavage (PO) | 0.25 mL | 2.5 mL |
Note: These are general guidelines. Always consult your institution's animal care and use committee (IACUC) protocols for specific recommendations.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
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Materials:
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This compound powder
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Dimethyl sulfoxide (B87167) (DMSO), sterile
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Sterile saline (0.9% NaCl) or Corn Oil
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Sterile microcentrifuge tubes
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Vortex mixer
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Sterile syringes and needles (e.g., 27-30 gauge)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the powder. For example, for a 5 mg/kg dose in a 25g mouse with a final injection volume of 100 µL, you might dissolve 1.25 mg of this compound in 10 µL of DMSO.
-
Vortex thoroughly until the solution is clear.
-
Slowly add the carrier vehicle (e.g., 90 µL of sterile saline or corn oil) to the DMSO solution while continuously vortexing to prevent precipitation. The final DMSO concentration should be 10% or less.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, you may need to adjust the ratio of DMSO to the carrier vehicle or consider a different vehicle system.
-
Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen.
-
Always include a vehicle control group receiving the same formulation without this compound.
-
Protocol 2: Administration of this compound via Oral Gavage in Rats
-
Materials:
-
This compound formulation (prepared as above, typically in corn oil for oral administration)
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Oral gavage needles (flexible or rigid, appropriate size for rats)
-
Syringes
-
-
Procedure:
-
Prepare the this compound formulation in a suitable vehicle like corn oil.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
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Slowly administer the calculated volume of the this compound formulation.
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Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Include a vehicle control group receiving the same volume of the vehicle via oral gavage.
-
Visualizations
Caption: this compound Signaling Pathways.
Caption: Troubleshooting Workflow for In Vivo Experiments.
References
- 1. usbio.net [usbio.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Do mineral and corn oil serve as potential endocrine disruptors in the gerbil prostate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic estradiol exposure - harmful effects on behavior, cardiovascular and reproductive functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of adverse events in animals and children after secondary exposure to transdermal hormone‐containing medicinal products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safe and effective method for chronic 17beta-estradiol administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
Improving the yield of 2-Bromoestradiol chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromoestradiol chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The primary method for synthesizing this compound is through the electrophilic aromatic bromination of estradiol (B170435). Historically, N-bromoacetamide (NBA) was used, but this method results in low yields of the desired 2-bromo isomer (around 5.5%).[1] A significant improvement was achieved using 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG) as the brominating agent, which provides a higher yield of this compound (approximately 20%), alongside the 4-Bromoestradiol isomer (around 50%).[1][2]
Q2: Why is the synthesis of this compound challenging in terms of regioselectivity?
A2: The synthesis is challenging due to the directing effects of the hydroxyl group at the C3 position of the estradiol A-ring. The hydroxyl group is an activating ortho-, para-director for electrophilic aromatic substitution. This means that the incoming bromine electrophile is directed to the positions ortho (C2 and C4) and para (C6) to the hydroxyl group. As the C6 position is sterically hindered, substitution occurs predominantly at the C2 and C4 positions, leading to a mixture of this compound and 4-Bromoestradiol isomers.
Q3: What are the main byproducts in the synthesis of this compound?
A3: The main byproducts are the 4-Bromoestradiol isomer and 2,4-dibromoestradiol. The formation of these byproducts is a direct consequence of the reaction mechanism and the activating nature of the C3-hydroxyl group.[1]
Q4: How can the formation of the 4-bromo isomer and di-bromo byproduct be minimized?
A4: Optimizing reaction conditions is crucial. This includes careful control of temperature, reaction time, and the stoichiometry of the brominating agent. Using a less reactive brominating agent or introducing protecting groups on the hydroxyl functions might offer better selectivity, though this can add extra steps to the synthesis.
Q5: What are the recommended methods for purifying this compound from the reaction mixture?
A5: The primary methods for purification are fractional crystallization and column chromatography. The 1975 study by Zontuva et al. reports the separation of 2- and 4-bromoestradiols by fractional crystallization from ethanol (B145695).[1] For more efficient separation, especially on a smaller scale, column chromatography using silica (B1680970) gel is a common technique. The choice of eluent system is critical for achieving good separation of the isomers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield of brominated products | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the use of high-purity estradiol and fresh brominating agent. - Strictly control the reaction temperature as specified in the protocol. The reaction with TBCG is typically initiated at a low temperature (-10°C).[1] |
| Low ratio of this compound to 4-Bromoestradiol | - The inherent directing effect of the C3-hydroxyl group favors the formation of the 4-bromo isomer. - Reaction conditions may favor the thermodynamically more stable 4-bromo isomer. | - While completely eliminating the 4-bromo isomer is difficult, careful control of reaction conditions (low temperature, slow addition of brominating agent) may slightly improve the ratio. - Explore the use of alternative brominating agents that might offer better regioselectivity, although this may require significant methods development. |
| Formation of significant amounts of 2,4-dibromoestradiol | - Excess of brominating agent. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the brominating agent relative to estradiol. - Monitor the reaction by TLC and quench it as soon as the starting material is consumed to a reasonable extent. |
| Difficulty in separating this compound and 4-Bromoestradiol isomers | - Similar polarities of the two isomers. - Inefficient purification technique. | - Fractional Crystallization: This method relies on the differential solubility of the isomers. It may require multiple recrystallization steps to achieve high purity.[1] - Column Chromatography: Optimize the solvent system for silica gel chromatography. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) can be effective. Monitor fractions carefully by TLC. Phenyl-based HPLC columns may also offer enhanced selectivity for aromatic positional isomers. |
| Product decomposition during workup or purification | - Exposure to strong acids or bases. - Prolonged heating. - Exposure to light. | - Use mild workup conditions. A wash with a dilute sodium thiosulfate (B1220275) solution can be used to quench excess bromine. - Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature. - Store the purified product in a dark, cool place. This compound is noted to be light-sensitive. |
Data Presentation
Table 1: Comparison of Bromination Methods for Estradiol
| Brominating Agent | This compound Yield | 4-Bromoestradiol Yield | Key Remarks | Reference |
| N-Bromoacetamide (NBA) | 5.5% | 25% | Older method, low yield of the desired 2-bromo isomer. | [1] |
| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCG) | 20% | 50% | Improved yield of this compound compared to NBA. | [1][2] |
Experimental Protocols
Detailed Methodology for Bromination of Estradiol using TBCG
This protocol is adapted from the improved synthesis method described by Zontuva et al. (1975).[1]
Materials:
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Estradiol-17β
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2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG)
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Chloroform (B151607) (dry)
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Tetrahydrofuran (THF, dry)
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1% Sodium thiosulfate solution
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Sodium sulfate (B86663) (anhydrous)
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Ethanol
Procedure:
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Dissolve estradiol (e.g., 5.0 g, 18.4 mmol) in a mixture of chloroform (250 ml) and dry THF (30 ml) in a reaction flask equipped with a stirrer.
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In a separate flask, dissolve TBCG (e.g., 8.2 g, 19.6 mmol) in a mixture of chloroform (200 ml) and dry THF (80 ml).
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Cool the estradiol solution to -10°C.
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Add the TBCG solution dropwise to the stirred estradiol solution over a period of approximately 40-50 minutes, while maintaining the temperature at -10°C.
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After the addition is complete, stir the resulting yellow solution for an additional 5 minutes at -10°C and then for 20 minutes at 20°C.
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Wash the discolored mixture with a 1% sodium thiosulfate solution and then with water.
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Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
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Triturate the residue with ethanol (e.g., 30 ml) to precipitate the crude 4-Bromoestradiol.
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Concentrate the mother liquor to obtain crude this compound.
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Purify the crude this compound by repeated crystallization from ethanol.
Visualizations
References
Technical Support Center: Overcoming Off-Target Effects of 2-Bromoestradiol
For researchers, scientists, and drug development professionals utilizing 2-Bromoestradiol (2-BrE2), understanding and mitigating its off-target effects is crucial for obtaining accurate and reproducible experimental results. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended use in research?
A1: this compound (2-BrE2) is a synthetic A-ring halogenated derivative of 17β-estradiol. Its primary application in research is as an inhibitor of estrogen 2-hydroxylase, a key enzyme in the metabolic pathway of estrogens.[1] This enzyme, a member of the cytochrome P450 family (specifically CYP1A1/CYP1A2), catalyzes the conversion of estrogens to catechol estrogens like 2-hydroxyestradiol.[2][3] By inhibiting this enzyme, researchers can study the physiological and pathological roles of specific estrogen metabolites.
Q2: What are the known off-target effects of this compound?
A2: The most significant and well-documented off-target effect of 2-BrE2 is its activity as an agonist for the estrogen receptors (ERα and ERβ). Despite the bromine substitution, 2-BrE2 can bind to ERs and activate downstream signaling pathways, leading to estrogenic effects. This can confound experiments where the intended effect is solely the inhibition of estrogen 2-hydroxylase. Additionally, like many small molecules, there is a potential for interactions with other unforeseen cellular targets, although comprehensive screening data is limited.
Q3: How does the potency of this compound for its on-target and off-target effects compare?
A3: this compound is a potent inhibitor of estrogen 2-hydroxylase. Kinetic studies have shown it to be the most potent among several 2- and 4-bromo steroids in inhibiting both estradiol (B170435) 2- and 16α-hydroxylases in rat liver microsomes.[4] However, its affinity for the estrogen receptor, while lower than that of 17β-estradiol, is still significant enough to elicit a biological response. In MCF-7 breast cancer cells, 2-BrE2 has a relative binding affinity of approximately 17% compared to estradiol for the estrogen receptor. This overlap in effective concentrations can make it challenging to separate the on-target from off-target effects.
Q4: Are there any known alternatives to this compound with a cleaner off-target profile?
A4: Several other compounds have been investigated as inhibitors of estrogen 2-hydroxylase, including other halogenated estrogens and non-steroidal compounds. For example, 4-bromoestrone (B42572) has also been shown to inhibit the enzyme.[4] Additionally, natural compounds found in cruciferous vegetables, such as indole-3-carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM), are known to modulate estrogen metabolism by promoting 2-hydroxylation, though they are not direct inhibitors.[5] For researchers seeking to avoid estrogenic off-target effects, exploring non-steroidal inhibitors of cytochrome P450 enzymes involved in estrogen metabolism, such as certain flavonoids or synthetic compounds like anastrozole (B1683761) and letrozole (B1683767) (which inhibit aromatase, a different enzyme in the estrogen synthesis pathway), may be an alternative strategy depending on the specific research question.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Estrogenic Effects Observed in Experiments
You are using 2-BrE2 to inhibit estrogen 2-hydroxylase but observe effects consistent with estrogen receptor activation (e.g., increased expression of estrogen-responsive genes, cell proliferation in ER-positive cells).
Logical Workflow for Troubleshooting Estrogenic Off-Target Effects
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of estrogen 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]
- 4. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. breastcanceroptions.org [breastcanceroptions.org]
- 6. Natural Products as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
How to address batch-to-batch variability of 2-Bromoestradiol
Welcome to the Technical Support Center for 2-Bromoestradiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing batch-to-batch variability and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic derivative of the natural estrogen, 17β-estradiol. Its primary established mechanism of action is the inhibition of estrogen 2-hydroxylase. This enzyme is involved in the metabolism of estrogens, and its inhibition can alter the balance of estrogen metabolites, thereby influencing downstream cellular processes.
Q2: We are observing significant variability in our experimental results between different lots of this compound. What are the potential causes?
A2: Batch-to-batch variability of chemical compounds like this compound can stem from several factors:
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Purity: The most significant factor is the purity of the compound. Different synthesis batches can result in varying levels of impurities.
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Impurities Profile: The nature of the impurities can differ between batches. These may include unreacted starting materials, byproducts from the synthesis (e.g., over-brominated or isomeric forms of estradiol), or degradation products.
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Physical Properties: Differences in physical properties such as crystalline form (polymorphism) or solvation state can affect solubility and bioavailability in cell culture.
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Storage and Handling: Improper storage conditions (e.g., exposure to light, temperature fluctuations) or handling practices can lead to degradation of the compound over time.
Q3: How can we ensure the quality of a new batch of this compound before starting our experiments?
A3: It is crucial to have a robust quality control process for incoming reagents. We recommend the following steps:
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Review the Certificate of Analysis (CoA): Always request and carefully review the CoA from the supplier for each new lot. Key parameters to check are listed in the table below.
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Perform Analytical Validation: If possible, perform in-house analytical testing to confirm the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.
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Conduct a Small-Scale Pilot Experiment: Before committing to large-scale experiments, test the new batch on a small scale. A functional assay, such as the one detailed in our experimental protocols section, can confirm that the new lot performs comparably to a previously validated "gold standard" lot.
Q4: What are the best practices for storing and handling this compound to maintain its stability?
A4: To ensure the long-term stability and activity of this compound, adhere to the following storage and handling guidelines:
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Storage of Solid Compound: Store the solid compound at 4°C, protected from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.
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Preparation of Stock Solutions: Prepare stock solutions in an appropriate solvent, such as DMSO or ethanol. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solutions: For short-term storage (up to 1 month), stock solutions can be stored at -20°C. For long-term storage (up to 6 months), store at -80°C. When storing in solvent, it is best to do so under a nitrogen atmosphere to prevent oxidation.[1]
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Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity of a New Batch
If a new batch of this compound shows significantly lower or no activity compared to a previous batch, follow these troubleshooting steps.
References
Technical Support Center: Optimizing 2-Bromoestradiol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for experiments involving 2-Bromoestradiol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic steroid that acts as an inhibitor of estrogen 2-hydroxylase.[1] This enzyme is responsible for the conversion of estradiol (B170435) into 2-hydroxyestradiol. By inhibiting this enzyme, this compound modulates the metabolic pathway of estrogens.
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound depends on the cell type and the specific experimental endpoint. However, for in vitro studies, concentrations in the range of 1 µM to 100 µM have been used. For instance, to inhibit estrogen 2-hydroxylase in rat liver microsomes, concentrations of 50 µM and 100 µM have been utilized.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid.[2] For cell culture experiments, it is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution.[1][3] It is crucial to use a vehicle control (media with the same concentration of the solvent) in your experiments to account for any effects of the solvent itself.[4] Stock solutions should be stored at -20°C and protected from light.[2][3]
Q4: What are the key signaling pathways affected by this compound?
A4: By inhibiting estrogen 2-hydroxylase, this compound indirectly affects estrogen receptor (ER) signaling pathways. Estrogen signaling can be broadly divided into genomic and non-genomic pathways. The genomic pathway involves the binding of estrogen to ERs in the nucleus, leading to the regulation of gene expression.[5][6][7] The non-genomic pathway involves rapid, membrane-initiated steroid signaling that can activate various protein kinase cascades, such as the MAPK and PI3K/Akt pathways.[5][6][8] this compound's impact is primarily through altering the balance of estrogen metabolites, which can then influence these downstream pathways.
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The incubation time may be too short for the desired effect to manifest. For signaling events, effects can be seen in as little as 5-30 minutes, while effects on cell proliferation or viability may require longer incubations (e.g., 24-72 hours).[9] Consider performing a time-course experiment to identify the optimal incubation period. |
| Incorrect Concentration | The concentration of this compound may be too low. Perform a dose-response experiment to determine the effective concentration for your cell line and experimental conditions. |
| Cell Line Insensitivity | The cell line being used may not be responsive to this compound or may have low expression of estrogen receptors. Verify the estrogen receptor status of your cells. |
| Reagent Degradation | Improper storage of this compound or repeated freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh stock solutions and aliquot them to avoid multiple freeze-thaw cycles.[3] |
Issue 2: High cell toxicity or unexpected off-target effects.
| Possible Cause | Troubleshooting Step |
| Excessively Long Incubation Time | Prolonged exposure to this compound, especially at high concentrations, can lead to cytotoxicity. Optimize the incubation time by performing a time-course experiment and assessing cell viability at each time point. |
| High Concentration | The concentration of this compound may be too high, leading to toxic effects. Reduce the concentration and perform a dose-response curve to find a concentration that elicits the desired effect without significant toxicity. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at high concentrations. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiment.[3] |
Experimental Protocols
Protocol 1: General Procedure for Treating Adherent Cells with this compound
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Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
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Hormone Depletion (Optional but Recommended): To reduce the influence of hormones present in the serum, replace the standard culture medium with a hormone-free medium (e.g., phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum) for at least 24-72 hours prior to treatment.[10]
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in a pre-warmed culture medium to the desired final concentration. Ensure the final solvent concentration is minimal.
-
-
Treatment:
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Remove the old medium from the cells.
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Add the medium containing the this compound working solution to the cells.
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Include a vehicle control group treated with a medium containing the same final concentration of the solvent.
-
-
Incubation: Incubate the cells for the desired period (e.g., ranging from minutes for signaling studies to days for proliferation assays). The optimal incubation time should be determined experimentally.
-
Downstream Analysis: After incubation, harvest the cells for downstream applications such as cell viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.
Protocol 2: Determining Optimal Incubation Time
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Experimental Setup: Seed cells in multiple identical culture vessels.
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Treatment: Treat the cells with a predetermined optimal concentration of this compound.
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Time-Course Harvest: Harvest cells at various time points (e.g., 15 min, 30 min, 1 hr, 4 hrs, 8 hrs, 24 hrs, 48 hrs, 72 hrs). The selection of time points should be based on the expected kinetics of the biological process being studied.
-
Analysis: Analyze the samples from each time point for the desired endpoint (e.g., phosphorylation of a signaling protein, change in gene expression, or decrease in cell viability).
-
Data Interpretation: Plot the results as a function of time to identify the incubation period that yields the most significant and reproducible effect.
Data Presentation
Table 1: Recommended Starting Incubation Times for Various Experimental Endpoints
| Experimental Endpoint | Recommended Starting Incubation Time Range | Key Considerations |
| Enzyme Inhibition Assay (in vitro) | 15 - 60 minutes | Pre-incubation of the enzyme with the inhibitor before adding the substrate is often necessary. |
| Signaling Pathway Activation (e.g., protein phosphorylation) | 5 - 60 minutes | Rapid, non-genomic effects can occur within minutes.[9] |
| Gene Expression Analysis (mRNA) | 4 - 24 hours | Changes in gene transcription require time for the cellular machinery to respond. |
| Protein Expression Analysis | 24 - 72 hours | Translation of mRNA into protein takes additional time. |
| Cell Viability/Proliferation Assays | 24 - 96 hours | Effects on cell number or viability are typically observed over longer periods.[11] |
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. stemcell.com [stemcell.com]
- 4. benchchem.com [benchchem.com]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen stimulation of cell migration involves multiple signaling pathway interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 2-Bromoestradiol assays
Welcome to the Technical Support Center for 2-Bromoestradiol Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic halogenated derivative of estradiol (B170435). Its primary mechanism of action is the inhibition of estrogen 2-hydroxylase, a key enzyme in the metabolic pathway of estrogens.[1] This enzyme, a member of the cytochrome P450 family (specifically CYP1A1), is responsible for the conversion of estradiol to 2-hydroxyestradiol.[1][2] By inhibiting this step, this compound can be used as a tool to study the effects of altering estrogen metabolism. It is important to note that while it is an estradiol analog, its effects are primarily mediated by its inhibitory action on this metabolic pathway rather than direct, potent agonistic activity on estrogen receptors.[3]
Q2: I am seeing high background in my this compound ELISA. What are the common causes and solutions?
A2: High background in an ELISA can obscure results and reduce assay sensitivity. Here are some common causes and troubleshooting steps:
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Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding.
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Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat milk) or extend the blocking incubation time. The addition of a mild detergent like Tween-20 (0.05%) to the blocking and wash buffers can also help.
-
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Inadequate Washing: Residual reagents or sample components that are not properly washed away can contribute to high background.
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Solution: Increase the number of wash steps and ensure complete aspiration of the wash buffer between each step. Introducing a short soaking time (30-60 seconds) during each wash can also improve washing efficiency.
-
-
Primary Antibody Concentration Too High: An excessive concentration of the primary antibody can lead to non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal concentration of your primary antibody.
-
-
Cross-Reactivity: The antibodies used in your ELISA may be cross-reacting with other steroids in your sample or with this compound itself if the assay is not specifically designed for it.
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Solution: Review the manufacturer's data sheet for antibody specificity and potential cross-reactivity with related compounds. If significant cross-reactivity is suspected, consider sample purification steps like solid-phase extraction (SPE) prior to the ELISA.
-
Q3: My Western blot results for downstream targets after this compound treatment are inconsistent. What could be the issue?
A3: Inconsistent Western blot results can be frustrating. Here are some potential reasons and solutions when working with this compound:
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Suboptimal Cell Treatment Conditions: The concentration or duration of this compound treatment may not be optimal for inducing a measurable change in your target protein.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target protein. Concentrations of estradiol and its analogs used in cell culture experiments can range from picomolar to micromolar, with effects sometimes being biphasic.[4][5]
-
-
Cell Lysis and Protein Extraction Issues: Incomplete cell lysis or protein degradation can lead to variability.
-
Solution: Ensure you are using a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. Keep samples on ice throughout the extraction process.
-
-
Antibody Performance: The primary antibody for your downstream target may not be specific or sensitive enough.
-
Solution: Validate your primary antibody for specificity and use the manufacturer's recommended dilution as a starting point for optimization.
-
-
Loading and Transfer Variability: Inconsistent protein loading or inefficient transfer can lead to skewed results.
-
Solution: Perform a total protein quantification (e.g., BCA assay) to ensure equal loading. Use a loading control (e.g., β-actin, GAPDH) to normalize your results. Ponceau S staining of the membrane after transfer can help to visualize and confirm even transfer.
-
Q4: I am observing unexpected peaks in my HPLC analysis of this compound or its metabolites. What could be the cause?
A4: Unexpected peaks in HPLC can arise from several sources:
-
Sample Contamination: Contamination can be introduced from solvents, glassware, or during sample preparation.
-
Solution: Use high-purity HPLC-grade solvents and meticulously clean all glassware. Run a blank injection (mobile phase only) to identify any peaks originating from the system or solvents.
-
-
Compound Degradation: this compound, like other steroids, can be sensitive to light and temperature.
-
Solution: Store this compound and prepared samples protected from light and at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage).[3]
-
-
Metabolite Formation: If you are analyzing samples from cell culture or in vivo studies, the unexpected peaks could be metabolites of this compound.
-
Solution: If you suspect the peaks are metabolites, consider using mass spectrometry (LC-MS/MS) for peak identification based on mass-to-charge ratio.
-
-
Mobile Phase pH Issues: If the pH of your mobile phase is close to the pKa of your analyte, it can lead to peak splitting or broadening.
-
Solution: Adjust the pH of your mobile phase to be at least 2 units away from the pKa of this compound.
-
Troubleshooting Guides
Unexpected Results in Cell Proliferation Assays (e.g., MTT, Crystal Violet)
| Observed Problem | Potential Cause | Recommended Solution |
| No effect or weak inhibition of cell proliferation | This compound concentration is too low. | Perform a dose-response study with a wider range of concentrations. |
| Cell line is not responsive to modulation of estrogen metabolism. | Ensure the cell line used expresses the necessary estrogen metabolizing enzymes (e.g., CYP1A1) and estrogen receptors if you are studying downstream effects on estrogen signaling. | |
| Incubation time is too short. | Increase the incubation time. Effects on cell proliferation may take 24-72 hours or longer to become apparent. | |
| Biphasic effect (stimulation at low concentrations, inhibition at high concentrations) | Complex biological response. | This can be a real biological effect of estrogens and their analogs.[4][5] Report the biphasic nature of the response and determine the optimal inhibitory concentration. |
| Increased cell death at all concentrations | This compound is cytotoxic to the cell line at the concentrations tested. | Lower the concentration range in your dose-response experiment to find a non-toxic working concentration. |
Inconsistent Enzyme Inhibition Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| Variable IC50 values | Inconsistent incubation times. | Ensure precise timing of all incubation steps. |
| Instability of this compound in the assay buffer. | Prepare fresh solutions of this compound for each experiment. Check for solubility issues. | |
| Variability in enzyme activity. | Use a consistent source and preparation of the enzyme (e.g., liver microsomes). Run a positive control inhibitor to assess assay performance. | |
| No inhibition observed | Incorrect assay conditions. | Verify the pH, temperature, and cofactor concentrations required for optimal enzyme activity. |
| Inactive this compound. | Check the storage conditions and age of the this compound stock. |
Experimental Protocols
General Protocol for Cell Treatment with this compound
This is a general guideline; specific concentrations and times will need to be optimized for your cell line and experimental goals.
-
Cell Seeding: Plate cells at a density that will not allow them to become over-confluent during the experiment.
-
Acclimatization: Allow cells to adhere and grow for 24 hours in their standard growth medium.
-
Serum Starvation (Optional): For studies on estrogen signaling, it is often necessary to remove endogenous steroids. Replace the growth medium with a serum-free or charcoal-stripped serum-containing medium for 24-48 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO.[3] Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: After incubation, harvest the cells for downstream applications such as cell viability assays, protein extraction for Western blotting, or RNA isolation for qPCR.
General Western Blot Protocol for Downstream Targets
-
Protein Extraction: After cell treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against your target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add an ECL substrate to the membrane and visualize the chemiluminescent signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Quantitative Data Summary
The following table summarizes kinetic data for the inhibition of estrogen 2-hydroxylase by this compound and related compounds. This data can be useful for designing enzyme inhibition assays.
| Compound | Enzyme Source | Inhibition Type | Apparent Ki (µM) | Ki/Km Ratio |
| This compound | Rat Liver Microsomes | Competitive | Not explicitly stated, but noted as the most potent inhibitor among A-ring bromo steroids. | 0.28 - 0.48 |
| 2-Haloestrogens (general) | Male Rat Liver Microsomes | Competitive | 1.6 - 3.7 | Not Reported |
Data adapted from studies on rat liver microsomes.[2][6]
Visualizations
Logical Flow for Troubleshooting High Background in ELISA
Caption: A step-by-step guide to troubleshooting high background in ELISA experiments.
Signaling Pathway: Impact of this compound on Estrogen Metabolism
Caption: Inhibition of estrogen metabolism by this compound.
References
- 1. Inhibition of estrogen 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of inhibition of estrogen 2-hydroxylase by various haloestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Estrogens stimulate cell proliferation and induce secretory proteins in a human breast cancer cell line (T47D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biphasic stimulation of proliferation of Leydig cells by estrogen exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
Technical Support Center: Best Practices for Minimizing Experimental Error with 2-Bromoestradiol
Welcome to the technical support center for 2-Bromoestradiol, a valuable tool for researchers, scientists, and drug development professionals studying non-genomic estrogen signaling. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic derivative of 17β-estradiol. Its key feature is a bromine atom at the C2 position of the steroid's A-ring. This modification is thought to render the molecule less able to cross the cell membrane, making it a useful tool for studying the rapid, non-genomic signaling pathways initiated at the cell surface by membrane-associated estrogen receptors (mERs), such as the G protein-coupled estrogen receptor (GPER).[1][2] It is also known to be an inhibitor of androstenedione (B190577) aromatization.[3]
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical to maintain the integrity of this compound. It should be stored in the dark at 4°C as it is light-sensitive.[3] For long-term storage, it is recommended to keep it at -20°C. When preparing solutions, it is advisable to make aliquots to avoid repeated freeze-thaw cycles. Always handle the compound wearing appropriate personal protective equipment, including gloves and eye protection.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[3][4] It is sparingly soluble in aqueous buffers. For cell culture experiments, it is common practice to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer or culture medium of choice.[5][6]
Troubleshooting Guides
Guide 1: Inconsistent or No Cellular Response to this compound
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | 1. Ensure the compound has been stored correctly (4°C for short-term, -20°C for long-term, protected from light).[3] 2. Prepare fresh stock solutions. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles. 3. Consider the stability of this compound in your experimental medium over the time course of your experiment. While estradiol (B170435) is relatively stable in aqueous solutions, it's good practice to replenish the medium with fresh compound for longer incubation periods (e.g., >24 hours).[7][8] |
| Suboptimal Concentration | 1. Perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay. 2. Concentrations for in vitro studies can range from nanomolar to micromolar, depending on the cell type and the endpoint being measured. |
| Low or Absent Membrane Estrogen Receptor (mER) Expression | 1. Confirm the expression of mERs, such as GPER, in your cell line using techniques like qPCR, Western blot, or flow cytometry. 2. Use a positive control cell line known to express the target receptor (e.g., SKBr3 cells for GPER).[9] |
| Solvent-Related Issues | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically ≤ 0.1%). 2. Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design to account for any solvent-induced effects. |
| Cell Culture Conditions | 1. Use phenol (B47542) red-free medium, as phenol red has weak estrogenic activity. 2. Use charcoal-stripped serum to remove endogenous steroids that could interfere with the experiment.[10] 3. Cell density can influence the response; ensure consistent seeding density across all experiments.[11] |
Guide 2: Differentiating Non-Genomic from Genomic Effects
| Potential Pitfall | Recommended Action |
| Potential for this compound to slowly enter the cell | 1. Keep incubation times short (minutes to a few hours) to favor the observation of rapid, non-genomic signaling events.[12] 2. Use appropriate controls, such as a cell-permeable estrogen (e.g., 17β-estradiol), to compare the time course of responses. A rapid response to this compound that is much faster than the transcriptional effects of 17β-estradiol supports a non-genomic mechanism. |
| Observed effects are not mediated by the intended membrane receptor | 1. Use a specific antagonist for the receptor of interest. For GPER, G-15 or the more selective G-36 can be used as antagonists.[9][13] Pre-treatment with the antagonist should block the effects of this compound if they are mediated by GPER. 2. Use siRNA or other gene-silencing techniques to knock down the expression of the target receptor. The cellular response to this compound should be diminished in the knockdown cells. |
| Misinterpretation of signaling pathway activation | 1. Use specific inhibitors for downstream signaling molecules (e.g., PI3K inhibitors, MEK/ERK inhibitors) to confirm the signaling cascade. 2. Perform Western blot analysis to examine the phosphorylation status of key signaling proteins at different time points after treatment with this compound. |
Quantitative Data Summary
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference(s) |
| This compound | DMSO | Soluble (Slightly) | [3][4] |
| This compound | Methanol | Soluble (Slightly, Sonicated) | [3][4] |
| 17β-Estradiol | DMSO | ~20 mg/mL | [5][6] |
| 17β-Estradiol | Ethanol | ~2.5 mg/mL | [5][6] |
| G-36 (GPER Antagonist) | DMSO | Soluble to 100 mM | [13] |
Table 2: Recommended Concentrations for In Vitro Experiments
| Cell Line | Assay | Compound | Working Concentration | Reference(s) |
| MCF-7 | Proliferation | 17β-Estradiol | 10⁻¹² M to 10⁻⁹ M | [1][14] |
| MCF-7 | Gene Expression | 17β-Estradiol | 100 nM | [10] |
| SKBr3 | ERK Activation | 17β-Estradiol, G-1 | 200 nM | [9] |
| SKBr3 | Calcium Mobilization | 17β-Estradiol, G-1 | 200 nM | [9] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock and Working Solutions for Cell Culture
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder (Molecular Weight: 351.28 g/mol ).[3]
-
Dissolve the powder in an appropriate volume of sterile, high-quality DMSO to achieve a 10 mM concentration. For example, dissolve 3.51 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in phenol red-free cell culture medium (supplemented with charcoal-stripped serum) to the desired final working concentration.
-
Perform serial dilutions to achieve the final concentrations needed for your experiment.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Protocol 2: Assessing GPER-Mediated ERK1/2 Phosphorylation in SKBr3 Cells
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Cell Seeding: Seed SKBr3 cells in 6-well plates and grow them to 70-80% confluency.
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Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium and incubate for 12-24 hours.
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Pre-treatment with Antagonist (Control): For control wells, pre-incubate the cells with a GPER antagonist (e.g., 1 µM G-36) for 30-60 minutes before adding this compound.
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Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM) for a short time course (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control (DMSO).
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Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.
Visualizations
Caption: this compound-activated GPER signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. usbio.net [usbio.net]
- 4. 15833-07-5 CAS MSDS (this compound,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Biphasic effects of 17-beta-estradiol on expression of occludin and transendothelial resistance and paracellular permeability in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a GPER/GPR30 Antagonist with Improved Estrogen Receptor Counterselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. Integration of membrane and nuclear estrogen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining 2-Bromoestradiol Delivery Methods for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining delivery methods for 2-Bromoestradiol in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (2-BrE2) is a synthetic derivative of 17β-estradiol.[1][2][3] It acts as an inhibitor of estrogen 2-hydroxylase, an enzyme involved in the metabolism of estrogens.[1] Additionally, it functions as an agonistic ligand for the estrogen receptor, meaning it can mimic the effects of endogenous estrogens by binding to and activating these receptors.[2][3]
Q2: What are the known in vivo effects of this compound in animal models?
A2: In vivo studies have shown that this compound can prevent estrogen-induced behavioral changes in mice at a dose of 5 mg/kg.[1] As an estrogen receptor agonist, it is expected to have effects on various physiological processes regulated by estrogens, such as reproductive functions and bone metabolism.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][3]
Q4: How should this compound be stored?
A4: It is recommended to store this compound in the dark at 4°C.[3] The compound is light-sensitive.[3] For maximum product recovery, it is advised to centrifuge the original vial before removing the cap.[3]
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound for in vivo administration.
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Problem: this compound is soluble in DMSO and Methanol, which can be toxic to animals at high concentrations.
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Solution:
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Prepare a concentrated stock solution: Dissolve the this compound powder in a minimal amount of 100% DMSO.
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Dilute the stock solution: For administration, dilute the DMSO stock solution with a biocompatible vehicle such as sterile saline, phosphate-buffered saline (PBS), or corn oil. It is crucial to ensure that the final concentration of DMSO in the administered solution is minimal, typically below 5-10%, to avoid toxicity.
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Use a co-solvent system: A combination of solvents can be used. For instance, after initial dissolution in a small volume of DMSO, further dilution can be done with a mixture of saline and a solubilizing agent like Tween 80 or Cremophor EL.
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Sonication: If the compound precipitates out of solution after dilution, gentle warming and sonication can help in redissolving it.
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Issue 2: Inconsistent or unexpected results in animal studies.
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Problem: Variability in experimental outcomes can arise from several factors related to the delivery method.
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Solution:
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Vehicle Control: Always include a vehicle control group that receives the same solvent mixture without the this compound to account for any effects of the vehicle itself.
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Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) can significantly impact the bioavailability and pharmacokinetics of the compound. Ensure the chosen route is consistent across all animals in the study. Subcutaneous injections may provide a slower release and more sustained levels, while intraperitoneal injections lead to faster absorption.
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Dosing Accuracy: Ensure accurate and consistent dosing for each animal. This includes precise calculation of the dose based on the animal's body weight and careful injection technique to deliver the full volume.
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Frequency of Administration: The frequency of administration should be determined based on the half-life of this compound and the desired duration of its effects. For compounds with a short half-life, more frequent administration or the use of a slow-release formulation may be necessary.
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Issue 3: Potential for local irritation or adverse reactions at the injection site.
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Problem: The use of certain solvents or high concentrations of the compound can cause inflammation or discomfort at the injection site.
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Solution:
-
Minimize Solvent Concentration: As mentioned, keep the concentration of solvents like DMSO as low as possible.
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Rotate Injection Sites: If multiple injections are required, rotate the site of administration to minimize local irritation.
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Observe for Adverse Reactions: Monitor the animals closely after administration for any signs of distress, inflammation, or skin reactions at the injection site. If adverse reactions are observed, consider further diluting the compound or exploring alternative vehicles.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
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Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO), sterile-filtered
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Sterile 0.9% saline
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice.
-
Prepare a stock solution by dissolving the this compound powder in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly until the powder is completely dissolved.
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For a final dose of 5 mg/kg in a 25g mouse, the required dose is 0.125 mg.
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To keep the final DMSO concentration at 5%, the total injection volume can be calculated. If the stock is 10 mg/mL, you would need 12.5 µL of the stock solution. To make the final DMSO concentration 5%, the total volume would be 12.5 µL / 0.05 = 250 µL.
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Therefore, for each injection, mix 12.5 µL of the 10 mg/mL stock solution with 237.5 µL of sterile saline.
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Vortex the final solution thoroughly before each injection to ensure it is well-mixed. If precipitation occurs, gentle warming and sonication may be used.
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Administer the solution via intraperitoneal injection at a volume of 10 µL/g of body weight.
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Protocol 2: Preparation of this compound for Subcutaneous (SC) Injection in Mice
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Materials:
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This compound powder
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DMSO, sterile-filtered
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Sterile sesame oil or corn oil
-
Sterile glass vials
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound.
-
Prepare a high-concentration stock solution in DMSO (e.g., 50 mg/mL).
-
Dilute the DMSO stock solution in sterile sesame oil or corn oil to the final desired concentration. For example, to achieve a final concentration of 1 mg/mL with 2% DMSO, add 20 µL of the 50 mg/mL DMSO stock to 980 µL of sterile oil.
-
Vortex the solution vigorously to create a stable suspension or emulsion.
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Administer the solution via subcutaneous injection, typically in the scruff of the neck or the flank, at an appropriate volume (e.g., 5-10 µL/g of body weight).
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Information | Source |
| Solubility | DMSO, Methanol | [1][3] |
| Storage Temperature | 4°C | [3] |
| Special Conditions | Store in the dark (light-sensitive) | [3] |
Table 2: Example Dosing Calculation for a 5 mg/kg IP Injection in a 25g Mouse
| Parameter | Value |
| Mouse Weight | 25 g |
| Desired Dose | 5 mg/kg |
| Total Dose per Mouse | 0.125 mg |
| Stock Solution Concentration | 10 mg/mL in DMSO |
| Volume of Stock per Injection | 12.5 µL |
| Final DMSO Concentration | 5% |
| Total Injection Volume | 250 µL |
| Volume of Saline per Injection | 237.5 µL |
Mandatory Visualization
Caption: Experimental workflow for preparing and administering this compound.
Caption: Simplified signaling pathway of this compound via the estrogen receptor.
References
How to control for confounding variables in 2-Bromoestradiol studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for confounding variables in experiments involving 2-Bromoestradiol.
Frequently Asked Questions (FAQs)
Section 1: Compound Preparation and Handling
Q1: My this compound solution appears to have inconsistent potency. What could be the cause?
A1: Inconsistent potency often stems from issues with compound stability, solubility, or storage. This compound, like many steroid derivatives, can degrade if not handled properly.
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Solvent Choice: this compound is soluble in DMSO and methanol.[1] Ensure the compound is fully dissolved before making further dilutions.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions from a stock for each experiment. Do not store diluted aqueous solutions for extended periods.
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Purity: Always use a high-purity (≥98%) form of this compound.[1] Verify the purity from the supplier's certificate of analysis.
Q2: How can the solvent (e.g., DMSO) affect my experimental results?
A2: The vehicle used to dissolve this compound can be a significant confounding variable. High concentrations of DMSO can induce cellular stress, affect membrane permeability, and have off-target effects on gene expression.
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Control Group: Your vehicle control group must contain the exact same final concentration of the solvent (e.g., DMSO) as your experimental groups.[2]
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Concentration Limit: Keep the final DMSO concentration in your culture medium as low as possible, typically below 0.5%, and ideally below 0.1%.[2]
-
Solvent Screening: If you suspect solvent effects, consider testing the cellular response to a range of solvent concentrations alone.
Section 2: In Vitro Experimental Design
Q3: I am seeing high background estrogenic activity in my control cells. What is the source?
A3: This is a common and critical issue. Standard cell culture media and supplements can contain estrogenic compounds that activate estrogen receptors (ERs) and confound results.
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Phenol (B47542) Red: The pH indicator phenol red, present in many standard media formulations, is a known weak estrogen mimic.
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Serum: Fetal Bovine Serum (FBS) contains a variety of steroid hormones, including endogenous estrogens.
To eliminate these confounders, you must use phenol red-free medium and charcoal-dextran stripped FBS to remove steroid hormones.[3]
Q4: Why do protocols recommend starving ER-positive cells in steroid-free medium for several days before treatment?
A4: Cells need to be returned to a baseline, "naive" state, free from the influence of residual estrogens from the culture medium. The effects of steroid hormones on gene expression can persist for days.[3] A short starvation period (e.g., 24 hours) is often insufficient to clear these lingering effects, which can lead to inconsistent or masked results upon treatment with this compound. A period of 3 to 5 days is standard practice.[3]
Q5: My results with this compound are not reproducible between experiments. What cellular factors should I control for?
A5: Lack of reproducibility in cell-based assays can often be traced to inconsistent cell culture practices.
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Cell Line Authenticity: Regularly verify your cell line's identity using short tandem repeat (STR) profiling.
-
Mycoplasma Contamination: Routinely test for mycoplasma, as it can alter cellular metabolism and response to stimuli.
-
Passage Number: Use cells within a consistent and limited passage number range. High passage numbers can lead to phenotypic drift.
-
Cell Seeding Density: The initial number of cells plated can influence growth rates and the cellular response to treatment. Standardize your seeding density for all experiments.[4][5]
Q6: Could this compound have off-target effects that confound my results?
A6: Yes. While this compound is primarily known as an inhibitor of estrogen 2-hydroxylase, it's important to consider potential off-target effects.[1][6] Some bromoestrogens have been shown to non-specifically inhibit other enzymes, such as 16α-hydroxylase.[7] Additionally, some estrogenic compounds can signal through alternative receptors like the G protein-coupled estrogen receptor (GPER).[8][9] Consider using rescue experiments or specific inhibitors for other pathways if you suspect off-target activity.
Experimental Protocols and Workflows
Protocol 1: Preparation of this compound Stock and Working Solutions
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Calculate Mass: Determine the mass of this compound powder needed to create a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. (Molecular Weight: 351.28 g/mol ).
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Dissolution: Under sterile conditions, add the appropriate volume of DMSO to the vial of this compound. Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into small-volume, sterile, light-protecting microcentrifuge tubes. Store immediately at -20°C or below.
-
Working Solution Preparation: For each experiment, thaw a single aliquot of the stock solution. Dilute it in pre-warmed, phenol red-free culture medium containing charcoal-stripped FBS to the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatment groups, including the vehicle control.
Protocol 2: General Workflow for In Vitro Cell Treatment
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Cell Culture Preparation: Culture ER-positive cells (e.g., MCF-7) in standard medium.
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Steroid Starvation: When cells reach 70-80% confluency, switch them to phenol red-free medium supplemented with charcoal-dextran stripped FBS for 3-5 days.
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Seeding: Trypsinize and seed the cells into appropriate culture plates (e.g., 96-well for viability assays) at a predetermined, consistent density. Allow cells to adhere for 24 hours.
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Treatment: Remove the starvation medium and replace it with fresh starvation medium containing the desired concentrations of this compound or vehicle control (containing the same final DMSO concentration).
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Incubation: Incubate the cells for the specified experimental duration (e.g., 24, 48, or 72 hours).
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Assay: Perform the downstream assay (e.g., MTT viability assay, qRT-PCR for gene expression, Western blot for protein analysis).
Quantitative Data Summary
Table 1: Common Confounding Variables and Control Strategies in In Vitro Studies
| Confounding Variable | Potential Effect | Recommended Control Strategy |
| Phenol Red in Media | Weak estrogenic activity, high background | Use phenol red-free culture medium. |
| Steroids in Serum | Activates estrogen receptors, masks treatment effects | Use charcoal-dextran stripped FBS.[3] |
| Solvent (DMSO) | Cellular toxicity, off-target gene activation | Use a consistent, low final concentration (<0.5%) in all wells, including controls.[2] |
| Cell Passage Number | Phenotypic and genetic drift | Maintain a log; use cells within a defined passage range for all experiments. |
| Seeding Density | Altered proliferation rates and drug response | Optimize and standardize the number of cells seeded per well/plate.[4][5] |
| Incubation Time | Varies the observed biological effect | Perform time-course experiments to identify optimal treatment duration. |
Visualizations
Signaling and Metabolism
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comparative Analysis of the Effects of 17-Beta Estradiol on Proliferation, and Apoptosis in Hepatocellular Carcinoma Hep G2 and LCL-PI 11 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Tissue Culture Model of Estrogen-producing Primary Bovine Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cell Culture Model for Osteoclast Activation during Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
Stability testing protocol for 2-Bromoestradiol under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2-Bromoestradiol for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in the dark at 4°C.[1] It is supplied as an off-white solid and is known to be light-sensitive.[1] For maximum recovery, it is recommended to centrifuge the original vial before removing the cap.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in DMSO and Methanol (B129727).[1][2]
Q3: What are the primary safety precautions when handling this compound?
A3: this compound should be handled by qualified personnel trained in laboratory procedures.[1] It is recommended to use a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3] Measures should be taken to avoid dust formation.[3]
Q4: How does this compound exert its biological effects?
A4: this compound is a metabolite of 17β-Estradiol and functions as an inhibitor of androstenedione (B190577) aromatization, the process that converts androgens to estrogens.[1] It also acts as an agonistic ligand for the estrogen receptor in MCF-7 breast cancer cells.[1] Its mechanism of action involves binding to estrogen receptors, which can then regulate gene expression through both genomic and non-genomic signaling pathways.[4][5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions frequently. Store stock solutions in the dark at -20°C or -80°C for short-term and long-term storage, respectively. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Contamination of the compound. | Ensure proper handling techniques to prevent microbial or chemical cross-contamination.[3] Use sterile pipette tips and tubes. Do not use a vial if the stopper appears compromised.[3] | |
| Low solubility in aqueous buffers | Hydrophobic nature of steroid compounds. | Prepare a concentrated stock solution in an organic solvent like DMSO or methanol first. Then, dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | This could be due to exposure to light, elevated temperatures, or incompatible pH. Review the handling and storage procedures. Photodegradation and thermal degradation are known to occur for related estrogen compounds.[8][9][10][11] A stability-indicating HPLC method should be used to separate the parent compound from any degradants.[12] |
| Contamination. | The unknown peaks could be from contaminated solvents, glassware, or cross-contamination from other samples.[3] Analyze a blank (solvent only) to rule out solvent contamination. Ensure thorough cleaning of all equipment. |
Experimental Protocols
Proposed Stability Testing Protocol for this compound
This protocol is a general guideline based on industry standards for stability testing of active pharmaceutical ingredients.[9]
1. Stress Testing (Forced Degradation): To identify potential degradation products and pathways, subject this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.[8]
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
2. Long-Term and Accelerated Stability Study:
-
Prepare solutions of this compound in the desired experimental solvent (e.g., DMSO, methanol, or a specific cell culture medium).
-
Store aliquots of the solutions under the conditions specified in the table below.
-
At each time point, analyze the samples for purity and the presence of degradants using a validated stability-indicating HPLC method.
| Study | Storage Condition | Testing Time Points |
| Long-Term | 4°C ± 2°C | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 months |
Proposed Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating method for this compound, based on common methods for related estrogens.[12][13][14]
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any potential degradation products. A starting point could be 50% B, increasing to 95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for the stability testing of this compound.
References
- 1. usbio.net [usbio.net]
- 2. caymanchem.com [caymanchem.com]
- 3. pedtestaustralia.com [pedtestaustralia.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens | MDPI [mdpi.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method for Analysis of B-Estradiol on Primesep 200 Column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Bromoestradiol Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing their experimental protocols involving 2-Bromoestradiol. The information is presented in a clear question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (2-BrE2) is a synthetic, brominated derivative of 17β-estradiol. Its primary known mechanism of action is the inhibition of estrogen 2-hydroxylase, an enzyme involved in the metabolism of estrogens.[1][2] Additionally, this compound can act as a modulator of estrogen receptors (ERs), though its binding affinity is generally lower than that of estradiol (B170435).[3] It competitively inhibits estradiol 2- and 16 alpha-hydroxylase activities.[4]
Q2: What are the key considerations for handling and storing this compound?
A2: this compound is a synthetic steroid and should be handled with appropriate laboratory precautions. It is typically supplied as a solid. For storage, it is recommended to keep it in a tightly sealed container, protected from light, and at a low temperature, as specified by the manufacturer.
Q3: In which solvents can this compound be dissolved for in vitro experiments?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the culture medium. The final solvent concentration in the medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Cell-Based Assays
This guide addresses common issues that can lead to variability and unexpected outcomes in cell culture experiments using this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range and then narrow it down based on the initial results. |
| Degradation of this compound: The compound may be unstable in the cell culture medium over the course of the experiment. | Prepare fresh working solutions of this compound for each experiment. Consider the stability of the compound in your specific media and incubation conditions. | |
| Low Estrogen Receptor Expression: The cell line being used may not express sufficient levels of estrogen receptors for this compound to exert its effects. | Confirm the expression of ERα and ERβ in your cell line using techniques like qPCR or Western blotting. | |
| High cell death, even at low concentrations | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final solvent concentration in the cell culture medium is below the toxicity threshold for your cell line (typically less than 0.1%). Include a vehicle control (medium with solvent only) in your experiments. |
| Off-target effects: this compound may have cytotoxic effects unrelated to its intended mechanism of action at higher concentrations. | Carefully titrate the concentration of this compound to find a window where the desired biological effect is observed without significant cytotoxicity. | |
| High variability between replicate experiments | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can lead to inconsistent responses. | Standardize your cell culture protocol. Use cells within a consistent passage number range, seed cells at the same density for each experiment, and use the same batch of media and supplements. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound. | Ensure your pipettes are properly calibrated. Use appropriate pipetting techniques to ensure accuracy and precision. |
Guide 2: Challenges in Synthesis and Purification of this compound
This guide provides insights into potential issues during the chemical synthesis and subsequent purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound during synthesis | Suboptimal Reaction Conditions: The reaction temperature, time, or choice of solvent may not be ideal. | Systematically optimize the reaction conditions. This could involve trying different solvents, adjusting the reaction temperature, and monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC). |
| Impure Starting Materials: The purity of the starting estradiol can significantly impact the reaction efficiency. | Ensure the starting materials are of high purity. If necessary, purify the starting materials before use. | |
| Difficulty in purifying this compound | Presence of Isomers: The synthesis may produce a mixture of this compound and 4-Bromoestradiol, which can be difficult to separate. | Employ high-performance liquid chromatography (HPLC) or other advanced chromatographic techniques for efficient separation of the isomers. |
| Co-eluting Impurities: Other byproducts of the reaction may have similar chromatographic properties to this compound. | Optimize the mobile phase and stationary phase of your chromatography system to improve the resolution between this compound and any impurities. |
Experimental Protocols
Protocol 1: General Procedure for Treating MCF-7 Cells with this compound
This protocol provides a general guideline for treating the estrogen-responsive breast cancer cell line MCF-7 with this compound. This protocol may need to be optimized for other cell lines.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free DMEM
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
DMSO (or other suitable solvent)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Culture: Maintain MCF-7 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Hormone Deprivation: For experiments investigating estrogenic effects, switch the cells to phenol red-free DMEM supplemented with CS-FBS for at least 48-72 hours prior to treatment to reduce the influence of endogenous estrogens.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve 3.51 mg of this compound (MW: 351.28 g/mol ) in 1 mL of DMSO to get a 10 mM stock solution. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Trypsinize the cells and seed them into appropriate cell culture plates at a predetermined density. Allow the cells to attach and grow for 24 hours.
-
Treatment: On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in phenol red-free DMEM with CS-FBS to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Downstream Analysis: After the incubation period, proceed with the desired downstream analysis, such as cell proliferation assays (e.g., MTT, BrdU), gene expression analysis (e.g., qPCR), or protein analysis (e.g., Western blotting).
Quantitative Data
Optimizing experimental parameters is crucial for obtaining reliable and reproducible results. The following table provides a hypothetical framework for a design of experiments (DoE) approach to optimize this compound concentration and incubation time for a cell proliferation assay.
Table 1: Design of Experiments for Optimizing this compound Treatment
| Run | This compound Concentration (nM) | Incubation Time (hours) | Cell Proliferation (% of Control) |
| 1 | 1 | 24 | Experimental Data |
| 2 | 10 | 24 | Experimental Data |
| 3 | 100 | 24 | Experimental Data |
| 4 | 1 | 48 | Experimental Data |
| 5 | 10 | 48 | Experimental Data |
| 6 | 100 | 48 | Experimental Data |
| 7 | 1 | 72 | Experimental Data |
| 8 | 10 | 72 | Experimental Data |
| 9 | 100 | 72 | Experimental Data |
Note: This table is a template. Researchers should fill in the "Cell Proliferation" column with their own experimental data to determine the optimal conditions.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are primarily mediated through its interaction with estrogen receptors, which can trigger both genomic and non-genomic signaling pathways.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound.
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for comparing the effects of this compound and Estradiol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Steroidal affinity labels of the estrogen receptor. 2. 17 alpha-[(Haloacetamido)alkyl]estradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
Validation & Comparative
Comparative Analysis of 2-Bromoestradiol and 4-Bromoestradiol as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Bromoestradiol and 4-Bromoestradiol, focusing on their inhibitory effects on key enzymes in steroid metabolism. The information presented is collated from preclinical research to assist in the evaluation of these compounds as potential therapeutic agents or research tools.
Overview of Enzyme Inhibition Profiles
This compound and 4-Bromoestradiol, as analogs of estradiol (B170435), have been investigated for their ability to inhibit enzymes involved in estrogen synthesis and metabolism. Their primary targets include Estradiol Hydroxylases (cytochrome P450 enzymes), Steroid Sulfatase (STS), and Aromatase (CYP19A1). The position of the bromine atom on the estrogen A-ring significantly influences the inhibitory potency and selectivity for these enzymes.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the inhibition of key enzymes by this compound and 4-Bromoestradiol. It is important to note that direct comparative studies under identical conditions are limited, and some data points are inferred from studies on closely related analogs.
| Target Enzyme | This compound | 4-Bromoestradiol | Key Findings |
| Estradiol 2-Hydroxylase | Ki ≈ 1.6 - 3.7 µM (Competitive)[1] | Poor inhibitor; shows non-classical kinetics[1] | This compound is a potent competitive inhibitor.[2] In contrast, 4-haloestrogens do not exhibit standard competitive inhibition patterns, suggesting 4-Bromoestradiol is not an effective inhibitor for this enzyme.[1] |
| Estradiol 16α-Hydroxylase | Potent Competitive Inhibitor | Data not available (4-Bromoestrone is a competitive inhibitor) | This compound is reported to be the most potent inhibitor among 2- and 4-bromo steroids for both 2- and 16α-hydroxylases.[2] While data for 4-Bromoestradiol is unavailable, 4-Bromoestrone acts as a competitive inhibitor of this enzyme.[2] |
| Steroid Sulfatase (STS) | Likely a Weak Inhibitor | Potentially a Moderate Reversible Inhibitor | Direct quantitative data is lacking. However, introducing a bromo group at the C2 position of other inhibitors has been shown to decrease binding affinity for STS.[3] Conversely, small electron-withdrawing groups at the C4 position can yield potent reversible inhibitors, suggesting 4-Bromoestradiol may be a more effective STS inhibitor than its 2-bromo isomer.[3] |
| Aromatase (CYP19A1) | Weak Competitive Inhibitor | Weak Competitive Inhibitor | Estradiol analogs are generally weaker aromatase inhibitors than their estrone (B1671321) counterparts. Both compounds are expected to be modest, competitive inhibitors, but specific quantitative data for a direct comparison is not readily available in the literature. |
Signaling Pathways and Experimental Workflow
The diagram below illustrates the key enzymatic steps in the formation of active estrogens from their precursors. The points of inhibition by compounds targeting Steroid Sulfatase, Aromatase, and Estradiol Hydroxylases are indicated.
Caption: Steroidogenesis pathway showing key enzymes and points of action.
The following diagram outlines a typical workflow for determining the inhibitory potential of a compound against a target enzyme like Steroid Sulfatase using a radiochemical method.
Caption: General workflow for a radiochemical enzyme inhibition assay.
Detailed Experimental Protocols
Below are generalized protocols for assays used to determine the inhibitory activity of compounds against the target enzymes. These should be optimized for specific laboratory conditions.
This assay measures the conversion of radiolabeled estradiol to its hydroxylated metabolites.
-
Enzyme Source: Male rat liver microsomes.
-
Substrate: [2-³H]-Estradiol or [4-¹⁴C]-Estradiol.
-
Buffer: Tris-HCl or potassium phosphate (B84403) buffer (pH 7.4).
-
Cofactor: NADPH or an NADPH-generating system.
-
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or 4-Bromoestradiol) in DMSO. The final DMSO concentration in the assay should be ≤0.5%.
-
In a reaction tube, add buffer, the microsomal enzyme preparation, and the inhibitor solution (or DMSO for control).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the radiolabeled estradiol substrate and the NADPH generating system.
-
Incubate at 37°C for 15-30 minutes, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., ethyl acetate).
-
Extract the steroids, evaporate the solvent, and resuspend the residue.
-
Separate the substrate and hydroxylated products using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quantify the radioactivity in the product spots/fractions using a scintillation counter or radiometric detector.
-
Calculate the percent inhibition relative to the control and determine the Ki value using appropriate kinetic models (e.g., Dixon or Cheng-Prusoff equations).[1]
-
This protocol determines STS activity by measuring the hydrolysis of radiolabeled estrone sulfate.
-
Enzyme Source: Human placental microsomes or lysates from STS-expressing cells (e.g., JEG-3).[4]
-
Substrate: [6,7-³H]-Estrone-3-sulfate (E1S).
-
Buffer: Tris-HCl buffer (pH 7.4).
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add buffer, inhibitor solution, and the enzyme preparation.
-
Pre-incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme interaction.
-
Start the reaction by adding the [³H]-E1S substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding an equal volume of toluene (B28343). Toluene extracts the hydrolyzed, non-polar product ([³H]-Estrone) while the unreacted polar substrate remains in the aqueous phase.
-
Vortex the plate to ensure thorough extraction, then centrifuge to separate the layers.
-
Transfer a known volume of the upper toluene layer to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value from the dose-response curve.
-
This assay measures aromatase activity via the tritiated water-release method.
-
Enzyme Source: Human placental microsomes or recombinant human aromatase (CYP19A1).
-
Substrate: [1β-³H]-Androstenedione.
-
Buffer: Potassium phosphate buffer (pH 7.4) containing necessary cofactors.
-
Cofactor: NADPH.
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
Combine buffer, enzyme, and inhibitor in reaction tubes and pre-incubate at 37°C.
-
Initiate the reaction by adding [1β-³H]-Androstenedione and NADPH.
-
Incubate for a specified time (e.g., 20-30 minutes) at 37°C.
-
Terminate the reaction by adding chloroform.
-
Add a suspension of dextran-coated charcoal to the aqueous layer to adsorb unreacted steroid substrate.
-
Centrifuge the samples to pellet the charcoal.
-
The aromatization reaction releases the ³H from the steroid into the water (³H₂O).
-
Transfer an aliquot of the aqueous supernatant to a scintillation vial and count the radioactivity.
-
Calculate the percent inhibition and determine IC50 or Ki values.[5]
-
Summary and Conclusion
The available evidence strongly suggests a clear differentiation in the enzyme inhibition profiles of this compound and 4-Bromoestradiol.
-
This compound is a potent, competitive inhibitor of estradiol 2- and 16α-hydroxylases .[2] Its utility as a research tool lies in its ability to specifically block these pathways of estrogen metabolism. It appears to be a weak inhibitor of Steroid Sulfatase.
-
4-Bromoestradiol is a poor inhibitor of estradiol 2-hydroxylase.[1] However, based on structure-activity relationships of related compounds, it has the potential to be a reversible inhibitor of Steroid Sulfatase .[3] This suggests a distinct therapeutic or research application compared to its 2-bromo isomer.
For both compounds, the inhibitory activity against Aromatase is likely modest.
Further studies performing direct, side-by-side comparisons are necessary to definitively quantify the inhibitory potencies (IC50 and Ki values) for Steroid Sulfatase and Aromatase to fully elucidate their pharmacological profiles.
References
- 1. Kinetics of inhibition of estrogen 2-hydroxylase by various haloestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of steroid sulfatase with 4-substituted estrone and estradiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive product inhibition of aromatase by natural estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Bromoestradiol and 17β-Estradiol for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-Bromoestradiol and the endogenous estrogen, 17β-estradiol. The following sections will delve into their physicochemical properties, receptor binding affinities, pharmacokinetic profiles, and known signaling pathways, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Physicochemical Properties
A fundamental comparison of the physicochemical properties of this compound and 17β-estradiol is presented in Table 1. This data is essential for understanding their solubility, stability, and formulation characteristics.
| Property | This compound | 17β-Estradiol |
| Chemical Formula | C₁₈H₂₃BrO₂[1] | C₁₈H₂₄O₂ |
| Molecular Weight | 351.28 g/mol [1] | 272.38 g/mol |
| Melting Point | 197-199°C[1] | 178-179°C |
| Solubility | Soluble in DMSO and Methanol.[1][2] | Practically insoluble in water; soluble in acetone, sparingly in ethanol, and slightly in methylene (B1212753) chloride. |
| Appearance | Off-white solid[1] | White to off-white crystalline powder |
Receptor Binding Affinity and Biological Activity
17β-Estradiol is the principal and most potent endogenous estrogen, acting as an agonist for both ERα and ERβ. Its binding initiates a cascade of genomic and non-genomic signaling events. The dissociation constants (Kd) for 17β-estradiol binding to ERα and ERβ are in the low nanomolar to picomolar range, indicating very high affinity.
This compound is described as an agonistic ligand for the estrogen receptor in MCF-7 breast cancer cells[1]. It is also known to be an inhibitor of androstenedione (B190577) aromatization, the enzyme responsible for converting androgens to estrogens, and an inhibitor of estrogen 2-hydroxylase[1][2].
Table 2: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kd) | Relative Binding Affinity (RBA) (%) |
| 17β-Estradiol | ERα | ~0.06-0.2 nM | 100 |
| ERβ | ~0.13-0.5 nM | 100 | |
| This compound | ERα | Data not available | Data not available |
| ERβ | Data not available | Data not available |
Pharmacokinetic Profiles
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its development as a therapeutic agent. While extensive data is available for 17β-estradiol, the pharmacokinetic profile of this compound has not been extensively reported.
17β-Estradiol has variable pharmacokinetics depending on the route of administration. Oral administration leads to a significant first-pass metabolism in the liver, resulting in low bioavailability (around 5%) and a high conversion to estrone[3]. Transdermal, vaginal, and injectable routes bypass this first-pass effect, leading to higher bioavailability and a more favorable estradiol-to-estrone ratio. 17β-estradiol is highly protein-bound in the plasma, primarily to sex hormone-binding globulin (SHBG) and albumin[3]. Its metabolism mainly occurs in the liver through hydroxylation, and its metabolites are excreted in the urine.
This compound : Specific pharmacokinetic data such as bioavailability, plasma half-life, and excretion routes for this compound are not well-documented in publicly available literature. Studies on a related compound, 2,4-dibromo-17β-estradiol, in rats have shown that it is almost entirely oxidized to 2,4-dibromo-estrone and primarily excreted in the bile as a glucuronide conjugate[4]. This suggests that halogenation at the A-ring can significantly influence the metabolic pathway of estradiol (B170435) derivatives.
Table 3: Pharmacokinetic Parameters of 17β-Estradiol (Oral Administration)
| Parameter | Value |
| Bioavailability | ~5%[3] |
| Protein Binding | >95% |
| Metabolism | Hepatic (extensive first-pass) |
| Elimination Half-life | 1-2 hours (initial phase) |
| Excretion | Primarily renal |
Signaling Pathways
17β-estradiol exerts its physiological effects through two main signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.
-
Genomic Pathway: In this pathway, 17β-estradiol diffuses into the cell and binds to ERα or ERβ in the cytoplasm or nucleus. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process typically occurs over hours to days.
-
Non-genomic Pathway: 17β-estradiol can also initiate rapid signaling events that do not require gene transcription. These effects are mediated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm. Activation of these receptors leads to the rapid activation of various protein kinase cascades, including the MAPK/ERK and PI3K/Akt pathways, influencing cellular processes like proliferation and survival within seconds to minutes.
As an estrogen receptor agonist, This compound is presumed to activate these same signaling pathways, although the specific downstream effects and their magnitude compared to 17β-estradiol have not been fully elucidated.
Caption: Signaling pathways of 17β-Estradiol.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This protocol is a standard method to determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-17β-estradiol.
1. Materials:
- Estrogen receptor preparation (e.g., from uterine cytosol or recombinant protein)
- [³H]-17β-estradiol (radiolabeled ligand)
- Unlabeled 17β-estradiol (reference competitor)
- Test compound (e.g., this compound)
- Assay buffer (e.g., Tris-HCl buffer with additives)
- Hydroxylapatite slurry or charcoal-dextran suspension (for separation of bound and free ligand)
- Scintillation vials and scintillation cocktail
2. Procedure:
- Incubation: A constant concentration of estrogen receptor and [³H]-17β-estradiol are incubated with increasing concentrations of the unlabeled competitor (either 17β-estradiol or the test compound) in the assay buffer. A tube with only the radiolabeled ligand and receptor serves as the total binding control, and a tube with an excess of unlabeled 17β-estradiol is used to determine non-specific binding.
- Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
- Separation: The receptor-bound radiolabeled ligand is separated from the free radiolabeled ligand using either hydroxylapatite or charcoal-dextran.
- Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
3. Data Analysis:
- The percentage of specific binding of [³H]-17β-estradiol is plotted against the logarithm of the competitor concentration.
- A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined.
- The relative binding affinity (RBA) of the test compound is calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100
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Caption: Workflow for a competitive binding assay.
Pharmacokinetic Analysis in Rodents
This protocol outlines a general procedure for determining the basic pharmacokinetic parameters of a test compound in a rodent model.
1. Animal Model:
- Select a suitable rodent model (e.g., Sprague-Dawley rats).
- House the animals under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.
2. Dosing and Sampling:
- Administer the test compound (e.g., this compound or 17β-estradiol) via a specific route (e.g., oral gavage, intravenous injection).
- Collect blood samples at predetermined time points post-dosing from a suitable site (e.g., tail vein, retro-orbital sinus).
- Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
3. Bioanalytical Method:
- Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound and its major metabolites in the plasma or serum samples.
4. Pharmacokinetic Analysis:
- Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
- Maximum plasma concentration (Cmax)
- Time to reach maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t½)
- Clearance (CL)
- Volume of distribution (Vd)
- For oral administration, calculate the absolute bioavailability (F) by comparing the AUC after oral administration to the AUC after intravenous administration.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and 17β-estradiol. While 17β-estradiol is a well-understood endogenous hormone with a vast body of research supporting its physicochemical properties, receptor binding, pharmacokinetics, and signaling, significant data gaps exist for this compound.
This compound is qualitatively described as an estrogen receptor agonist and an inhibitor of key enzymes in estrogen metabolism. However, the lack of quantitative data on its receptor binding affinity and a detailed pharmacokinetic profile limits a direct and comprehensive comparison with 17β-estradiol. Further research is required to elucidate these critical parameters to fully understand the pharmacological potential of this compound. The provided experimental protocols offer a framework for conducting such investigations. This guide serves as a foundational document for researchers and drug development professionals, summarizing the available information and identifying key areas for future research.
References
- 1. usbio.net [usbio.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of 2,4-dibromo [6,7-3H]17 beta-oestradiol in the rat: ring-A dibromination blocks male-specific 15 alpha-hydroxylation and catechol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Inhibitory Effect of 2-Bromoestradiol on Estrogen 2-Hydroxylase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Bromoestradiol and other known inhibitors of estrogen 2-hydroxylase, an enzyme crucial in estrogen metabolism. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in designing and executing studies to validate the inhibitory effects of novel compounds on this key enzymatic target.
Inhibitor Performance: A Comparative Analysis
This compound has been identified as a potent competitive inhibitor of estrogen 2-hydroxylase.[1] Its efficacy is compared with other known inhibitors in the table below. This quantitative data allows for a direct comparison of the inhibitory potential of these compounds.
| Inhibitor | Type of Inhibition | Potency (Ki / IC50) | Source Organism for Enzyme |
| This compound | Competitive | Potent (Ki/Km ratio: 0.28-0.48 for 2-hydroxylation) | Rat (liver microsomes) |
| 4-Hydroxyandrostenedione | Competitive | IC50: 98 µM, Ki: 72 µM | Rat (liver microsomes) |
| Ketoconazole | Non-competitive | IC50: 2.2 µM, Ki: 2.6 µM | Rat (liver microsomes) |
| CGS 16949A | Non-competitive | IC50: 110 µM, Ki: 114 µM | Rat (liver microsomes) |
| Aminoglutethimide | Non-competitive | IC50: 908 µM, Ki: 958 µM | Rat (liver microsomes) |
| 2-Haloestrogens | Competitive | Apparent Ki: 1.6 to 3.7 µM | Rat (liver microsomes) |
| Primaquine | Non-competitive | IC50: 75 µM | Rat (liver microsomes) |
| Diethylstilbestrol (DES) | - | IC50: 100 µM | Rat (liver microsomes) |
| Estradiol (B170435) (E2) | Competitive | IC50: 100 µM | Rat (liver microsomes) |
Experimental Protocols
Accurate validation of estrogen 2-hydroxylase inhibition requires robust experimental design. Below are detailed protocols for both radiotracer-based and non-radiometric assays.
Protocol 1: Radiotracer-Based Inhibition Assay using Rat Liver Microsomes
This method quantifies the conversion of a radiolabeled estradiol substrate to its 2-hydroxylated product.
Materials:
-
Male rat liver microsomes
-
[4-¹⁴C]estradiol or [2-³H]estradiol (substrate)
-
This compound or other test inhibitors
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Scintillation fluid and counter
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Microsome Preparation: Prepare rat liver microsomes from male Sprague-Dawley rats according to standard laboratory procedures. Determine the protein concentration of the microsomal preparation.
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for 15 minutes. Ensure that the reaction stays within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile (B52724) containing an internal standard.
-
Extraction: Extract the steroids from the aqueous phase using an organic solvent like ethyl acetate (B1210297).
-
Separation and Quantification:
-
For [4-¹⁴C]estradiol: Separate the parent substrate from the [4-¹⁴C]2-hydroxyestradiol product using TLC or HPLC. Quantify the radioactivity in the product spot/peak using a scintillation counter.
-
For [2-³H]estradiol: Measure the release of ³H₂O into the aqueous phase, which is proportional to the 2-hydroxylase activity.
-
-
Data Analysis: Calculate the rate of product formation and determine the inhibitory effect of the compound. Calculate IC50 values and, for competitive inhibitors, the Ki value using Lineweaver-Burk or other kinetic plots.
Protocol 2: Non-Radiometric HPLC-Based Inhibition Assay
This method utilizes HPLC with electrochemical detection to measure the formation of 2-hydroxyestradiol (B1664083).
Materials:
-
Mouse liver microsomes (or other sources)
-
Estradiol (substrate)
-
This compound or other test inhibitors
-
NADPH
-
Perchloric acid
-
Alumina (B75360) for extraction
-
HPLC system with an electrochemical detector
-
C18 reversed-phase column
Procedure:
-
Incubation: Perform the enzymatic incubation as described in Protocol 1, using non-radiolabeled estradiol as the substrate.
-
Termination and Extraction: Terminate the reaction with perchloric acid. Perform a liquid-solid extraction of the catechol estrogens using alumina.
-
Elution: Elute the catechol estrogens from the alumina with a dilute acid.
-
HPLC Analysis:
-
Inject the eluate into the HPLC system.
-
Separate the metabolites on a C18 reversed-phase column using an isocratic mobile phase (e.g., 0.05M sodium acetate in methanol/water/acetic acid).
-
Detect and quantify 2-hydroxyestradiol using an electrochemical detector.
-
-
Data Analysis: Determine the rate of 2-hydroxyestradiol formation and calculate the inhibitory potency of the test compound as described in Protocol 1.
Visualizing the Molecular Interactions
To better understand the context of estrogen 2-hydroxylase inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Estrogen Metabolism via 2-Hydroxylation and its Inhibition.
Caption: Workflow for Estrogen 2-Hydroxylase Inhibition Assay.
References
- 1. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of rat liver microsomal estrogen 2-hydroxylase. Evidence for sex differences at initial velocity conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of inhibition of estrogen 2-hydroxylase by various haloestrogens [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to 2-Bromoestradiol Cross-reactivity in Estradiol Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of estradiol (B170435) is paramount. However, the introduction of structurally similar compounds, such as the synthetic estrogen derivative 2-Bromoestradiol, presents a significant challenge to the specificity of widely-used estradiol immunoassays. This guide provides a comparative analysis of potential cross-reactivity, supported by available experimental data for related compounds, and outlines the methodologies required to validate assay performance.
Understanding the Molecular Basis for Cross-Reactivity
This compound shares the core steroid nucleus and the critical phenolic A-ring of estradiol, which are key epitopes for antibody recognition in many immunoassays. The addition of a bromine atom alters the electronic and steric properties of the molecule, but may not be sufficient to prevent binding to antibodies raised against estradiol. This structural similarity underscores the necessity for empirical validation of any estradiol immunoassay intended for use in the presence of this compound.
Performance of Estradiol Immunoassays with Common Cross-Reactants
To contextualize the potential interference from this compound, it is instructive to examine the cross-reactivity of common estradiol metabolites and related estrogens in various commercially available immunoassays. The following table summarizes reported cross-reactivity data, highlighting the variability in assay specificity.
| Immunoassay Kit | Cross-Reactant | Reported Cross-Reactivity (%) | Reference |
| NEW LP-E2-N (Sheep Monoclonal) | Estrone | 0.26 | [1][2] |
| Estradiol-3-sulfate | 0.14 | [1][2] | |
| 17α-ethynylestradiol | 0.02 | [1][2] | |
| Estriol (B74026) | <0.001 | [1][2] | |
| Roche Elecsys Estradiol II | Estrone | 0.54 | [3] |
| Estriol | Very Weak (0.05-0.49) | [3] | |
| Ethinyl estradiol | Very Weak (0.05-0.49) | [3] | |
| Light-Initiated Chemiluminescent Assay (LICA) | Estriol | 1.9 - 10.6 | [4] |
| Ethinyl-estradiol | 1.9 - 10.6 | [4] | |
| Testosterone | 1.9 - 10.6 | [4] |
This table is illustrative and not exhaustive. Researchers should always consult the manufacturer's package insert for the most up-to-date information on their specific assay.
Alternative Methodologies for Enhanced Specificity
Given the inherent limitations of immunoassays in distinguishing between structurally similar steroids, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for estradiol quantification.[5] This technique offers superior specificity and accuracy, particularly at the low concentrations of estradiol found in certain physiological and experimental contexts. When a high degree of certainty is required, and in the presence of potential cross-reactants like this compound, LC-MS/MS should be the method of choice.
Experimental Protocols
Determining Cross-Reactivity in a Competitive Estradiol Immunoassay
This protocol outlines a generalized procedure to determine the percent cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA) for estradiol.
1. Principle:
In a competitive immunoassay, unlabeled antigen in a sample (or a standard) competes with a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites. The amount of signal generated by the enzyme is inversely proportional to the concentration of unlabeled antigen in the sample. Cross-reactivity is assessed by determining the concentration of the test compound (this compound) required to displace 50% of the labeled estradiol, and comparing it to the concentration of estradiol required for the same level of displacement.
2. Materials:
-
Estradiol immunoassay kit (including antibody-coated plates, enzyme-conjugated estradiol, substrate, and wash buffers)
-
Estradiol standard solutions of known concentrations
-
This compound of high purity
-
Assay buffer
-
Microplate reader
3. Procedure:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the estradiol standard in assay buffer to create a standard curve (e.g., 0, 10, 50, 100, 500, 1000 pg/mL).
-
Prepare a separate serial dilution of this compound in assay buffer across a broad concentration range (e.g., 10, 100, 1000, 10000, 100000 pg/mL).
-
-
Assay Performance:
-
Add a fixed volume of the enzyme-conjugated estradiol to all wells as per the kit instructions.
-
Add the prepared estradiol standards and this compound dilutions to their respective wells.
-
Incubate the plate according to the manufacturer's protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for the recommended time to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
4. Data Analysis:
-
Plot Standard Curves: Plot the absorbance values against the log of the concentration for both the estradiol standard and the this compound dilutions.
-
Determine IC50 Values: From the resulting sigmoidal curves, determine the concentration of estradiol that produces 50% inhibition of the maximum signal (IC50 of estradiol). Similarly, determine the IC50 for this compound.
-
Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:
% Cross-Reactivity = (IC50 of Estradiol / IC50 of this compound) x 100
Visualizing Key Pathways and Workflows
To further aid in the understanding of the biological context and experimental procedures, the following diagrams are provided.
Caption: Estradiol Signaling Pathways
Caption: Competitive Immunoassay Workflow
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. [Cross-reactivity evaluation of improved estradiol (E2) assay reagent based on chemiluminescent enzyme immunoassay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of estradiol by competitive light‐initiated chemiluminescent assay using estriol as competitive antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
A Comparative Guide to the Efficacy of 2-Bromoestradiol and 2-Methoxyestradiol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two estradiol (B170435) derivatives, 2-Bromoestradiol and 2-Methoxyestradiol (B1684026) (2-ME2), in the context of cancer research. While 2-Methoxyestradiol is a well-studied endogenous metabolite with established anti-cancer properties, data on the direct anti-cancer efficacy of this compound is limited. This comparison, therefore, focuses on their distinct mechanisms of action and the available experimental data to inform future research and drug development efforts.
Executive Summary
2-Methoxyestradiol (2-ME2) is an endogenous metabolite of estradiol that has demonstrated potent anti-proliferative, pro-apoptotic, and anti-angiogenic activities across a wide range of cancer cell lines and in preclinical models. Its mechanism of action is largely independent of estrogen receptors (ER), making it a candidate for a broad spectrum of cancers.[1][2]
In contrast, this compound is primarily characterized as an inhibitor of estrogen 2-hydroxylase (CYP1A1/CYP1B1), the enzyme responsible for the conversion of estradiol to 2-hydroxyestradiol (B1664083), the precursor of 2-ME2.[3][4][5] This inhibitory action suggests that this compound's primary role is the modulation of estrogen metabolism. There is a notable lack of direct evidence in the public domain demonstrating its anti-cancer efficacy. One study has described it as an agonistic ligand for the estrogen receptor in MCF-7 breast cancer cells, which could imply a proliferative effect in ER-positive cancers.
This guide will first detail the extensive evidence supporting the anti-cancer efficacy of 2-Methoxyestradiol and then discuss the known biochemical functions of this compound and their potential implications in cancer biology.
2-Methoxyestradiol (2-ME2): A Multi-Targeted Anti-Cancer Agent
2-ME2 is a promising anti-cancer agent that has been evaluated in numerous preclinical studies and clinical trials.[6][7] Its efficacy stems from its ability to target multiple key pathways involved in tumor growth and progression.
Anti-Proliferative and Pro-Apoptotic Activity
2-ME2 inhibits the proliferation of a wide array of cancer cell lines, including those of the breast, prostate, osteosarcoma, and cervix, with IC50 values typically in the low micromolar range.[6][8][9][10] This anti-proliferative effect is often accompanied by the induction of apoptosis (programmed cell death).[11][12][13] Mechanistically, 2-ME2 disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of apoptotic pathways.[14][15]
Anti-Angiogenic Effects
A crucial aspect of 2-ME2's anti-cancer activity is its ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] 2-ME2 has been shown to inhibit the proliferation and migration of endothelial cells, key events in angiogenesis.[16][17]
Table 1: Summary of In Vitro Efficacy of 2-Methoxyestradiol (2-ME2) on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Observed Effects |
| MCF-7 | Breast (ER+) | 0.18 - 6.79 | Inhibition of proliferation, Apoptosis, G2/M arrest |
| MDA-MB-231 | Breast (ER-) | ~1-5 | Inhibition of proliferation, G2/M arrest |
| LNCaP | Prostate | ~1-5 | Inhibition of proliferation, Apoptosis |
| PC-3 | Prostate | ~1-5 | Inhibition of proliferation, Apoptosis |
| MG-63 | Osteosarcoma | ~2-10 | Inhibition of proliferation, Apoptosis, G2/M arrest |
| HeLa | Cervical | ~1-5 | Inhibition of proliferation, Apoptosis |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
This compound: A Modulator of Estrogen Metabolism
The available scientific literature on this compound primarily focuses on its role as an inhibitor of estrogen 2-hydroxylase.[3][4][5] This enzyme is critical for the synthesis of 2-hydroxyestradiol, the immediate precursor to 2-methoxyestradiol.
Mechanism of Action and Potential Implications
By inhibiting estrogen 2-hydroxylase, this compound would be expected to decrease the endogenous production of 2-hydroxyestradiol and, consequently, 2-methoxyestradiol. Given the established anti-cancer properties of 2-ME2, this inhibition could potentially have a pro-tumorigenic effect by reducing the levels of a natural anti-cancer metabolite.
Furthermore, some evidence suggests that this compound can act as an agonist at the estrogen receptor in MCF-7 cells. In ER-positive breast cancers, estrogen receptor activation is a key driver of proliferation.[18] Therefore, in these cancers, this compound could potentially stimulate tumor growth.
There is a critical lack of published data on the direct cytotoxic, anti-proliferative, or anti-angiogenic effects of this compound on cancer cells. Without such experimental evidence, a direct comparison of its efficacy to that of 2-methoxyestradiol is not possible.
Signaling Pathways and Experimental Workflows
2-Methoxyestradiol Signaling Pathway
Caption: Simplified signaling pathway of 2-Methoxyestradiol (2-ME2).
Experimental Workflow for Efficacy Comparison
Caption: General experimental workflow for comparing the in vitro and in vivo efficacy of test compounds.
Detailed Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or 2-Methoxyestradiol. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Endothelial Cell Tube Formation Assay
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Suspension: Prepare a suspension of endothelial cells (e.g., HUVECs) in a medium containing the test compounds (this compound or 2-Methoxyestradiol) or appropriate controls.
-
Seeding: Seed the endothelial cell suspension onto the solidified matrix.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Based on the currently available scientific literature, 2-Methoxyestradiol is a well-characterized anti-cancer agent with proven efficacy in vitro and in vivo. Its multi-targeted approach, involving the disruption of microtubules, induction of apoptosis, and inhibition of angiogenesis, makes it a compound of significant interest for cancer therapy.
In stark contrast, the role of this compound in cancer is not well-defined. Its primary known function as an inhibitor of estrogen 2-hydroxylase suggests an indirect mechanism that could potentially decrease the levels of the anti-cancer metabolite 2-ME2. Furthermore, its potential as an estrogen receptor agonist raises concerns about its suitability for use in ER-positive cancers.
Recommendation for Future Research: To provide a definitive comparison of the efficacy of this compound and 2-Methoxyestradiol, further research is imperative. Direct experimental evaluation of this compound's effects on cancer cell proliferation, apoptosis, and angiogenesis using the standardized protocols outlined in this guide is essential. Such studies will clarify whether this compound possesses any direct anti-cancer properties or if its primary role is limited to the modulation of estrogen metabolism, which may have complex and context-dependent effects on cancer progression.
References
- 1. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of estrogen 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vivo antitumor evaluation of 2-methoxyestradiol 3-phosphate, 17-phosphate, and 3,17-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Apoptosis of MCF-7 Breast Cancer Cells by 2-Methoxyestradiol and Bis(ethyl)norspermine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic and anti-proliferative effects of 17beta-estradiol and 17beta-estradiol-like compounds in the Hep3B cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrogen regulation of apoptosis: how can one hormone stimulate and inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen induces apoptosis in estrogen deprivation-resistant breast cancer through stress responses as identified by global gene expression across time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of MDA-MB-231 cell cycle progression and cell proliferation by C-2-substituted oestradiol mono- and bis-3-O-sulphamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Estradiol induces endothelial cell migration and proliferation through estrogen receptor-enhanced RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mitogenic effect of 17beta-estradiol on in vitro endothelial cell proliferation and on in vivo reendothelialization are both dependent on vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Purity of Synthesized 2-Bromoestradiol
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques to confirm the purity of 2-Bromoestradiol, a brominated derivative of estradiol. We present experimental data and detailed protocols to assist in the rigorous assessment of this compound's purity.
Core Physicochemical Properties of this compound
A foundational step in purity confirmation is to compare the physical properties of the synthesized compound with established values.
| Property | Expected Value |
| Molecular Formula | C₁₈H₂₃BrO₂ |
| Molecular Weight | 351.28 g/mol [1][2] |
| CAS Number | 15833-07-5[1][2] |
| Melting Point | 197-199°C[1] |
| Solubility | Soluble in DMSO and Methanol[1] |
Primary Methods for Purity and Structural Confirmation
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is essential for unequivocally confirming the purity and identity of synthesized this compound.
Chromatographic Techniques: A Comparative Look
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are fundamental for assessing the number of components in the synthesized product and quantifying the purity.
| Technique | Principle | Key Performance Indicators | Comparison with Alternatives |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | High resolution and sensitivity, quantitative purity determination. | More quantitative and reproducible than TLC. |
| TLC | Separation on a thin layer of adsorbent material. | Rapid, cost-effective screening for impurities. | Less precise and sensitive than HPLC.[1] |
Spectroscopic Techniques for Structural Elucidation
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the molecular weight and elucidating the precise chemical structure of the synthesized compound.
| Technique | Principle | Key Performance Indicators | Comparison with Alternatives |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Confirms molecular weight and isotopic distribution. | Provides molecular weight information not available from NMR. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed information about the molecular structure and connectivity of atoms. | Unparalleled for detailed structural elucidation. |
| Elemental Analysis | Determines the elemental composition of a sample. | Confirms the empirical formula. | Provides direct evidence of elemental composition, complementing MS and NMR data. |
Experimental Protocols and Data
Below are detailed protocols for the key analytical techniques used to confirm the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Protocol: A reverse-phase HPLC method can be employed to determine the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used. A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase or a suitable solvent like methanol (B129727).
Expected Results: A pure sample of this compound should exhibit a single major peak at a specific retention time. The purity is often reported to be >95% or ~98% for commercially available standards.[1] The presence of other peaks would indicate impurities.
Thin-Layer Chromatography (TLC)
Protocol: TLC provides a rapid and straightforward method for a preliminary purity assessment.
-
Stationary Phase: Silica gel plate (SiO₂).[1]
-
Mobile Phase (Eluent): Dichloromethane (B109758):Methanol (9:1 v/v).[1]
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a volatile solvent like dichloromethane or methanol.
-
Visualization: Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., anisaldehyde-sulfuric acid solution followed by heating).[1]
Expected Results: A pure sample of this compound should show a single spot with a Retention Factor (Rf) value of approximately 0.55 under the specified conditions.[1] The presence of multiple spots indicates the presence of impurities.
Mass Spectrometry (MS)
Protocol: Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.
-
Ionization Technique: Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.
Expected Results: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound (351.28 g/mol ). A key characteristic to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity separated by 2 m/z units for the molecular ion and any fragments containing a bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent.[1]
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Standard ¹H and ¹³C NMR spectra should be acquired. 2D NMR experiments like COSY, HSQC, and HMBC can be used for complete signal assignment.
Expected Results: The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. The number of signals, their chemical shifts, splitting patterns (for ¹H NMR), and integrations should all match the expected structure. Comparison with spectra of the starting material (estradiol) and known data for similar brominated aromatic compounds can aid in the interpretation.
Elemental Analysis
Protocol: Elemental analysis provides the percentage composition of carbon, hydrogen, and bromine in the synthesized compound.
-
Method: Combustion analysis.
-
Sample Preparation: A precisely weighed amount of the dry, pure sample is required.
Expected Results: The experimentally determined percentages of C, H, and Br should be within ±0.4% of the theoretical values calculated from the molecular formula C₁₈H₂₃BrO₂.
| Element | Theoretical Percentage |
| Carbon (C) | 61.54% |
| Hydrogen (H) | 6.60% |
| Bromine (Br) | 22.75% |
| Oxygen (O) | 9.11% |
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for purity confirmation and data interpretation.
Caption: Workflow for the confirmation of synthesized this compound purity.
Caption: Logical flow for interpreting analytical data to confirm purity.
References
Validating the Mechanism of Action of 2-Bromoestradiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of 2-Bromoestradiol in a new cell line. It offers a comparative analysis with established estrogen receptor (ER) modulators, Tamoxifen and Fulvestrant, and includes detailed experimental protocols and data presentation structures to support your research.
Introduction to this compound and Comparator Compounds
This compound is a synthetic halogenated derivative of estradiol (B170435). It is recognized as an inhibitor of estrogen 2-hydroxylase, an enzyme involved in the metabolism of estrogens. As an estradiol analog, it is crucial to characterize its interaction with estrogen receptors (ERα and ERβ) and its downstream effects on cellular signaling and proliferation. This guide will compare its activity profile with two well-characterized ER modulators:
-
Tamoxifen: A selective estrogen receptor modulator (SERM) that exhibits both antagonist and partial agonist effects on ERs in a tissue-dependent manner.
-
Fulvestrant: A selective estrogen receptor degrader (SERD) that acts as a pure ER antagonist by promoting the degradation of the ER protein.
Comparative Performance Data
To objectively assess the mechanism of action of this compound, its performance in key in vitro assays should be compared against established ER modulators. The following tables provide a template for summarizing the necessary quantitative data.
Table 1: Estrogen Receptor Binding Affinity
This table will compare the relative binding affinity (RBA) or the inhibitor constant (Ki) of the compounds for both ERα and ERβ. This data is crucial for determining the compound's potency and selectivity.
| Compound | ERα RBA (%) or Ki (nM) | ERβ RBA (%) or Ki (nM) | ERβ/ERα Selectivity Ratio |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Estradiol (E2) | 100 | 100 | 1 |
| Tamoxifen | Low | Low | ~1 |
| Fulvestrant | High | High | ~1 |
Table 2: Estrogen Receptor Functional Activity (Reporter Gene Assay)
This table will summarize the functional activity of the compounds as either ER agonists (stimulating reporter gene expression) or antagonists (inhibiting estradiol-induced reporter gene expression).
| Compound | Cell Line | Assay Type | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| This compound | New Cell Line | ERE-Luciferase | Data to be determined | Data to be determined |
| Estradiol (E2) | New Cell Line | ERE-Luciferase | ~0.1 | N/A |
| Tamoxifen | New Cell Line | ERE-Luciferase | Partial Agonist | ~1-10 |
| Fulvestrant | New Cell Line | ERE-Luciferase | None | ~0.1-1 |
Table 3: Anti-proliferative Activity (Cell Viability Assay)
This table will compare the potency of the compounds in inhibiting the proliferation of the new cell line.
| Compound | Cell Line | Assay Type | IC50 |
| This compound | New Cell Line | MTT Assay | Data to be determined |
| Tamoxifen | MCF-7 | MTT Assay | ~5 µM[1] |
| Fulvestrant | MCF-7 | Proliferation Assay | ~0.29 nM[2] |
Signaling Pathway Analysis
Canonical Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogen and its receptors, which is the primary target for this compound and the comparator compounds.
Impact on Downstream Signaling Cascades
To further elucidate the mechanism of this compound, its effect on key downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, should be investigated. These pathways are known to be modulated by estrogen receptor activity and play critical roles in cell proliferation and survival. Western blot analysis can be used to assess the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of this compound for ERα and ERβ.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen ([³H]-Estradiol) for binding to the estrogen receptor.
Procedure:
-
Prepare Rat Uterine Cytosol: Homogenize uterine tissue from ovariectomized rats in a buffer containing protease inhibitors. Centrifuge to obtain the cytosolic fraction containing the estrogen receptors.
-
Competition Reaction: In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]-Estradiol, and increasing concentrations of the unlabeled competitor (this compound, Estradiol, Tamoxifen, or Fulvestrant).
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound [³H]-Estradiol. Centrifuge to pellet the charcoal.
-
Quantification: Measure the radioactivity in the supernatant, which represents the amount of [³H]-Estradiol bound to the receptor.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of [³H]-Estradiol). The Relative Binding Affinity (RBA) can be calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
ERE-Luciferase Reporter Gene Assay
Objective: To determine the functional agonist or antagonist activity of this compound on ER-mediated gene transcription.
Principle: This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of an Estrogen Response Element (ERE). Activation of the estrogen receptor by an agonist leads to the transcription of the luciferase gene, resulting in light emission upon addition of a substrate.
Procedure:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7, HEK293) and transiently or stably transfect with an ERE-luciferase reporter plasmid and an ER expression plasmid (if the cell line does not endogenously express the desired ER subtype).
-
Compound Treatment:
-
Agonist Mode: Treat the cells with increasing concentrations of this compound or Estradiol.
-
Antagonist Mode: Treat the cells with a fixed concentration of Estradiol (e.g., 0.1 nM) in the presence of increasing concentrations of this compound, Tamoxifen, or Fulvestrant.
-
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis:
-
Agonist Mode: Plot the luminescence against the logarithm of the compound concentration and determine the EC50 value.
-
Antagonist Mode: Plot the percentage of inhibition of estradiol-induced luminescence against the logarithm of the compound concentration and determine the IC50 value.
-
Cell Viability (MTT) Assay
Objective: To determine the anti-proliferative effect of this compound on the new cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound, Tamoxifen, or Fulvestrant. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Western Blot Analysis for MAPK and Akt Signaling
Objective: To investigate the effect of this compound on the activation of the MAPK/ERK and PI3K/Akt signaling pathways.
Principle: Western blotting is used to detect specific proteins in a sample. In this case, it will be used to detect the phosphorylated (activated) forms of key signaling proteins, ERK and Akt.
Procedure:
-
Cell Treatment and Lysis: Treat the cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an HRP substrate to produce a chemiluminescent signal and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for validating the mechanism of action and the logical relationship for classifying the compound's activity.
References
2-Bromoestradiol: A Comparative Analysis with Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Bromoestradiol with other well-established Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen (B1202) and raloxifene (B1678788). We will delve into their distinct mechanisms of action, present available experimental data on their performance, and provide detailed methodologies for key experimental assays.
Introduction to SERMs and this compound
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity.[1][2] This dual action allows them to be used for a variety of indications, including the treatment and prevention of estrogen receptor-positive (ER+) breast cancer and osteoporosis.[3][4] Commonly known SERMs like tamoxifen and raloxifene directly interact with ERα and ERβ, modulating their transcriptional activity.
This compound, a synthetic steroid, operates through a different primary mechanism. It is a potent inhibitor of estrogen 2-hydroxylase, an enzyme critical in the metabolic pathway of estrogens.[5] By blocking this enzyme, this compound reduces the conversion of estradiol (B170435) to 2-hydroxyestradiol (B1664083).[1][6] The resulting 2-hydroxyestradiol is a less potent estrogen metabolite with significantly lower binding affinity for estrogen receptors compared to estradiol. This indirect modulation of estrogenic activity by altering metabolic pathways distinguishes this compound from SERMs that directly target estrogen receptors.
Comparative Performance Data
Direct comparative studies detailing the estrogen receptor binding affinity and effects on cell proliferation and gene expression of this compound alongside other SERMs are limited in the currently available scientific literature. However, we can compare the well-documented performance of established SERMs like tamoxifen and raloxifene.
Estrogen Receptor Binding Affinity
The relative binding affinity (RBA) for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) is a key determinant of a SERM's activity. The following table summarizes the RBA of estradiol and common SERMs.
| Compound | ERα RBA (%) | ERβ RBA (%) | Primary Mechanism of Action |
| Estradiol (E2) | 100 | 100 | Endogenous Estrogen |
| Tamoxifen | 2-5 | 2-5 | Competitive ER Antagonist (in breast tissue) |
| 4-Hydroxytamoxifen (Active Metabolite) | 100-200 | 100-200 | Competitive ER Antagonist (in breast tissue) |
| Raloxifene | 1-10 | 1-10 | Competitive ER Antagonist (in breast and uterine tissue) |
| This compound | Data not available | Data not available | Inhibitor of Estrogen 2-Hydroxylase |
Note: RBA values can vary depending on the specific assay conditions.
Effects on ER-Positive Breast Cancer Cell Proliferation
The ability of SERMs to inhibit the proliferation of ER-positive breast cancer cells, such as the MCF-7 cell line, is a critical measure of their therapeutic potential.
| Compound | Effect on MCF-7 Cell Proliferation |
| Estradiol (E2) | Stimulates proliferation[7][8] |
| Tamoxifen | Inhibits E2-stimulated proliferation[9][10] |
| Raloxifene | Inhibits E2-stimulated proliferation[10] |
| This compound | Data from direct comparative studies is not readily available. However, by inhibiting the production of more potent estrogens, it is hypothesized to reduce proliferation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize and compare SERMs.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to estrogen receptors.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[³H]-Estradiol (radioligand)
-
Test compounds (this compound, Tamoxifen, Raloxifene)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation cocktail and counter
Protocol:
-
Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in a buffer and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.
-
Incubation: A fixed concentration of [³H]-Estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Unbound Ligand: The mixture is treated to separate the receptor-bound [³H]-Estradiol from the free radioligand. This is often achieved by adding dextran-coated charcoal, which adsorbs the free ligand.
-
Quantification: The radioactivity of the supernatant, containing the receptor-bound [³H]-Estradiol, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined by comparing the IC50 of the test compound to that of unlabeled estradiol.
MCF-7 Cell Proliferation Assay
This assay measures the effect of SERMs on the growth of ER-positive breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT or similar proliferation reagent
-
Plate reader
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test compounds, with or without estradiol to assess both agonistic and antagonistic effects.
-
Incubation: Cells are incubated for a defined period (e.g., 3-5 days).
-
Proliferation Measurement: A proliferation reagent (e.g., MTT) is added to the wells. Viable cells metabolize the reagent, producing a colored formazan (B1609692) product.
-
Data Analysis: The absorbance of the formazan product is measured using a plate reader, which is proportional to the number of viable cells. The effect of each compound on cell proliferation is then calculated relative to control wells.
Luciferase Reporter Gene Assay for ER Activation
This assay is used to determine whether a compound acts as an agonist or antagonist of estrogen receptor-mediated gene transcription.
Materials:
-
A suitable cell line (e.g., HEK293 or HeLa)
-
Expression plasmids for ERα or ERβ
-
A reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Test compounds
-
Luciferase assay reagents
-
Luminometer
Protocol:
-
Transfection: Cells are co-transfected with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid.
-
Treatment: After transfection, cells are treated with the test compounds in the presence or absence of estradiol.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction or inhibition of luciferase activity by the test compound is then calculated relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SERM activity can aid in understanding their mechanisms.
Caption: Simplified SERM Signaling Pathway
Caption: Experimental Workflow for SERM Comparison
Conclusion
This compound presents a distinct mechanism for modulating estrogen signaling compared to traditional SERMs like tamoxifen and raloxifene. Its role as an inhibitor of estrogen 2-hydroxylase suggests an indirect approach to reducing the effects of potent endogenous estrogens. While direct comparative data for this compound is currently limited, the established profiles of other SERMs provide a valuable benchmark for future research. The experimental protocols and workflows detailed in this guide offer a robust framework for conducting such comparative studies, which will be essential for fully elucidating the therapeutic potential of this compound and other novel SERMs. Further investigation into the binding affinity, cellular effects, and gene regulation profile of this compound is warranted to fully understand its place within the landscape of selective estrogen receptor modulators.
References
- 1. Inhibition of estrogen 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Two Agents for Imaging Estrogen Receptor β by Positron Emission Tomography: Challenges in PET Imaging of a Low Abundance Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of inhibition of estrogen 2-hydroxylase by various haloestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. 2-Hydroxyestradiol | Rupa Health [rupahealth.com]
- 6. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for a direct growth-stimulating effect of estradiol on human MCF-7 cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bromoestrogen Analogs: An In-Depth Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between estrogen analogs is critical for advancing therapeutic strategies, particularly in oncology. This guide provides a detailed head-to-head comparison of various bromoestrogen analogs, focusing on their biochemical and cellular activities. The information is supported by experimental data and includes detailed methodologies for key assays to aid in the replication and extension of these findings.
While a comprehensive comparative study examining a wide array of bromoestrogen analogs in parallel is not extensively available in the current literature, this guide synthesizes the existing data to offer a clear comparison, primarily focusing on the well-studied 2- and 4-bromoestradiol derivatives, with additional context provided by data on 16α-bromoestradiol.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the biological activities of different bromoestrogen analogs.
Table 1: Estrogen Receptor (ER) Binding Affinity of Bromoestrogen Analogs
| Compound | Relative Binding Affinity (RBA) (%) vs. Estradiol (B170435) | Receptor Source | Reference |
| Estradiol (E2) | 100 | Human MCF-7 Cells | |
| 2-Bromoestradiol | 17 | Human MCF-7 Cells | |
| 4-Bromoestradiol | 37 | Human MCF-7 Cells | |
| 16α-Bromoestradiol | ≥ 50 | Not Specified |
Table 2: Proliferative Effects of Bromoestrogen Analogs on MCF-7 Breast Cancer Cells
| Compound | Effect on Proliferation | IC50 (Concentration for 50% Inhibition) | Notes | Reference |
| Estradiol (E2) | Stimulatory | Not Applicable (Agonist) | Induces proliferation of ER-positive breast cancer cells. | |
| This compound | Agonistic | Not Applicable (Agonist) | Induces progesterone (B1679170) receptor and pS2 mRNA, indicating estrogenic activity. | |
| 4-Bromoestradiol | Agonistic | Not Applicable (Agonist) | Induces progesterone receptor and pS2 mRNA, indicating estrogenic activity. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist researchers in designing their own comparative studies.
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [³H]17β-estradiol.
Materials:
-
Estrogen Receptor Source: Cytosol prepared from estrogen target tissues (e.g., immature rat uteri) or from ER-positive cell lines like MCF-7.
-
Radioligand: [³H]17β-estradiol.
-
Test Compounds: Bromoestrogen analogs and unlabeled 17β-estradiol (for standard curve).
-
Assay Buffer: Tris-EDTA buffer (pH 7.4).
-
Separation Agent: Dextran-coated charcoal or hydroxylapatite.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Cytosol: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).
-
Competitive Binding Incubation: In assay tubes, combine a fixed amount of cytosol, a fixed concentration of [³H]17β-estradiol, and varying concentrations of the unlabeled test compound or estradiol standard.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
Separation of Bound and Free Ligand: Add the separation agent (e.g., dextran-coated charcoal) to adsorb the unbound radioligand. Centrifuge to pellet the adsorbent.
-
Quantification: Measure the radioactivity in the supernatant (containing the receptor-bound [³H]17β-estradiol) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. The IC50 value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
MCF-7 Cell Proliferation Assay (E-SCREEN Assay)
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the ER-positive human breast cancer cell line, MCF-7.
Materials:
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Culture Medium: Phenol (B47542) red-free DMEM/F12 supplemented with fetal bovine serum (FBS). For the assay, charcoal-stripped FBS is used to remove endogenous steroids.
-
Test Compounds: Bromoestrogen analogs and 17β-estradiol (as a positive control).
-
Assay Plates: 96-well cell culture plates.
-
Proliferation Measurement Reagent: MTT, XTT, or a similar colorimetric or fluorometric reagent.
-
Plate Reader.
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a low density in phenol red-free medium containing charcoal-stripped FBS. Allow the cells to attach and enter a quiescent state (usually 24-48 hours).
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds or controls.
-
Incubation: Incubate the plates for a period of 6-7 days, allowing for cell proliferation.
-
Quantification of Cell Proliferation: Add the proliferation measurement reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions. This reagent is converted by viable cells into a colored product.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the absorbance/fluorescence against the logarithm of the compound concentration. For agonists, the EC50 (concentration for 50% of maximal effect) can be determined. For antagonists, the IC50 (concentration for 50% inhibition of estradiol-induced proliferation) is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Classical Genomic Estrogen Signaling Pathway.
Navigating Reproducibility in Estrogen Research: A Comparative Guide to 2-Bromoestradiol
For researchers, scientists, and drug development professionals, the consistency and reliability of experimental results are paramount. In the intricate field of estrogen signaling, where subtle variations can lead to significant differences in outcomes, a thorough understanding of the tools and methodologies is crucial. This guide provides an objective comparison of 2-Bromoestradiol, a synthetic inhibitor of estrogen 2-hydroxylase, with alternative compounds, supported by experimental data and detailed protocols to enhance experimental reproducibility.
Introduction to this compound and its Role in Estrogen Metabolism
This compound (2-BrE2) is a synthetic halogenated derivative of 17β-estradiol. Its primary mechanism of action is the inhibition of estrogen 2-hydroxylase, a key enzyme in the metabolic pathway of estrogens. This enzyme, a member of the cytochrome P450 family (primarily CYP1A1 and CYP1A2), catalyzes the conversion of estradiol (B170435) to 2-hydroxyestradiol (B1664083), a major catechol estrogen. By blocking this step, this compound allows researchers to investigate the physiological and pathological roles of specific estrogen metabolites.
The study of estrogen metabolism is critical, as metabolites such as 2-hydroxyestradiol and 4-hydroxyestradiol (B23129) have distinct biological activities, ranging from influencing cell proliferation to potentially initiating carcinogenesis. Therefore, inhibitors like this compound are invaluable tools for dissecting these complex pathways.
Comparative Analysis of Estrogen 2-Hydroxylase Inhibitors
The reproducibility of experiments involving this compound can be influenced by its purity, the choice of experimental system, and the specific assay conditions. To provide a comprehensive overview, this guide compares this compound with other commonly used inhibitors of estrogen 2-hydroxylase.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory constants (Ki) for this compound and its alternatives against estrogen 2-hydroxylase. A lower Ki value indicates a higher binding affinity and more potent inhibition. This data is crucial for selecting the appropriate inhibitor and concentration for a given experiment, thereby enhancing reproducibility.
| Compound | Type | Target Enzyme | Ki (app) (µM) | Competitive Inhibition | Reference(s) |
| This compound | Synthetic Halogenated Estrogen | Estrogen 2-Hydroxylase | 1.6 - 3.7 | Yes | [1] |
| 4-Bromoestradiol | Synthetic Halogenated Estrogen | Estrogen 2-Hydroxylase | - | Atypical Inhibition | [1] |
| 2,4-Dibromoestradiol | Synthetic Halogenated Estrogen | Estrogen 2-Hydroxylase | ~2.5 | Yes | [1] |
| 4-Hydroxyestradiol | Endogenous Estrogen Metabolite | Estrogen 2-Hydroxylase | Moderate | - | [2] |
| 2-Methoxyestradiol | Endogenous Estrogen Metabolite | Estrogen 2-Hydroxylase | Moderate | - | [2] |
| Testosterone | Androgen | Estrogen 2-Hydroxylase | - | Yes | [2] |
| 5α-Dihydrotestosterone | Androgen | Estrogen 2-Hydroxylase | - | Yes | [2] |
Note: "Moderate" indicates that the source material described the inhibition but did not provide a specific Ki value. The Ki values for 2-halo- and 2,4-dihaloestrogens were reported as a range.
Reproducibility of Estrogen Metabolite Assays
The reproducibility of any experiment is critically dependent on the reliability of the assays used. For studies involving estrogen metabolism, the variability of the measurement of estrogen and its metabolites is a key factor. The following table presents typical intra- and inter-assay coefficients of variation (CVs) for estrogen metabolite assays. Lower CV values indicate higher reproducibility. While specific data for this compound inhibition assays is limited, these values provide a benchmark for what can be expected from well-conducted experiments in this field.
| Assay Type | Analyte(s) | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference(s) |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 15 Serum Estrogens & Metabolites | < 2.0 | < 5.6 | [3] |
| Radioimmunoassay (RIA) | Serum Estradiol | > 10.0 | > 10.0 | [4] |
| Enzyme Immunoassay (EIA) | Fecal Estrogen Metabolites | 5.1 - 6.3 | 5.7 - 8.5 | [3][5] |
Experimental Protocols
To ensure the reproducibility of experiments using this compound, it is essential to follow well-defined and consistent protocols. Below is a detailed methodology for a common assay used to assess the activity of estrogen 2-hydroxylase and the inhibitory effect of compounds like this compound.
Radiometric Assay for Estrogen 2-Hydroxylase Activity (Tritiated Water Release Assay)
This assay is a widely used method for measuring the activity of estrogen 2-hydroxylase.[1][2][6] It relies on the release of tritium (B154650) (³H) from [2-³H]estradiol during the hydroxylation reaction at the C-2 position.
Objective: To quantify the enzymatic activity of estrogen 2-hydroxylase in the presence and absence of inhibitors.
Materials:
-
[2-³H]Estradiol (radiolabeled substrate)
-
Liver microsomes (source of estrogen 2-hydroxylase)
-
NADPH generating system (cofactor for the enzymatic reaction)
-
This compound and other inhibitors
-
Phosphate (B84403) buffer
-
Chloroform
-
Activated charcoal
-
Dextran
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Microsomes: Prepare liver microsomes from the appropriate animal model (e.g., rat) according to standard laboratory procedures.
-
Reaction Mixture Preparation: In a reaction tube, combine the phosphate buffer, NADPH generating system, and the desired concentration of the inhibitor (e.g., this compound) or vehicle control.
-
Enzyme Addition: Add the microsomal preparation to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the [2-³H]estradiol substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding an ice-cold solvent, such as chloroform.
-
Separation of Tritiated Water: Add a suspension of activated charcoal-dextran to the mixture. The charcoal will bind the unmetabolized [2-³H]estradiol, while the tritiated water (³H₂O) released during the reaction will remain in the aqueous phase.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal.
-
Quantification of Radioactivity: Carefully transfer a known volume of the aqueous supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of ³H₂O formed, which is directly proportional to the estrogen 2-hydroxylase activity. Compare the activity in the presence of inhibitors to the vehicle control to determine the percentage of inhibition.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The reproducibility of experiments utilizing this compound is contingent upon a clear understanding of its mechanism of action, careful consideration of alternative compounds, and the implementation of robust and well-documented experimental protocols. By providing quantitative comparative data, a detailed experimental methodology, and clear visual representations of the underlying biological and experimental processes, this guide aims to equip researchers with the necessary tools to design and execute more reproducible and reliable studies in the field of estrogen research. The consistent application of such rigorous methodologies is essential for advancing our understanding of the complex roles of estrogen and its metabolites in health and disease.
References
- 1. In vitro model of mammary estrogen metabolism: structural and kinetic differences between catechol estrogens 2- and 4-hydroxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. med.virginia.edu [med.virginia.edu]
- 6. High variability in serum estradiol measurements in men and women - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for 2-Bromoestradiol Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential negative control experiments for researchers utilizing 2-Bromoestradiol. Robust negative controls are critical for distinguishing the specific effects of this compound, an inhibitor of estrogen 2-hydroxylase with weak estrogen receptor agonism, from non-specific or off-target effects. This document outlines appropriate control strategies, presents comparative data, and provides detailed experimental protocols to ensure the validity and reproducibility of your research findings.
Understanding the Dual Action of this compound
This compound is a synthetic halogenated derivative of 17β-estradiol. It possesses two primary biological activities that necessitate careful experimental design to dissect:
-
Inhibition of Estrogen 2-Hydroxylase: this compound is a potent inhibitor of the enzyme responsible for the 2-hydroxylation of estrogens, a key step in estrogen metabolism.
-
Weak Estrogen Receptor (ER) Agonism: Like its parent compound, this compound can bind to and activate the estrogen receptor, albeit with lower affinity than 17β-estradiol.
Therefore, it is crucial to employ negative controls that can differentiate between these two mechanisms of action and rule out confounding variables.
Comparison of Negative Control Strategies
The following table summarizes recommended negative control experiments for in vitro studies using this compound, with exemplar data based on studies in MCF-7 human breast cancer cells.
| Control/Treatment | Description | Expected Outcome on Estrogen 2-Hydroxylase Activity | Expected Outcome on Estrogen-Responsive Gene Expression (e.g., pS2) | Expected Outcome on Cell Proliferation (ER-positive cells) |
| Vehicle Control | The solvent used to dissolve this compound (e.g., 0.1% Ethanol (B145695) or DMSO). | No change from baseline. | No change from baseline. | Baseline proliferation. |
| 17β-Estradiol (Positive Control) | The natural, potent estrogen receptor agonist. | Substrate for the enzyme; no inhibition. | Strong induction. | Significant increase. |
| This compound | The experimental compound. | Significant inhibition. | Weak induction (at higher concentrations). | Minimal to no change at concentrations effective for hydroxylase inhibition[1]. |
| Fulvestrant (ICI 182,780) | A pure estrogen receptor antagonist. | No direct effect. | No induction; will block induction by estrogens. | Inhibition of baseline proliferation in hormone-dependent cells. |
| This compound + Fulvestrant | Co-treatment to block the ER-mediated effects of this compound. | Significant inhibition (unaffected by ER antagonism). | Induction by this compound is blocked. | Proliferation effects of this compound are blocked. |
| Inactive Analog Control (e.g., a structurally similar steroid with no ER affinity or enzyme inhibitory activity) | A compound to control for non-specific effects of the steroid scaffold. | No inhibition. | No induction. | No change from baseline. |
Experimental Protocols
General Cell Culture and Treatment
-
Cell Line: MCF-7 (ER-positive human breast cancer cell line).
-
Culture Medium: Phenol red-free DMEM/F12 supplemented with 10% charcoal-stripped fetal bovine serum (to remove endogenous steroids), L-glutamine, and penicillin-streptomycin.
-
Seeding Density: Seed cells in appropriate well plates (e.g., 6-well for protein/RNA, 96-well for proliferation) and allow them to attach and grow to 50-60% confluency.
-
Treatment: Replace the medium with a fresh, serum-free, or charcoal-stripped serum-containing medium for 24 hours before treatment. Prepare stock solutions of this compound, 17β-Estradiol, and Fulvestrant in 100% ethanol or DMSO. Dilute to final concentrations in the culture medium, ensuring the final vehicle concentration is consistent across all wells (typically ≤ 0.1%).
Estrogen 2-Hydroxylase Activity Assay (in vitro)
This protocol is adapted from methods used to assess the inhibition of estradiol (B170435) metabolism.
-
Objective: To quantify the inhibitory effect of this compound on estrogen 2-hydroxylase activity.
-
Materials: Rat liver microsomes (source of the enzyme), NADPH, [³H]-17β-estradiol (substrate), and the test compounds.
-
Procedure:
-
Pre-incubate liver microsomes with this compound, vehicle, or other controls at 37°C for 15 minutes in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Initiate the enzymatic reaction by adding [³H]-17β-estradiol and an NADPH-generating system.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate).
-
Extract the steroids and separate the parent [³H]-17β-estradiol from the hydroxylated metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of hydroxylated product formed using liquid scintillation counting.
-
-
Negative Controls:
-
Vehicle Control: Establishes the baseline enzyme activity.
-
No Microsomes Control: To account for non-enzymatic degradation of the substrate.
-
Inactive Analog Control: To ensure that the steroid backbone itself does not non-specifically interfere with the assay.
-
Quantitative Real-Time PCR (qPCR) for Estrogen-Responsive Gene Expression
-
Objective: To measure the estrogenic activity of this compound by quantifying the expression of an estrogen-responsive gene, such as pS2 (TFF1).
-
Procedure:
-
Treat MCF-7 cells with the vehicle, 17β-Estradiol, this compound, Fulvestrant, and a combination of this compound and Fulvestrant for 24 hours.
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol or column-based kits).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the pS2 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
-
Negative Controls:
-
Vehicle Control: Establishes the baseline expression of the target gene.
-
Fulvestrant: Confirms the ER-dependence of gene induction.
-
Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of ER-positive cells.
-
Procedure:
-
Seed MCF-7 cells in 96-well plates.
-
After attachment and serum starvation, treat the cells with the compounds of interest for 3-5 days.
-
Quantify cell proliferation using a standard method such as MTT, SRB, or a direct cell count.
-
-
Negative Controls:
-
Vehicle Control: Establishes the baseline proliferation rate.
-
Fulvestrant: To confirm the dependence of proliferation on ER signaling.
-
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
References
Orthogonal Validation of 2-Bromoestradiol's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of 2-Bromoestradiol (2-BrE2), contrasting its performance with its parent compound, Estradiol (B170435) (E2), and other relevant molecules. The focus is on orthogonal validation, employing a multi-faceted approach to characterize its biological activities through independent experimental methods. This document is intended to serve as a resource for researchers in pharmacology, endocrinology, and drug discovery.
Executive Summary
This compound is a synthetic derivative of estradiol. Experimental evidence primarily identifies it as an inhibitor of estrogen 2-hydroxylase, an enzyme involved in the metabolic pathway of estrogens.[1][2][3] Notably, 2-BrE2 exhibits a significantly lower binding affinity for the classical estrogen receptors (ERα and ERβ) compared to estradiol.[4] This suggests that its biological effects may be mediated through mechanisms independent of direct ER agonism. This guide presents a comparative analysis of 2-BrE2 and estradiol across key biological assays to elucidate its distinct pharmacological profile.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the biological activities of this compound and Estradiol.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) (%) | IC50 (nM) |
| Estradiol (E2) | ERα | 100 | ~1-5 |
| This compound (2-BrE2) | ERα | 0.008 - 0.02 [4] | ~10,000 [4] |
| Estradiol (E2) | ERβ | 100 | ~1-5 |
| This compound (2-BrE2) | ERβ | Data not readily available | Data not readily available |
Relative Binding Affinity is expressed as a percentage relative to Estradiol, which is set to 100%. IC50 values represent the concentration required to displace 50% of a radiolabeled ligand.
Table 2: Enzyme Inhibition
| Compound | Enzyme | Inhibition Type | Ki (µM) |
| This compound (2-BrE2) | Estrogen 2-hydroxylase | Competitive [5] | ~Ki/Km = 0.28 - 0.48 [5] |
| This compound (2-BrE2) | Estradiol 16α-hydroxylase | Competitive [5] | ~Ki/Km = 0.26 - 0.49 [5] |
Ki/Km ratios indicate the potency of the inhibitor.
Table 3: In Vitro Cell Proliferation
| Compound | Cell Line | Estrogen Receptor Status | Effect | IC50 / EC50 |
| Estradiol (E2) | MCF-7 | ERα Positive | Proliferative | ~0.1 - 1 nM |
| This compound (2-BrE2) | MCF-7 | ERα Positive | Weakly Proliferative/Inhibitory at high concentrations | Data not readily available |
| Estradiol (E2) | MDA-MB-231 | ER Negative | No significant effect | Not Applicable |
| This compound (2-BrE2) | MDA-MB-231 | ER Negative | Potential for ER-independent effects | Data not readily available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a guide for reproducing and validating the presented findings.
Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of this compound for the estrogen receptor subtypes (ERα and ERβ) in comparison to estradiol.
Methodology: A competitive radiometric binding assay is utilized.[6]
-
Receptor Source: Cytosol extract from uteri of ovariectomized Sprague-Dawley rats or recombinant human ERα and ERβ.
-
Radioligand: [3H]-Estradiol is used as the labeled ligand.
-
Procedure:
-
A constant concentration of the radioligand is incubated with the receptor source.
-
Increasing concentrations of the unlabeled test compound (this compound) or the reference compound (Estradiol) are added to compete for binding to the receptor.
-
The reaction is incubated to equilibrium.
-
Bound and free radioligand are separated using a method such as hydroxylapatite or dextran-coated charcoal.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of this compound) x 100.
Estrogen 2-Hydroxylase Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the activity of estrogen 2-hydroxylase.
Methodology: A cell-free assay using rat liver microsomes as the enzyme source.[5]
-
Enzyme Source: Liver microsomes are prepared from male Sprague-Dawley rats.
-
Substrate: Estradiol is used as the substrate for the hydroxylation reaction.
-
Procedure:
-
Microsomes are incubated with estradiol and NADPH (as a cofactor) in a suitable buffer.
-
Varying concentrations of this compound are included in the incubation mixture.
-
The reaction is allowed to proceed for a defined period and then terminated.
-
The formation of the 2-hydroxyestradiol (B1664083) metabolite is quantified using high-performance liquid chromatography (HPLC) or a radiometric assay if a radiolabeled substrate is used.
-
-
Data Analysis: Kinetic parameters (Km and Vmax) are determined from substrate saturation curves. The inhibition constant (Ki) for this compound is calculated from Dixon or Lineweaver-Burk plots.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7]
-
Cell Culture: MCF-7 and MDA-MB-231 cells are maintained in appropriate culture medium supplemented with fetal bovine serum. For experiments, cells are often cultured in a phenol (B47542) red-free medium with charcoal-stripped serum to reduce background estrogenic effects.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound, Estradiol (as a positive control), or vehicle (as a negative control).
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are expressed as a percentage of the vehicle-treated control. IC50 (for inhibitors) or EC50 (for stimulators) values are calculated from the dose-response curves.
Gene Expression Analysis (Quantitative PCR)
Objective: To determine if this compound alters the expression of estrogen-responsive genes.
Methodology: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA levels of target genes.[8]
-
Cell Treatment: ER-positive cells (e.g., MCF-7) are treated with this compound, Estradiol, or vehicle for a specific duration.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for estrogen-responsive genes (e.g., pS2/TFF1, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method. The fold change in gene expression in treated cells is determined relative to vehicle-treated cells.
Mandatory Visualization
Caption: Comparative signaling pathways of Estradiol and this compound.
Caption: Workflow for the orthogonal validation of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Steroidal affinity labels of the estrogen receptor. 2. 17 alpha-[(Haloacetamido)alkyl]estradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. Profiling of gene expression regulated by 17β-estradiol and tamoxifen in estrogen receptor-positive and estrogen receptor-negative human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromoestradiol: A Comparative Analysis of In Vitro and In Vivo Findings
An In-Depth Examination for Researchers and Drug Development Professionals
2-Bromoestradiol, a synthetic derivative of the natural estrogen 17β-estradiol, has garnered interest within the scientific community for its potential as a modulator of estrogen receptor (ER) activity and as an inhibitor of estrogen metabolism. This guide provides a comprehensive comparison of the available in vitro and in vivo experimental data on this compound, offering researchers, scientists, and drug development professionals a consolidated resource to inform future studies and therapeutic strategies.
In Vitro Profile: Receptor Binding, Agonistic Activity, and Enzyme Inhibition
In vitro studies have been instrumental in elucidating the fundamental biochemical and cellular effects of this compound. Key findings from these laboratory-based assays are summarized below.
Estrogen Receptor Binding Affinity
Competitive binding assays are crucial for determining the affinity of a ligand for its receptor. In the case of this compound, its ability to bind to the estrogen receptor has been quantified relative to the endogenous ligand, estradiol (B170435).
| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Cell Line | Reference |
| This compound | 17% | MCF-7 | [1] |
This data indicates that this compound binds to the estrogen receptor with a lower affinity than estradiol in the MCF-7 human breast cancer cell line.
Estrogen Receptor Agonism
Beyond binding, it is essential to understand the functional consequence of this interaction. Studies in MCF-7 cells have demonstrated that this compound acts as an agonist of the estrogen receptor. This agonistic activity is characterized by the following observations[1]:
-
Estrogen Receptor Translocation: Upon binding, this compound induces the translocation of the estrogen receptor from the cytoplasm into the nucleus.
-
Induction of Downstream Genes: The activation of the estrogen receptor by this compound leads to the transcription of estrogen-responsive genes, including the progesterone (B1679170) receptor and pS2.
These findings confirm that this compound can mimic the action of estradiol at the cellular level, albeit with a potentially lower potency corresponding to its reduced binding affinity.
Inhibition of Estrogen Metabolism
In addition to its interaction with the estrogen receptor, this compound has been identified as an inhibitor of estrogen 2-hydroxylase[2][3]. This enzyme is involved in the metabolic breakdown of estrogens. By inhibiting this enzyme, this compound can alter the local and systemic concentrations of estrogen metabolites, a mechanism that could have significant physiological and therapeutic implications.
In Vivo Profile: Biodistribution and a Glimpse into Pharmacokinetics
In vivo studies provide critical information on how a compound behaves within a living organism, including its distribution, metabolism, and potential therapeutic effects. While comprehensive anti-tumor efficacy and pharmacokinetic data for this compound are limited, studies using radiolabeled analogs offer valuable insights.
Tissue Distribution of Radiolabeled this compound
Biodistribution studies using 16α-[77Br]bromoestradiol in rats have demonstrated selective uptake and retention in estrogen target tissues.
| Tissue | Uptake Characteristics | Animal Model | Reference |
| Uterus | Selective uptake, blockable by co-administration of unlabeled estradiol. | Rat | |
| Induced Mammary Tumors | Selective uptake, blockable by co-administration of unlabeled estradiol. | Rat |
These findings strongly suggest that the in vivo distribution of this bromo-estradiol analog is mediated by the estrogen receptor, corroborating the in vitro binding data.
Insights from a Dibromo-Estradiol Analog
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
In Vitro Methods
-
Estrogen Receptor Binding Assay: Competitive binding assays are performed using rat uterine cytosol, which is a rich source of estrogen receptors. The assay involves incubating a constant amount of radiolabeled estradiol ([³H]-17β-estradiol) with the cytosol in the presence of varying concentrations of the competitor ligand (e.g., this compound). The amount of bound radioactivity is then measured, and the concentration of the competitor that inhibits 50% of the radiolabeled estradiol binding (IC50) is determined. This value is used to calculate the relative binding affinity.
-
Cell Culture: MCF-7 human breast adenocarcinoma cells are commonly used for in vitro studies of estrogenic compounds. These cells are maintained in a suitable growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Cell Proliferation (MTT) Assay: To assess the effect of a compound on cell viability and proliferation, the MTT assay is frequently used. Cells are seeded in 96-well plates and treated with various concentrations of the test compound. After a defined incubation period, MTT reagent is added to the wells. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product. The absorbance of the formazan is then measured using a microplate reader, and the IC50 value (the concentration that inhibits cell growth by 50%) can be calculated.
In Vivo Methods
-
Animal Models: For biodistribution and efficacy studies of estrogenic compounds, ovariectomized female rats or mice are often used to minimize the influence of endogenous estrogens. For tumor studies, human cancer cells (e.g., MCF-7) can be implanted into immunocompromised mice to form xenograft tumors.
-
Biodistribution Studies: A radiolabeled version of the compound of interest (e.g., 77Br-labeled this compound) is administered to the animals, typically via intravenous injection. At various time points after administration, the animals are euthanized, and tissues of interest are collected, weighed, and the amount of radioactivity is measured. The data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Comparison and Future Directions
The currently available data paints a partial but informative picture of this compound. The in vitro evidence clearly establishes its role as an estrogen receptor agonist, though with a lower binding affinity than estradiol. Its ability to inhibit estrogen 2-hydroxylase adds another layer to its potential biological activity. The in vivo biodistribution data for a radiolabeled analog aligns with the in vitro receptor binding, demonstrating target tissue specificity.
However, a significant gap exists in the literature regarding the direct anti-proliferative efficacy of this compound in various cancer cell lines, as evidenced by a lack of specific IC50 values. Furthermore, comprehensive in vivo studies demonstrating its anti-tumor activity in xenograft models and detailing its pharmacokinetic profile are notably absent.
Future research should prioritize:
-
Systematic in vitro screening: Determining the IC50 values of this compound across a panel of ER-positive and ER-negative cancer cell lines.
-
In-depth mechanistic studies: Further exploring the consequences of estrogen 2-hydroxylase inhibition by this compound.
-
Comprehensive in vivo efficacy studies: Evaluating the anti-tumor effects of this compound in relevant animal models of cancer.
-
Detailed pharmacokinetic analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and half-life.
By addressing these knowledge gaps, the scientific community can build a more complete understanding of this compound's therapeutic potential and pave the way for its possible translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The metabolism of 2,4-dibromo [6,7-3H]17 beta-oestradiol in the rat: ring-A dibromination blocks male-specific 15 alpha-hydroxylation and catechol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Estradiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of estradiol (B170435) derivatives, focusing on their structure-activity relationships (SAR). Below, you will find quantitative data on their biological activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support your research and development efforts.
Introduction to Estradiol and its Derivatives
Estradiol (E2) is the most potent naturally occurring estrogen and plays a crucial role in a wide range of physiological processes.[1] Its biological effects are primarily mediated through two estrogen receptor (ER) subtypes, ERα and ERβ, which are ligand-activated transcription factors.[1] The development of estradiol derivatives has been a cornerstone of medicinal chemistry, leading to the discovery of compounds with diverse pharmacological profiles, including agonists, antagonists, and selective estrogen receptor modulators (SERMs).[1] Understanding the SAR of these derivatives is critical for the rational design of new therapeutics targeting estrogen signaling pathways.
The core structure of estradiol, a steroid with a phenolic A ring, is the foundation for its estrogenic activity.[2] Modifications at various positions on the steroid nucleus can dramatically alter a compound's binding affinity for ERα and ERβ, as well as its subsequent biological activity. This guide will explore the impact of these structural modifications on the activity of estradiol derivatives.
Quantitative Comparison of Estradiol Derivatives
The following tables summarize the in vitro biological activities of a selection of estradiol derivatives. These values are compiled from various studies and are intended for comparative purposes. Experimental conditions can influence these values, and readers are encouraged to consult the primary literature for detailed information.
Table 1: Estrogen Receptor Binding Affinities of Estradiol Derivatives
| Compound | Modification | ERα RBA (%) | ERβ RBA (%) | Reference |
| 17β-Estradiol (E2) | - | 100 | 100 | [3] |
| Estrone (E1) | C17-keto | 50 | 30 | [4] |
| Estriol (E3) | 16α-OH | 14 | 23 | [4] |
| 17α-Ethinylestradiol | 17α-ethinyl | 120-190 | 150-220 | [4] |
| Fulvestrant (ICI 182,780) | 7α-alkylamide | 89 | 85 | [5] |
| Genistein | - | 4 | 87 | [3] |
| Daidzein | - | 0.1 | 0.5 | [3] |
| Tamoxifen | Non-steroidal | 2.7 | 2.1 | [5] |
*Relative Binding Affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. Values are approximate and can vary based on experimental conditions.
Table 2: In Vitro Estrogenic and Anti-estrogenic Activity of Estradiol Derivatives
| Compound | Assay | Endpoint | EC50 / IC50 (nM) | Activity | Reference |
| 17β-Estradiol | MCF-7 Proliferation | Cell Growth | 0.01 - 0.1 | Agonist | [6][7] |
| 17β-Estradiol | ERα Reporter Gene | Luciferase Activity | 0.05 | Agonist | [8] |
| Genistein | ERα Reporter Gene | Luciferase Activity | 15.2 | Agonist | [8] |
| Bisphenol A (BPA) | ERα Reporter Gene | Luciferase Activity | 55.8 | Agonist | [8] |
| Tamoxifen | ERα Reporter Gene | Luciferase Inhibition | 25.5 | Antagonist | [8] |
| Fulvestrant (ICI 182,780) | ERα Reporter Gene | Luciferase Inhibition | 1.2 | Antagonist | [8] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[3]
Materials:
-
Human recombinant ERα or ERβ
-
[³H]-17β-Estradiol (radioligand)
-
Test compounds
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation vials and cocktail
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compounds and a standard (unlabeled 17β-estradiol).
-
In a multi-well plate, add a fixed concentration of ER and [³H]-17β-estradiol to each well.
-
Add the serially diluted test compounds or standard to the wells.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.[3]
-
Plot the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Relative Binding Affinity (RBA) for each test compound relative to 17β-estradiol.[3]
Estrogen Receptor Reporter Gene Assay
This assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.[7][9]
Materials:
-
A stable cell line expressing ERα or ERβ and an estrogen-responsive reporter gene construct (e.g., luciferase). Examples include MCF7-VM7Luc4E2 or T47D cells stably transfected with an ERE-luciferase reporter.[7][9]
-
Cell culture medium and supplements.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Plate the reporter cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a positive control (17β-estradiol for agonist testing) and a vehicle control. For antagonist testing, co-treat with a fixed concentration of 17β-estradiol.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).[8]
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-dependent MCF-7 human breast cancer cell line.[6]
Materials:
-
MCF-7 cells.
-
Phenol (B47542) red-free cell culture medium supplemented with charcoal-stripped serum.
-
Test compounds.
-
A method for quantifying cell number, such as the crystal violet assay.[8]
Protocol:
-
Seed MCF-7 cells in a multi-well plate in phenol red-free medium with charcoal-stripped serum to minimize background estrogenic effects.
-
After cell attachment, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for a period of 5-6 days to allow for cell proliferation.[8]
-
At the end of the incubation period, quantify the cell number using a suitable method. For the crystal violet assay, fix the cells, stain with crystal violet, solubilize the dye, and measure the absorbance.[8]
-
Plot the cell number or absorbance against the log of the compound concentration to determine the proliferative effect of the compound.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanisms of action and experimental design.
Caption: Overview of Estrogen Signaling Pathways.
Caption: Experimental Workflow for an Estrogen Receptor Reporter Gene Assay.
Conclusion
The structure-activity relationship of estradiol derivatives is a complex and multifaceted field. Modifications to the steroidal backbone can profoundly impact receptor binding affinity, selectivity, and functional activity. This guide provides a foundational understanding and practical resources for researchers engaged in the study and development of novel estrogenic compounds. The provided data, protocols, and diagrams are intended to serve as a valuable starting point for further investigation and innovation in this critical area of medicinal chemistry and pharmacology.
References
- 1. Estrogen Receptor Ligands: A Review (2013–2015) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural Characterization of the Binding Interactions of Various Endogenous Estrogen Metabolites with Human Estrogen Receptor α and β Subtypes: A Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromoestradiol: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 2-Bromoestradiol must adhere to strict disposal protocols due to its classification as a particularly hazardous substance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and associated contaminated materials to ensure personnel safety and regulatory compliance.
This compound is recognized for its acute toxicity, potential carcinogenicity, and reproductive hazards.[1] Improper disposal can lead to environmental contamination and pose significant health risks. Therefore, all waste containing this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.
Waste Characterization and Regulatory Overview
While this compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), its toxic characteristics necessitate that it be managed as such.[2][3] The responsibility for a hazardous waste determination lies with the waste generator.[4][5] Given the known hazards of this compound, it is prudent to handle all waste streams containing this compound as hazardous.
| Waste Stream | Hazard Classification | Disposal Requirement |
| Pure this compound | Acutely Toxic, Carcinogenic, Reproductive Toxin | Hazardous Waste |
| Contaminated Labware | Hazardous Waste | Segregated Hazardous Waste Collection |
| Contaminated PPE | Hazardous Waste | Segregated Hazardous Waste Collection |
| Aqueous Solutions | Hazardous Waste | Hazardous Waste Collection (No Drain Disposal) |
| Organic Solvent Solutions | Hazardous Waste | Segregated Hazardous Waste Collection |
Step-by-Step Disposal Procedures
Adherence to the following procedures is critical for the safe management of this compound waste.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired pure compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, and other labware, must be collected separately from non-hazardous trash.
-
Liquid Waste: Aqueous and organic solvent solutions containing this compound must be collected in separate, dedicated hazardous waste containers. Under no circumstances should this compound solutions be disposed of down the drain. [6]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
Container Selection and Labeling
-
Container Type: Use only compatible, leak-proof containers with secure screw-on caps (B75204) for all this compound waste. For liquid waste, secondary containment is recommended to prevent spills.[7][8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the contents (e.g., "solid waste," "aqueous solution"). The date of waste accumulation should also be clearly marked.
Waste Accumulation and Storage
-
Designated Area: Store all this compound waste in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a warning sign indicating the presence of hazardous substances.
-
Incompatible Materials: Ensure that this compound waste is not stored with incompatible chemicals.
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department is the primary contact for hazardous waste disposal. Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the dates of accumulation and disposal.
Experimental Workflow for Waste Management
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. danielstraining.com [danielstraining.com]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. dornsife.usc.edu [dornsife.usc.edu]
- 7. Toxic Waste Disposal - HazChem Environmental [hazchem.com]
- 8. enviolet.com [enviolet.com]
Essential Safety and Operational Guide for Handling 2-Bromoestradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 2-Bromoestradiol. Adherence to these procedures is critical to ensure personal safety and maintain a safe laboratory environment. This compound is a potent compound and should be handled with care by trained personnel only.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent inhalation, skin, and eye contact.[2] The minimum required PPE for handling this compound includes:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect prior to use. Double gloving may be necessary for added protection.[2][3] | Prevents skin contact with the hazardous chemical.[2] |
| Eye and Face Protection | Safety glasses with side-shields. A face shield is recommended when there is a risk of splashing.[2] | Protects eyes from dust particles and splashes of solutions.[2] |
| Respiratory Protection | A NIOSH (US) or CEN (EU) approved respirator is required when handling the powder form or when dust may be generated.[2] | Prevents inhalation of the potent powdered compound.[2] |
| Body Protection | A lab coat or gown is required. Impervious clothing should be selected based on the task.[2] | Protects skin and personal clothing from contamination.[2] |
Hazard Summary for this compound
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
| H350 | May cause cancer |
| H360 | May damage fertility or the unborn child |
Source: MedchemExpress Safety Data Sheet[4]
Experimental Workflow for Handling and Disposal
The following diagram outlines the procedural steps for the safe handling and disposal of this compound.
Caption: Step-by-step process for safe handling and disposal of this compound.
Detailed Experimental Protocols
Preparation and Pre-Handling:
-
Designate a specific area for handling this compound, which must be within a certified chemical fume hood.[2][5]
-
Ensure all necessary Personal Protective Equipment (PPE) is available and in good condition.[2]
-
Assemble all required equipment , such as spatulas, weighing paper, and containers, within the fume hood before you begin.[2]
Handling of this compound Powder:
-
Always work within the sash of the chemical fume hood to ensure adequate ventilation.[2][5]
-
Handle the powder with care to avoid the formation of dust and aerosols .[4][5]
-
Use appropriate tools for weighing and transferring the powder to minimize contamination and potential exposure.[2]
Decontamination and Cleanup:
-
Following the handling procedure, decontaminate all surfaces and equipment. A common method is to scrub with alcohol.[4]
-
Remove PPE carefully , avoiding contact with any contaminated outer surfaces.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.[2][4]
Disposal Plan:
-
All waste materials contaminated with this compound must be treated as hazardous waste .[2]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect any liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.[2]
-
-
Dispose of all waste in accordance with local, state, and federal regulations .[4] Do not pour down the drain.[5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
